Product packaging for 2,3-Dibromo-1,4-butanediol(Cat. No.:CAS No. 1947-58-6)

2,3-Dibromo-1,4-butanediol

Cat. No.: B167592
CAS No.: 1947-58-6
M. Wt: 247.91 g/mol
InChI Key: OXYNQEOLHRWEPE-UHFFFAOYSA-N
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Description

2,3-Dibromo-1,4-butanediol is a useful research compound. Its molecular formula is C4H8Br2O2 and its molecular weight is 247.91 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8Br2O2 B167592 2,3-Dibromo-1,4-butanediol CAS No. 1947-58-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dibromobutane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Br2O2/c5-3(1-7)4(6)2-8/h3-4,7-8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYNQEOLHRWEPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CO)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70869065
Record name (+/-)-2,3-Dibromo-1,4-butanediol
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Molecular Weight

247.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20163-90-0, 1947-58-6
Record name 2,3-Dibromo-1,4-butanediol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Butanediol, 2,3-dibromo-, (+,-)-
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Record name 1,4-Butanediol, 2,3-dibromo-
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Record name (+/-)-2,3-Dibromo-1,4-butanediol
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Record name (R*,R*)-(±)-2,3-dibromobutane-1,4-diol
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Record name 1,4-Butanediol, 2,3-dibromo
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Record name 2,3-Dibromo-1,4-butanediol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,3-Dibromo-1,4-butanediol: A Technical Guide to Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-dibromo-1,4-butanediol, a halogenated organic compound with potential applications as a chemical intermediate in organic synthesis. The document details its synthesis, physical and chemical properties, and safety information.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] Its key chemical and physical properties are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₄H₈Br₂O₂[2][3][4]
Molecular Weight 247.91 g/mol [1][2]
CAS Number 1947-58-6[1]
Appearance Solid[1]
Melting Point 88-90 °C[1]
Boiling Point 148-150 °C at 1.5 mmHg[1]
InChI Key OXYNQEOLHRWEPE-UHFFFAOYSA-N[2][3]
SMILES String OCC(Br)C(Br)CO[1]

Synthesis of this compound

The primary method for the synthesis of this compound is through the bromination of an unsaturated precursor. A patented method details the reaction of 1,4-butynediol with bromine.[5]

Experimental Protocol: Addition Reaction

This protocol is based on the procedure described in the patent literature.[5]

Materials:

  • 1,4-Butynediol

  • Bromine

  • Sulfuric acid

  • Absolute ethanol

  • Water

Procedure:

  • Addition Reaction: In a suitable reaction vessel, charge equimolar amounts of 1,4-butynediol and bromine.

  • pH Adjustment: Add sulfuric acid to adjust the pH of the reaction mixture to between 1 and 3.

  • Reaction Conditions: Maintain the reaction temperature between -5 °C and 1 °C for a period of 6 to 9 hours.

  • Isolation of Crude Product: After the reaction is complete, dehydrate the mixture to obtain the crude this compound product.

  • Crystallization and Purification: Purify the crude product by recrystallization from absolute ethanol.

  • Drying: Dry the purified fine product under vacuum at a temperature between 25 °C and 35 °C for 3 to 5 hours.

The final product is described as a pure white, crystalline solid.[5]

Spectroscopic Data

Detailed spectroscopic data such as 1H NMR, 13C NMR, and IR spectra for this compound are available through subscription-based services and databases such as SpectraBase and from commercial suppliers.[2][3] Publicly available, detailed spectral data with peak assignments is limited. The NIST WebBook provides access to the mass spectrum (electron ionization) of dl-2,3-dibromo-1,4-butanediol.[6]

Applications in Drug Development and Organic Synthesis

The unbrominated parent compound, 1,4-butanediol, is known to be a precursor to gamma-hydroxybutyrate (GHB), a neurotransmitter and recreational drug.[7][8][9] The metabolism of 1,4-butanediol to GHB is a well-documented pathway.[8] However, similar biological conversion pathways for this compound have not been described in the available literature.

The presence of two bromine atoms and two hydroxyl groups allows for a variety of potential chemical transformations, making it a point of interest for synthetic chemists.

Visualized Workflows

Synthesis of this compound

The following diagram illustrates the workflow for the synthesis of this compound from 1,4-butynediol as described in the experimental protocol.

G cluster_synthesis Synthesis Workflow A 1,4-Butynediol + Bromine B Addition Reaction (-5 to 1 °C, 6-9 h, pH 1-3) A->B C Crude this compound B->C D Crystallization (Absolute Ethanol) C->D E Purified this compound D->E F Vacuum Drying (25-35 °C, 3-5 h) E->F G Final Product F->G

Caption: Synthesis workflow for this compound.

Potential as a Chemical Intermediate

The following diagram illustrates the logical relationship of this compound as a versatile chemical intermediate, highlighting its potential for further chemical modifications.

G cluster_potential Logical Relationship as a Chemical Intermediate cluster_reactions Potential Reactions cluster_products Resulting Structures Start This compound R1 Nucleophilic Substitution at C-Br Start->R1 R2 Esterification/Etherification at O-H Start->R2 R3 Elimination (Dehydrobromination) Start->R3 R4 Oxidation of Alcohols Start->R4 P1 Introduction of New Functional Groups R1->P1 P2 Protected Diols, Esters, Ethers R2->P2 P3 Alkenes R3->P3 P4 Aldehydes, Ketones, or Carboxylic Acids R4->P4

Caption: Potential reaction pathways for this compound.

Safety Information

This compound is classified as a warning-level hazard.[1] It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95 or equivalent), should be used when handling this compound.[1]

Conclusion

This compound is a readily synthesizable compound with potential as a versatile intermediate in organic synthesis. While its direct application in drug development is not well-documented in publicly available literature, its chemical functionalities suggest it could serve as a valuable building block for the construction of more complex molecules. Further research is needed to explore its full potential in the synthesis of biologically active compounds.

References

Synthesis of 2,3-dibromo-1,4-butanediol from 2-butene-1,4-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,3-dibromo-1,4-butanediol from its precursor, 2-butene-1,4-diol. This transformation is a fundamental example of electrophilic addition of bromine to an alkene, a crucial reaction in organic synthesis for the introduction of bromine atoms into a carbon skeleton. The resulting di-brominated product can serve as a versatile intermediate in the development of various pharmaceutical compounds and other fine chemicals.

Reaction Pathway and Mechanism

The core of this synthesis involves the reaction of the carbon-carbon double bond in 2-butene-1,4-diol with molecular bromine (Br₂). The reaction proceeds via a bromonium ion intermediate, which is subsequently attacked by a bromide ion in an anti-addition fashion. This stereospecificity is a key feature of this reaction.

reaction_pathway 2-butene-1,4-diol HOCH₂CH=CHCH₂OH intermediate Bromonium Ion Intermediate 2-butene-1,4-diol->intermediate + Br₂ Br2 Br₂ product HOCH₂CH(Br)CH(Br)CH₂OH intermediate->product + Br⁻ (from Br₂) solvent Inert Solvent (e.g., Dichloromethane) synthesis_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2-butene-1,4-diol in inert solvent add_br2 Dropwise addition of Br₂ solution at 0 °C start->add_br2 stir Stir at 0 °C for 1 hour add_br2->stir quench Quench with NaHCO₃ solution stir->quench extract Extract with organic solvent quench->extract wash Wash with NaHCO₃ and brine extract->wash dry Dry over anhydrous MgSO₄ wash->dry evaporate Remove solvent under reduced pressure dry->evaporate recrystallize Recrystallize from suitable solvent evaporate->recrystallize product Pure this compound recrystallize->product

An In-depth Technical Guide to 2,3-Dibromo-1,4-butanediol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural features of 2,3-Dibromo-1,4-butanediol. The information is curated for professionals in research and development, with a focus on data clarity and experimental context.

Core Chemical and Physical Properties

This compound is a halogenated diol with the molecular formula C₄H₈Br₂O₂.[1][2][3][4] Its structure features a four-carbon backbone with hydroxyl groups at positions 1 and 4, and bromine atoms at positions 2 and 3. The presence of two chiral centers at the brominated carbons gives rise to stereoisomerism. The compound is typically available as a solid.[3]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₄H₈Br₂O₂
Molecular Weight 247.91 g/mol
CAS Number 1947-58-6 (for dl-racemate)
Melting Point 88-90 °C (lit.)
Boiling Point 148-150 °C at 1.5 mmHg (lit.)
IUPAC Name 2,3-dibromobutane-1,4-diol
Synonyms dl-2,3-Dibromo-1,4-butanediol, (R,R)-(±)-2,3-dibromobutane-1,4-diol
InChI 1S/C4H8Br2O2/c5-3(1-7)4(6)2-8/h3-4,7-8H,1-2H2
InChIKey OXYNQEOLHRWEPE-UHFFFAOYSA-N
SMILES OCC(Br)C(Br)CO

Chemical Structure and Stereoisomerism

The structure of this compound contains two adjacent chiral centers at carbons 2 and 3, where the bromine atoms are attached. This leads to the existence of three stereoisomers: (2R,3R), (2S,3S), and the meso form (2R,3S). The commercially available compound is often the racemic mixture of the (2R,3R) and (2S,3S) enantiomers, denoted as dl-2,3-Dibromo-1,4-butanediol or (R,R)-(±)-2,3-dibromobutane-1,4-diol.[2] The specific stereochemistry can significantly influence its biological activity and physical properties. The '(2R,3R)-rel' designation indicates a racemic mixture of the (2R,3R) and (2S,3S) isomers.[1]

Experimental Protocols: Synthesis and Purification

A common method for the synthesis of this compound involves the bromination of an unsaturated precursor. A detailed experimental protocol, as described in patent literature, is provided below.[5]

Synthesis of this compound from 1,4-Butynediol

This process involves the addition of bromine to 1,4-butynediol in an acidic aqueous medium.

Materials:

  • 1,4-Butynediol

  • Bromine

  • Sulfuric acid

  • Absolute ethanol

Reaction Step:

  • Charge a reaction vessel with equimolar amounts of 1,4-butynediol and bromine.

  • Add sulfuric acid to adjust the pH of the reaction mixture to between 1 and 3.

  • Cool the mixture and maintain the reaction temperature between -5 °C and 1 °C.

  • Allow the reaction to proceed for 6 to 9 hours.

  • Upon completion, dehydrate the mixture to obtain the crude this compound product.

Purification Step:

  • The crude product is purified by crystallization from absolute ethanol.

  • The purified product is then dried under vacuum for 3 to 5 hours at a temperature of 25 to 35 °C to yield the final crystalline product.

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 1,4-Butynediol + Bromine (Equimolar) Acidification Add H₂SO₄ (pH 1-3) Reactants->Acidification Reaction Reaction (-5°C to 1°C, 6-9h) Acidification->Reaction Dehydration Dehydration Reaction->Dehydration Crude_Product Crude this compound Dehydration->Crude_Product Crystallization Crystallization (Absolute Ethanol) Crude_Product->Crystallization Drying Vacuum Drying (25-35°C, 3-5h) Crystallization->Drying Final_Product Pure this compound (Crystalline Solid) Drying->Final_Product

Synthesis and Purification Workflow

Biological Activity and Drug Development Context

There is limited publicly available information on the specific biological activities or signaling pathways associated with this compound. However, it is important to consider the biological profile of its parent compound, 1,4-butanediol.

1,4-Butanediol is known to be a prodrug of gamma-hydroxybutyrate (GHB), a neurotransmitter and psychoactive substance.[6][7] In the body, 1,4-butanediol is metabolized to GHB, which then exerts its effects on the central nervous system.[6][7]

The introduction of bromine atoms into the butanediol backbone to form this compound would be expected to significantly alter its metabolic fate and pharmacological properties. Halogenation is a common strategy in drug design to modulate parameters such as lipophilicity, metabolic stability, and receptor binding affinity. Therefore, while no specific biological targets for the dibrominated compound have been identified in the searched literature, its structural relationship to a known psychoactive compound suggests that it could be a subject of interest for neurological or pharmacological research. Professionals in drug development may consider this compound as a potential scaffold or intermediate for the synthesis of novel therapeutic agents.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

physical properties of 2,3-Dibromo-1,4-butanediol (melting point, boiling point).

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2,3-Dibromo-1,4-butanediol

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical compounds is paramount for successful experimental design and synthesis. This guide provides a detailed overview of the physical properties of this compound, with a specific focus on its melting and boiling points.

Physical and Chemical Properties

This compound is a halogenated aliphatic intermediate.[1] Its chemical structure and properties make it a valuable building block in organic synthesis, particularly in the production of flame retardants and specialty polymers.[1]

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular Formula C4H8Br2O2[2][3]
Molecular Weight 247.91 g/mol [3][4]
Appearance White to off-white powder, crystals, crystalline powder and/or chunks[1]
Melting Point 88-90 °C[1][2][4][5]
82-84 °C[6]
Boiling Point 148-150 °C at 1.5 mmHg[1][2][4][5]
365.3 °C at 760 mmHg[6]
Density 1.256 g/cm³[2]
2.124 g/cm³[6]
Flash Point 148-150°C/1.5mm[2]
174.7 °C[6]
Vapor Pressure 3.73E-05 mmHg at 25°C[2]
Solubility Soluble in Methanol (50 mg/mL)[1]

Experimental Protocols

Synthesis of this compound

A documented method for the preparation of this compound involves the bromination of 1,4-butynediol.[7]

Materials:

  • 1,4-butynediol

  • Bromine

  • Sulfuric acid

  • Absolute ethanol

Procedure: [7]

  • Addition Reaction: 1,4-butynediol and bromine are combined in equimolar amounts. The pH of the reaction mixture is adjusted to between 1 and 3 using sulfuric acid. The reaction is carried out for 6 to 9 hours at a temperature between -5 °C and 1 °C.

  • Dehydration: Following the reaction, the crude this compound product is obtained after dehydration.

  • Crystallization and Purification: The crude product is purified by crystallization from absolute ethanol to yield the fine product.

  • Drying: The purified product is vacuum-dried for 3 to 5 hours at a temperature between 25 and 35 °C.

The resulting product is described as a pure white, needle-like crystal with a purity of 99.8%.[7]

Determination of Melting and Boiling Points

While the specific experimental details for the cited melting and boiling points are not provided in the search results, standard laboratory techniques are typically employed for these measurements.

Melting Point Determination: A common method for determining the melting point of a crystalline solid is using a melting point apparatus. A small, powdered sample of the substance is packed into a capillary tube and heated in a calibrated heating block. The temperature range over which the substance melts, from the first appearance of liquid to the complete liquefaction of the solid, is recorded as the melting point.

Boiling Point Determination: The boiling point of a liquid at a specific pressure is determined by heating the liquid until its vapor pressure equals the surrounding atmospheric pressure. For substances that may decompose at their atmospheric boiling point, vacuum distillation is employed. The boiling point is then measured at a reduced pressure, as is the case for this compound (148-150 °C at 1.5 mmHg).[1][2][4][5]

Visualizations

The synthesis of this compound can be represented as a sequential workflow.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 1,4-Butynediol 1,4-Butynediol Addition_Reaction Addition Reaction (-5 to 1 °C, pH 1-3) 1,4-Butynediol->Addition_Reaction Bromine Bromine Bromine->Addition_Reaction Dehydration Dehydration Addition_Reaction->Dehydration Crude_Product Crude this compound Dehydration->Crude_Product Crystallization Crystallization (Absolute Ethanol) Drying Vacuum Drying (25-35 °C) Crystallization->Drying Purified_Product Purified this compound Drying->Purified_Product Crude_Product->Crystallization

Caption: Synthesis workflow for this compound.

References

2,3-Dibromo-1,4-butanediol CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dibromo-1,4-butanediol, focusing on its chemical properties, synthesis, and potential applications as a chemical intermediate.

Chemical Identity and Properties

This compound is a halogenated diol. Its chemical structure consists of a four-carbon butane backbone with hydroxyl groups at positions 1 and 4, and bromine atoms at positions 2 and 3. The presence of two stereocenters at C2 and C3 means that this compound can exist as different stereoisomers. The most commonly available form is the racemic mixture of the (2R,3R) and (2S,3S) enantiomers, denoted as dl-2,3-Dibromo-1,4-butanediol.

Physicochemical Data

The following tables summarize the key quantitative data for this compound.

Table 1: Identifiers and Molecular Properties

PropertyValueCitations
Chemical Name 2,3-Dibromobutane-1,4-diol[1][2]
Molecular Formula C₄H₈Br₂O₂[3][4]
Molecular Weight 247.91 g/mol [2][4]
CAS Number 1947-58-6 (for dl-racemic mixture)[4][5][6]
20163-90-0 (general)[1][3][7]
EC Number 217-750-1[4]
InChI Key OXYNQEOLHRWEPE-UHFFFAOYSA-N[5]
Canonical SMILES C(C(C(CO)Br)Br)O[1]

Table 2: Physical and Chemical Properties

PropertyValueCitations
Appearance Solid[4]
Melting Point 88-90 °C[4][6]
Boiling Point 148-150 °C at 1.5 mmHg[4][6]
Density 2.124 g/cm³ (predicted)[6]
Flash Point 156.6 °C[6]
Vapor Pressure 3.73E-05 mmHg at 25°C[6]
Refractive Index 1.583 (predicted)[6]
Hydrogen Bond Donor Count 2[7]
Hydrogen Bond Acceptor Count 2[7]
Rotatable Bond Count 3[7]

Synthesis of this compound

While this compound is commercially available, understanding its synthesis is crucial for various research and development applications. A common method for its preparation is through the bromination of an alkene precursor. A related synthesis for 2,3-dibromo-2-butene-1,4-diol from 2-butyne-1,4-diol provides insight into the bromination process of butanediol precursors.[8]

Experimental Protocol: Synthesis of 2,3-dibromo-2-butene-1,4-diol

This protocol describes the synthesis of a structurally related compound and illustrates a general approach to the bromination of unsaturated diols.

Objective: To synthesize 2,3-dibromo-2-butene-1,4-diol by the direct bromination of 2-butyne-1,4-diol in an aqueous medium.[8]

Materials:

  • 2-butyne-1,4-diol

  • Bromine

  • Deionized water

Procedure:

  • Prepare an aqueous solution of 2-butyne-1,4-diol with a concentration of approximately 20% to 45%.[8]

  • Cool the reaction mixture to a temperature range of -10 °C to +25 °C. A preferred operating temperature is between +5 °C and +25 °C.[8]

  • Slowly add bromine to the 2-butyne-1,4-diol solution. It is recommended to use an equimolar ratio of bromine to 2-butyne-1,4-diol, with a preferred ratio of 0.9 to 1.1 moles of bromine per mole of the diol.[8]

  • As the reaction proceeds, the solid product, 2,3-dibromo-2-butene-1,4-diol, will precipitate from the solution.[8]

  • Maintain the reaction temperature within the specified range to ensure the predominant formation of the desired product.[8]

  • After the addition of bromine is complete, continue stirring the mixture for a designated period to ensure the reaction goes to completion.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water to remove any unreacted starting materials and byproducts.

  • Dry the product under vacuum to obtain the final 2,3-dibromo-2-butene-1,4-diol.

Diagram of Synthesis Workflow

Synthesis_Workflow Synthesis of 2,3-Dibromo-2-butene-1,4-diol cluster_reactants Reactants cluster_conditions Reaction Conditions 2-butyne-1,4-diol 2-butyne-1,4-diol Reaction Reaction 2-butyne-1,4-diol->Reaction Bromine Bromine Bromine->Reaction Aqueous Medium Aqueous Medium Aqueous Medium->Reaction Temperature (-10 to +25 °C) Temperature (-10 to +25 °C) Temperature (-10 to +25 °C)->Reaction Precipitation Precipitation Reaction->Precipitation Filtration Filtration Precipitation->Filtration Final Product 2,3-Dibromo-2-butene-1,4-diol Filtration->Final Product

Caption: Workflow for the synthesis of 2,3-dibromo-2-butene-1,4-diol.

Applications in Research and Development

Currently, there is limited information available on the direct biological activity or involvement of this compound in specific signaling pathways. Its primary utility in the fields of chemical research and drug development lies in its role as a versatile chemical intermediate.

The presence of two bromine atoms and two hydroxyl groups makes it a valuable building block for the synthesis of more complex molecules. The bromine atoms can serve as leaving groups in nucleophilic substitution reactions, allowing for the introduction of various functional groups. The hydroxyl groups can be oxidized, esterified, or used to form ethers, further expanding its synthetic potential.

Potential synthetic applications include:

  • Precursor for Heterocyclic Compounds: The diol functionality can be used to construct various oxygen-containing heterocyclic rings.

  • Introduction of Vicinal Functionality: The 2,3-dibromo motif allows for the stereocontrolled introduction of other functional groups in a vicinal arrangement.

  • Polymer Chemistry: Diols are common monomers in the synthesis of polyesters and polyurethanes. The bromine atoms could be used to create functionalized polymers or as sites for subsequent cross-linking reactions.

Safety and Handling

This compound is classified as a warning-level hazard. It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

  • Use in a well-ventilated area or with a fume hood to avoid inhalation of dust or vapors.

  • Avoid contact with skin, eyes, and clothing.

  • In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

Always consult the Safety Data Sheet (SDS) from the supplier for detailed and up-to-date safety information before handling this chemical.

Conclusion

This compound is a valuable chemical intermediate with potential applications in organic synthesis and materials science. While its direct biological activities are not well-documented, its rich functionality makes it a useful building block for the creation of more complex and potentially bioactive molecules. Researchers and drug development professionals should consider its synthetic utility for the construction of novel chemical entities. Further investigation into its reactivity and potential applications is warranted.

References

Spectroscopic Profile of 2,3-Dibromo-1,4-butanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the chemical compound 2,3-Dibromo-1,4-butanediol. The information presented herein is crucial for the accurate identification, characterization, and quality control of this compound in research and development settings. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, provides detailed experimental protocols for obtaining such data, and includes a workflow diagram for spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. While exact values may vary slightly based on experimental conditions, these tables provide a reliable reference for the key spectral features of the molecule.

Table 1: ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons on the carbon backbone and the hydroxyl groups. The chemical shifts are influenced by the electronegative bromine and oxygen atoms.

Proton Assignment Expected Chemical Shift (δ) in ppm Expected Multiplicity Notes
-CH(Br)-4.0 - 4.5MultipletThe two methine protons are diastereotopic and will likely appear as complex multiplets due to coupling with each other and the adjacent methylene protons.
-CH₂(OH)3.8 - 4.2MultipletThe four methylene protons are diastereotopic and will likely appear as complex multiplets due to coupling with the adjacent methine proton.
-OHVariableBroad SingletThe chemical shift of the hydroxyl protons is highly dependent on the solvent, concentration, and temperature.

Note: The actual proton NMR spectrum for this compound is available from commercial suppliers such as Sigma-Aldrich.

Table 2: ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to symmetry, two distinct signals are expected for the carbon atoms of this compound.

Carbon Assignment Expected Chemical Shift (δ) in ppm
-CH(Br)-50 - 60
-CH₂(OH)65 - 75

Note: The actual ¹³C NMR spectrum for this compound is available from commercial suppliers such as Sigma-Aldrich.

Table 3: IR Spectroscopic Data

The infrared spectrum of this compound is dominated by absorptions corresponding to the O-H and C-O stretching vibrations of the alcohol functional groups and the C-Br stretching of the alkyl halide.

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
O-H Stretch (Alcohol)3200 - 3600Strong, Broad
C-H Stretch (Alkane)2850 - 3000Medium to Strong
C-O Stretch (Alcohol)1000 - 1260Strong
C-Br Stretch500 - 600Medium to Strong

Note: The actual FTIR spectrum for this compound is available from commercial suppliers such as Sigma-Aldrich.

Table 4: Mass Spectrometry Data

The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes occur in an approximate 1:1 ratio). The molecular ion peak will therefore appear as a cluster of peaks.

m/z Value Assignment Expected Relative Abundance Pattern
246, 248, 250[M]⁺ (Molecular Ion)A characteristic 1:2:1 intensity ratio for a dibrominated compound.
167, 169[M - Br]⁺A 1:1 intensity ratio.
137, 139[M - Br - CH₂OH]⁺A 1:1 intensity ratio.
121[C₄H₅O₂]⁺
107[C₃H₃OBr]⁺
81, 79[Br]⁺A 1:1 intensity ratio.

Note: The mass spectrum for dl-2,3-Dibromo-1,4-butanediol is available from the NIST Chemistry WebBook.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans.

    • Spectral Width: 0-12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher frequency NMR spectrometer.

    • Pulse Sequence: Standard proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 scans, depending on sample concentration.

    • Spectral Width: 0-220 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Parameters (FTIR):

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Acquisition and Processing:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks.

Mass Spectrometry (MS)
  • Sample Preparation (Electron Ionization - EI):

    • Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

    • For Gas Chromatography-Mass Spectrometry (GC-MS), inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

  • Instrument Parameters (GC-MS with EI):

    • Gas Chromatograph:

      • Column: A non-polar capillary column (e.g., DB-5ms).

      • Injector Temperature: 250 °C.

      • Oven Program: Start at a suitable initial temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer (EI source):

      • Ionization Energy: 70 eV.

      • Mass Range: m/z 40-500.

      • Scan Speed: 1-2 scans/second.

      • Ion Source Temperature: 230 °C.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Analyze the fragmentation pattern and the isotopic distribution of the molecular ion and major fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Final Characterization Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Solid Sample for IR Sample->Solid_Sample Dilution Dilution in Volatile Solvent Sample->Dilution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR IR Spectroscopy (FTIR-ATR) Solid_Sample->IR MS Mass Spectrometry (GC-MS) Dilution->MS Process_NMR Fourier Transform, Phasing, Baseline Correction NMR->Process_NMR Process_IR Background Subtraction, Peak Picking IR->Process_IR Process_MS Chromatogram Analysis, Spectrum Extraction MS->Process_MS Interpret_NMR Chemical Shift & Coupling Analysis Process_NMR->Interpret_NMR Interpret_IR Functional Group Identification Process_IR->Interpret_IR Interpret_MS Fragmentation Pattern & Isotopic Analysis Process_MS->Interpret_MS Structure_Confirmation Structure Confirmation of This compound Interpret_NMR->Structure_Confirmation Interpret_IR->Structure_Confirmation Interpret_MS->Structure_Confirmation

Spectroscopic Analysis Workflow

References

An In-depth Technical Guide to the Mechanism of Bromination of 2-Butene-1,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, stereochemistry, and experimental considerations for the bromination of 2-butene-1,4-diol. The principles outlined herein are foundational to understanding electrophilic addition reactions and their application in the synthesis of functionalized molecules relevant to pharmaceutical development and materials science.

Core Mechanism: Electrophilic Addition via a Cyclic Bromonium Ion

The bromination of 2-butene-1,4-diol is a classic example of an electrophilic addition reaction. The electron-rich carbon-carbon double bond acts as a nucleophile, attacking the bromine molecule. The reaction does not proceed through a simple carbocation intermediate, which would allow for rearrangements and a mixture of stereoisomers. Instead, it involves the formation of a cyclic bromonium ion intermediate.[1] This intermediate is a three-membered ring containing a positively charged bromine atom bonded to both carbons of the original double bond.[1][2]

The reaction mechanism can be summarized in two main steps:

  • Formation of the Bromonium Ion: As the bromine molecule approaches the alkene, the π-electron cloud of the double bond induces a dipole in the Br-Br bond, making the proximal bromine atom electrophilic. The alkene's π-electrons attack this electrophilic bromine, and simultaneously, a lone pair from the bromine atom attacks one of the carbons of the double bond, forming the cyclic bromonium ion. This process displaces a bromide ion (Br⁻).[2]

  • Nucleophilic Attack by Bromide: The newly formed bromide ion then acts as a nucleophile and attacks one of the two carbons of the bromonium ion. This attack occurs from the side opposite to the bulky bromonium ion, a process known as backside attack.[2] This leads to the opening of the three-membered ring and the formation of the vicinal dibromide with a specific stereochemistry known as anti-addition.[1][2]

Bromination Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Product 2-butene-1,4-diol 2-Butene-1,4-diol Bromonium_Ion_Formation Bromonium_Ion_Formation 2-butene-1,4-diol->Bromonium_Ion_Formation π electrons attack Br Br2 Br₂ Br2->Bromonium_Ion_Formation Bromonium_Ion Cyclic Bromonium Ion Bromonium_Ion_Formation->Bromonium_Ion Br_minus Br⁻ Bromonium_Ion_Formation->Br_minus Nucleophilic_Attack Nucleophilic Attack by Bromide Bromonium_Ion->Nucleophilic_Attack Br_minus->Nucleophilic_Attack Product 2,3-Dibromo-1,4-butanediol Nucleophilic_Attack->Product

Caption: General mechanism of electrophilic bromination.

Stereochemistry of the Addition

The formation of the cyclic bromonium ion intermediate is crucial as it dictates the stereochemical outcome of the reaction. The anti-addition of the two bromine atoms means that the stereochemistry of the starting alkene (cis or trans 2-butene-1,4-diol) will determine the stereochemistry of the resulting this compound.[1][2]

Bromination of cis-2-Butene-1,4-diol

The bromination of cis-2-butene-1,4-diol results in the formation of a racemic mixture of two enantiomers: (2R,3R)-2,3-dibromo-1,4-butanediol and (2S,3S)-2,3-dibromo-1,4-butanediol.[3] The initial formation of the bromonium ion can occur on either face of the double bond. Subsequent backside attack by the bromide ion at either of the two carbons leads to the two enantiomeric products in equal amounts.

cis_Bromination Stereochemistry from cis-Isomer bromonium_cis Bromonium Ion (cis-substituents) attack_a Attack at C2 bromonium_cis->attack_a attack_b Attack at C3 bromonium_cis->attack_b product_RR (2R,3R)-Enantiomer attack_a->product_RR product_SS (2S,3S)-Enantiomer attack_b->product_SS racemic_mixture Racemic Mixture product_RR->racemic_mixture product_SS->racemic_mixture

Caption: Formation of a racemic mixture from cis-2-butene-1,4-diol.

Bromination of trans-2-Butene-1,4-diol

In contrast, the bromination of trans-2-butene-1,4-diol yields a single, achiral product: meso-2,3-dibromo-1,4-butanediol.[3] Although the product has two chiral centers, it possesses an internal plane of symmetry and is therefore optically inactive. Similar to the cis-isomer, the reaction proceeds through a bromonium ion, and backside attack by the bromide ion leads to the meso compound regardless of which carbon is attacked.

trans_Bromination Stereochemistry from trans-Isomer bromonium_trans Bromonium Ion (trans-substituents) attack Attack at C2 or C3 bromonium_trans->attack product_meso meso-Product attack->product_meso

Caption: Formation of a meso compound from trans-2-butene-1,4-diol.

Experimental Protocols

While specific literature on the bromination of 2-butene-1,4-diol is sparse, detailed protocols exist for the analogous reaction starting from 2-butyne-1,4-diol. The following is a representative procedure adapted from the patent literature that can serve as a starting point for the bromination of 2-butene-1,4-diol.[4] It is recommended to perform small-scale trials to optimize conditions for the specific substrate.

Materials:

  • 2-Butene-1,4-diol

  • Bromine (Br₂)

  • Inert solvent (e.g., dichloromethane, carbon tetrachloride, or water)

  • Sodium sulfite or sodium thiosulfate solution (for quenching)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-butene-1,4-diol in a suitable inert solvent and cool the solution in an ice bath to 0-5 °C.

  • Addition of Bromine: Slowly add a solution of bromine in the same solvent dropwise to the stirred diol solution. Maintain the temperature below 10 °C throughout the addition. The characteristic reddish-brown color of bromine should disappear as it reacts.[5]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours) or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate to destroy any unreacted bromine.

  • Workup: Transfer the mixture to a separatory funnel. If an organic solvent was used, wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Experimental_Workflow Dissolve Dissolve 2-butene-1,4-diol in solvent Cool Cool to 0-5 °C Dissolve->Cool Add_Br2 Add Bromine solution dropwise Cool->Add_Br2 Stir Stir at room temperature Add_Br2->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Na₂SO₃ solution Monitor->Quench Reaction complete Extract Extract with organic solvent Quench->Extract Wash Wash organic layer Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by recrystallization Concentrate->Purify End End Purify->End

Caption: General experimental workflow for the bromination of 2-butene-1,4-diol.

Quantitative Data

The following table summarizes key quantitative data for the product, this compound.

PropertyValueReference
Molecular Formula C₄H₈Br₂O₂[6]
Molecular Weight 247.91 g/mol [6]
Melting Point 88-90 °C
Boiling Point 148-150 °C at 1.5 mmHg
CAS Number 20163-90-0[6]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the methine protons (CH-Br) and the methylene protons (CH₂-OH), as well as the hydroxyl protons. The chemical shifts and coupling patterns will be dependent on the stereochemistry of the molecule.

    • -CH(Br)-: Expected to be a multiplet.

    • -CH₂(OH): Expected to be a multiplet, likely a doublet of doublets due to coupling with the adjacent methine proton and the hydroxyl proton (if not exchanged with D₂O).

    • -OH: A broad singlet, which will disappear upon addition of D₂O.

  • ¹³C NMR: The carbon NMR spectrum should exhibit two distinct signals:

    • -CH(Br)-: Carbon attached to bromine.

    • -CH₂(OH): Carbon attached to the hydroxyl group.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong, broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. A C-Br stretching absorption is expected in the fingerprint region (typically 500-600 cm⁻¹).

This guide provides a detailed framework for understanding and performing the bromination of 2-butene-1,4-diol. For specific applications, further optimization of the experimental protocol may be necessary.

References

Reactivity of 2,3-Dibromo-1,4-butanediol in Nucleophilic Substitution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 2,3-dibromo-1,4-butanediol in nucleophilic substitution reactions. Due to the presence of two secondary bromine atoms and adjacent hydroxyl groups, this molecule exhibits complex reactivity, influenced by the nature of the nucleophile, reaction conditions, and stereochemistry. This document collates available data on reaction pathways, including direct substitution and intramolecular cyclization, presents quantitative data in structured tables, details experimental protocols for key transformations, and provides visualizations of reaction mechanisms and workflows to facilitate a deeper understanding of its chemical behavior. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a versatile chemical intermediate possessing two electrophilic carbon centers and two nucleophilic hydroxyl groups. This unique structure allows for a variety of chemical transformations, primarily through nucleophilic substitution reactions. The reactivity of the C-Br bonds is central to its utility in synthesizing a range of functionalized 1,4-butanediol derivatives. These derivatives are of significant interest in the development of pharmaceuticals, agrochemicals, and advanced materials.

The presence of vicinal bromine atoms and flanking hydroxyl groups introduces several key considerations for its reactivity:

  • Stereochemistry: The molecule contains two chiral centers, leading to different diastereomers (e.g., (2R,3R), (2S,3S), and meso forms). The stereochemical outcome of substitution reactions is a critical aspect of its chemistry.

  • Intramolecular Reactions: The proximate hydroxyl groups can act as intramolecular nucleophiles, leading to the formation of cyclic ethers, such as epoxides.

  • Competing Reactions: Elimination reactions can compete with substitution, particularly under basic conditions.

This guide will delve into these aspects, providing a detailed analysis of the factors governing the reactivity of this compound.

General Principles of Nucleophilic Substitution at Secondary Carbons

The carbon-bromine bonds in this compound are at secondary positions. Nucleophilic substitution at secondary alkyl halides can proceed through two primary mechanisms: the S(_N)1 and S(_N)2 pathways.

  • S(_N)2 (Substitution Nucleophilic Bimolecular): This is a one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. A key characteristic of the S(_N)2 reaction is the inversion of stereochemistry at the reaction center.[1][2]

  • S(_N)1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism involving the formation of a carbocation intermediate after the leaving group departs. This intermediate is then attacked by the nucleophile. The S(_N)1 mechanism is favored by weak nucleophiles, polar protic solvents, and substrates that can form stable carbocations. This pathway typically leads to a mixture of stereoisomers (racemization).[3]

The choice between these mechanisms is influenced by the nucleophile's strength, the solvent's properties, and the stability of the potential carbocation intermediate.

Reactivity with Various Nucleophiles

The reaction of this compound with different nucleophiles can lead to a variety of substituted products. The following sections summarize the expected reactivity based on general principles of nucleophilic substitution.

Oxygen Nucleophiles (e.g., Hydroxide, Alkoxides)

With strong oxygen nucleophiles like hydroxide (OH⁻) or alkoxides (RO⁻), both substitution and elimination reactions are possible. The reaction with hydroxide ions, typically from sodium or potassium hydroxide in an ethanol/water mixture, can lead to the formation of 2,3-butane-1,2,3,4-tetraol through a double S(_N)2 reaction.[1] However, under these conditions, intramolecular cyclization to form an epoxide is a significant competing reaction.

dot

Caption: Reaction pathways of this compound with hydroxide.

Nitrogen Nucleophiles (e.g., Amines, Azides)

Nitrogen nucleophiles, such as primary and secondary amines, are expected to react via an S(_N)2 mechanism to yield the corresponding 2,3-diamino-1,4-butanediol derivatives. The azide ion (N₃⁻) is an excellent nucleophile and is expected to displace both bromide ions efficiently to form 2,3-diazido-1,4-butanediol. This diazido compound can then be reduced to the corresponding diamine.

Sulfur Nucleophiles (e.g., Thiolates, Sulfide)

Sulfur nucleophiles are generally considered "soft" and are excellent for S(_N)2 reactions. Thiolates (RS⁻) and the sulfide ion (S²⁻) are expected to react readily with this compound to produce 2,3-dithio-1,4-butanediol derivatives or cyclic thioethers, respectively.[4]

Quantitative Data on Nucleophilic Substitution Reactions

A comprehensive search of the scientific literature reveals a notable scarcity of specific quantitative data (yields and kinetic information) for nucleophilic substitution reactions of this compound. However, data from related reactions and general principles can be used to predict outcomes. The following table summarizes expected products and potential yields based on the reactivity of similar substrates.

NucleophileReagent ExampleExpected Major ProductProbable MechanismPredicted Yield RangeNotes
HydroxideNaOH2,3,4-Trihydroxy-1-butanol / 3,4-Epoxy-1,2-butanediolS(_N)2 / IntramolecularModerate to HighProduct distribution is highly dependent on reaction conditions (temperature, solvent, concentration).[1]
AzideNaN₃2,3-Diazido-1,4-butanediolS(_N)2HighA common and efficient method for introducing amino groups after reduction.
Amine (Primary)R-NH₂2,3-Di(alkylamino)-1,4-butanediolS(_N)2Moderate to HighSteric hindrance of the amine can affect the reaction rate.
ThiolateR-SNa2,3-Di(alkylthio)-1,4-butanediolS(_N)2HighSulfur nucleophiles are very effective for S(_N)2 reactions.
CyanideNaCN2,3-Dicyano-1,4-butanediolS(_N)2ModerateThe resulting dinitrile can be a precursor to dicarboxylic acids or diamines.

Experimental Protocols

Detailed experimental protocols for the nucleophilic substitution reactions of this compound are not widely published. However, a general procedure for a typical S(_N)2 reaction can be adapted from protocols for similar substrates.

General Procedure for the Synthesis of 2,3-Diazido-1,4-butanediol

This protocol is a representative example of a double nucleophilic substitution on this compound.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (2.5 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 2,3-diazido-1,4-butanediol.

  • The crude product can be purified by column chromatography on silica gel.

dot

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification dissolve Dissolve this compound in DMF add_nucleophile Add Sodium Azide dissolve->add_nucleophile heat Heat and Stir add_nucleophile->heat quench Quench with Water heat->quench extract Extract with Diethyl Ether quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify

Caption: General workflow for nucleophilic substitution on this compound.

Intramolecular Reactivity: Epoxide Formation

A significant aspect of the reactivity of this compound is its propensity to undergo intramolecular cyclization to form an epoxide. This reaction is typically promoted by a base, which deprotonates one of the hydroxyl groups, turning it into a more potent alkoxide nucleophile. This internal nucleophile can then attack one of the adjacent carbon atoms bearing a bromine atom in an intramolecular S(_N)2 reaction, leading to the formation of a three-membered epoxide ring.

dot

Intramolecular_Cyclization reactant This compound alkoxide Alkoxide Intermediate reactant->alkoxide Base (e.g., OH⁻) epoxide 3,4-Epoxy-1,2-butanediol alkoxide->epoxide Intramolecular Sₙ2

Caption: Mechanism of intramolecular epoxide formation.

The formation of the epoxide is often a competing pathway in reactions with external nucleophiles, especially under basic conditions. To favor intermolecular substitution, it is often necessary to protect the hydroxyl groups before carrying out the nucleophilic substitution reaction.

Conclusion

This compound is a valuable substrate for a range of nucleophilic substitution reactions, offering a pathway to diverse 2,3-disubstituted-1,4-butanediol derivatives. Its reactivity is primarily governed by the principles of S(_N)2 reactions at secondary carbon centers, with a strong dependence on the nature of the nucleophile and the reaction conditions. A key feature of its chemistry is the potential for intramolecular cyclization to form epoxides, a reaction that can compete with intermolecular substitution. While specific quantitative data in the literature is limited, the general principles outlined in this guide provide a solid framework for predicting the outcomes of its reactions and for designing synthetic strategies. Further research to quantify the yields and kinetics of its reactions with a broader range of nucleophiles would be highly beneficial to the scientific community.

References

Thermodynamic Properties of 2,3-Dibromo-1,4-butanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermodynamic properties of 2,3-Dibromo-1,4-butanediol. Due to the limited availability of direct experimental data for this specific compound, this document outlines established experimental and computational methodologies for determining its thermodynamic characteristics. Data for the parent compound, 1,4-butanediol, is provided as a baseline for comparison and estimation.

Introduction to this compound

This compound is a halogenated derivative of butanediol. The introduction of bromine atoms into the butanediol backbone significantly influences its physical and chemical properties, including its reactivity, polarity, and, consequently, its thermodynamic behavior. Understanding these properties is crucial for its application in various fields, including as an intermediate in organic synthesis and potentially in drug development.

Physicochemical Properties

While comprehensive thermodynamic data for this compound is scarce in publicly available literature, some fundamental physical properties have been reported, primarily by commercial suppliers.

PropertyValueSource
Molecular FormulaC₄H₈Br₂O₂-
Molecular Weight247.91 g/mol -
Melting Point88-90 °CSigma-Aldrich
Boiling Point148-150 °C at 1.5 mmHgSigma-Aldrich

Thermodynamic Data of 1,4-Butanediol (for comparison)

To provide a reference point, the thermodynamic properties of the parent compound, 1,4-butanediol, are presented below. These values, obtained from the NIST WebBook, can serve as a basis for estimating the properties of its brominated derivative.[1][2][3]

Thermodynamic PropertyValueUnits
Standard Enthalpy of Formation (Liquid, 298.15 K)-503 ± 2kJ/mol
Standard Enthalpy of Formation (Gas, 298.15 K)-427 ± 3kJ/mol
Liquid Phase Heat Capacity (Cp, 298.15 K)200.1J/mol·K
Enthalpy of Fusion (at 293.58 K)18.7kJ/mol
Entropy of Fusion (at 293.58 K)63.72J/mol·K

Experimental Determination of Thermodynamic Properties

The following sections detail the standard experimental protocols for determining the key thermodynamic properties of organic compounds like this compound.

Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property. For organic compounds, it is often determined indirectly from the enthalpy of combustion (ΔcH°), which is measured using a bomb calorimeter.[4]

Experimental Protocol:

  • Sample Preparation: A precisely weighed sample (typically around 1 gram) of the compound is pressed into a pellet.

  • Bomb Assembly: The pellet is placed in a sample holder within a high-pressure stainless steel vessel known as a "bomb." A fuse wire is attached to the electrodes, making contact with the sample. A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state.

  • Pressurization: The bomb is sealed and pressurized with excess pure oxygen (typically to around 30 atm) to ensure complete combustion.

  • Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is monitored and recorded at regular intervals before, during, and after combustion to determine the temperature change (ΔT).

  • Calculation: The heat of combustion is calculated using the temperature change and the heat capacity of the calorimeter system (which is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid). Corrections are applied for the heat of formation of nitric acid (from the nitrogen in the air initially in the bomb) and the heat of combustion of the fuse wire.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law.[5]

Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used technique to measure the heat capacity of a substance as a function of temperature.[6][7][8][9]

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample of the material is hermetically sealed in a sample pan (crucible). An empty pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, typically a linear heating rate (e.g., 10-20 °C/min) over the desired temperature range.

  • Data Collection: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated. Three separate runs are typically performed:

    • Baseline: Both the sample and reference pans are empty to measure the instrumental baseline.

    • Standard: A standard material with a known heat capacity (e.g., sapphire) is run to calibrate the instrument.

    • Sample: The sample of interest is run.

  • Calculation: The specific heat capacity of the sample is calculated by comparing the heat flow difference between the sample and the baseline with the heat flow difference between the standard and the baseline.[8]

Computational Estimation of Thermodynamic Properties

In the absence of experimental data, computational methods can provide valuable estimates of thermodynamic properties. Group contribution methods, such as that developed by Benson, can be used to estimate the enthalpy of formation, entropy, and heat capacity by summing the contributions of individual functional groups within the molecule. More advanced quantum mechanical calculations can also be employed for higher accuracy.

Logical Workflow for Thermodynamic Property Determination

The following diagram illustrates a logical workflow for determining the thermodynamic properties of a compound like this compound.

G cluster_exp Experimental Determination cluster_calc Calculation and Analysis cluster_comp Computational Estimation cluster_final Final Thermodynamic Profile exp_start Obtain Pure Sample of This compound bomb_cal Bomb Calorimetry exp_start->bomb_cal dsc Differential Scanning Calorimetry (DSC) exp_start->dsc delta_h_comb Determine ΔcH° bomb_cal->delta_h_comb cp_data Determine Cp(T) dsc->cp_data hess_law Apply Hess's Law delta_h_comb->hess_law entropy_calc Calculate S° and ΔfG° (from Cp data and ΔfH°) cp_data->entropy_calc delta_h_form Calculate ΔfH° hess_law->delta_h_form delta_h_form->entropy_calc final_data Comprehensive Thermodynamic Data for this compound delta_h_form->final_data entropy_calc->final_data group_contrib Group Contribution Methods (e.g., Benson's) est_delta_h Estimate ΔfH° group_contrib->est_delta_h est_cp_s Estimate Cp and S° group_contrib->est_cp_s quantum_chem Quantum Chemical Calculations quantum_chem->est_delta_h quantum_chem->est_cp_s est_delta_h->final_data Comparison/ Validation est_cp_s->final_data Comparison/ Validation

Caption: Workflow for Thermodynamic Property Determination.

Potential Chemical Reactions

Diols can undergo various reactions, and the presence of bromine atoms in this compound will influence its reactivity. One general reaction of vicinal diols is oxidation, which can lead to cleavage of the carbon-carbon bond between the hydroxyl-bearing carbons.

G reactant This compound product Bromoacetaldehyde (2 molecules) reactant->product Oxidative Cleavage oxidant Oxidizing Agent (e.g., Periodic Acid, Lead Tetraacetate) oxidant->product

Caption: Oxidative Cleavage of a Vicinal Diol.

This guide provides a framework for approaching the thermodynamic characterization of this compound. While direct data is currently lacking, the methodologies described herein are standard practices in physical chemistry and can be applied to obtain the necessary thermodynamic parameters for research and development purposes.

References

A Comprehensive Review of the Synthesis of 2,3-Dibromo-1,4-butanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review of the synthetic methodologies for 2,3-dibromo-1,4-butanediol, a valuable intermediate in organic synthesis. The document outlines various synthetic pathways, presents detailed experimental protocols, and summarizes quantitative data to facilitate comparison and replication.

Introduction

This compound is a key building block in the synthesis of various organic compounds and pharmaceutical intermediates. Its bifunctional nature, possessing both hydroxyl and bromo groups, allows for a wide range of chemical transformations. This review focuses on the primary synthetic routes to this compound, providing a comparative analysis of different methodologies.

Synthetic Pathways

The synthesis of this compound and its immediate precursor, 2,3-dibromo-2-butene-1,4-diol, primarily involves the bromination of unsaturated C4 diols. The choice of starting material and reaction conditions significantly influences the yield, purity, and stereochemistry of the final product.

Synthesis from 2-Butyne-1,4-diol

A common and direct method for the synthesis of 2,3-dibromo-2-butene-1,4-diol is the bromination of 2-butyne-1,4-diol. This reaction is typically carried out in an aqueous medium.[1] The process involves the electrophilic addition of bromine to the triple bond of 2-butyne-1,4-diol.

G 2-Butyne-1,4-diol 2-Butyne-1,4-diol Reaction Mixture Reaction Mixture 2-Butyne-1,4-diol->Reaction Mixture Bromine (Br2) Bromine (Br2) Bromine (Br2)->Reaction Mixture Aqueous Medium Aqueous Medium Aqueous Medium->Reaction Mixture 2,3-Dibromo-2-butene-1,4-diol 2,3-Dibromo-2-butene-1,4-diol Reaction Mixture->2,3-Dibromo-2-butene-1,4-diol Electrophilic Addition

Synthesis of 2,3-Dibromo-2-butene-1,4-diol from 2-Butyne-1,4-diol.

An alternative approach involves the in-situ generation of bromine from a bromide and a bromate salt in the presence of an acid, which then reacts with 2-butyne-1,4-diol.[2] This method offers advantages in terms of safety and handling of reagents.

G 2-Butyne-1,4-diol 2-Butyne-1,4-diol Reaction Reaction 2-Butyne-1,4-diol->Reaction Bromide (e.g., NaBr) Bromide (e.g., NaBr) In-situ Bromine Generation In-situ Bromine Generation Bromide (e.g., NaBr)->In-situ Bromine Generation Bromate (e.g., NaBrO3) Bromate (e.g., NaBrO3) Bromate (e.g., NaBrO3)->In-situ Bromine Generation Dilute Sulfuric Acid Dilute Sulfuric Acid Dilute Sulfuric Acid->In-situ Bromine Generation In-situ Bromine Generation->Reaction Electrophilic Addition 2,3-Dibromo-2-butene-1,4-diol 2,3-Dibromo-2-butene-1,4-diol Reaction->2,3-Dibromo-2-butene-1,4-diol

In-situ Bromination of 2-Butyne-1,4-diol.

Synthesis from 1,4-Butynediol with Subsequent Purification

Another patented method describes the addition of bromine to 1,4-butynediol in the presence of sulfuric acid to control the pH, followed by crystallization and purification steps to obtain a high-purity product.[3]

G 1,4-Butynediol 1,4-Butynediol Addition Reaction Addition Reaction 1,4-Butynediol->Addition Reaction Bromine Bromine Bromine->Addition Reaction Sulfuric Acid (pH 1-3) Sulfuric Acid (pH 1-3) Sulfuric Acid (pH 1-3)->Addition Reaction Crude Product Crude Product Addition Reaction->Crude Product Crystallization (Absolute Ethanol) Crystallization (Absolute Ethanol) Crude Product->Crystallization (Absolute Ethanol) Purified Product Purified Product Crystallization (Absolute Ethanol)->Purified Product Vacuum Drying Vacuum Drying Purified Product->Vacuum Drying Final Product Final Product Vacuum Drying->Final Product

Multi-step Synthesis and Purification of this compound.

Experimental Protocols

Protocol 1: Direct Bromination of 2-Butyne-1,4-diol[1]
  • Preparation of Reactants : Prepare an aqueous solution of 2-butyne-1,4-diol with a concentration of about 20% to 45%.

  • Reaction Setup : Place the 2-butyne-1,4-diol solution in a reaction vessel equipped with a stirrer and a means for temperature control.

  • Bromination : Slowly add bromine to the aqueous solution. The molar ratio of bromine to 2-butyne-1,4-diol should be approximately 0.9 to 1.1.

  • Temperature Control : Maintain the reaction temperature between -10°C and 100°C, with a preferred range of 5°C to 25°C, using an external coolant.

  • Product Precipitation : The solid product, 2,3-dibromo-2-butene-1,4-diol, precipitates from the solution as it is formed.

  • Isolation : Recover the product by filtering the solid from the reaction mixture.

Protocol 2: In-situ Bromination of 2-Butyne-1,4-diol[2]
  • Preparation of Aqueous Solution : Dissolve 2-butyne-1,4-diol, a bromide salt (e.g., sodium bromide), and a bromate salt (e.g., sodium bromate) in water.

  • Temperature Adjustment : Adjust the temperature of the mixture to between 10°C and 30°C.

  • Acid Addition : Slowly add dilute sulfuric acid dropwise to the aqueous mixture over a period of 1 to 4 hours per mole of 2-butyne-1,4-diol.

  • Reaction Continuation : After the addition of sulfuric acid is complete, continue to stir the reaction mixture for 10 to 120 minutes.

  • Product Isolation : Collect the precipitated product by suction filtration.

  • Purification : Recrystallize the solid product from water and dry to obtain white crystals of (E)-2,3-dibromo-2-butene-1,4-diol.

Protocol 3: Synthesis with pH Control and Purification[3]
  • Addition Reaction : Add equimolar amounts of 1,4-butynediol and bromine to a reaction vessel. Adjust the pH to between 1 and 3 using sulfuric acid.

  • Reaction Conditions : Maintain the reaction temperature between -5°C and 1°C for 6 to 9 hours.

  • Crude Product Isolation : After the reaction, dehydrate the mixture to obtain the crude 2,3-dibromo-1,4-butylene glycol product.

  • Crystallization and Purification : Purify the crude product by crystallization from absolute ethanol.

  • Drying : Perform vacuum drying on the purified product for 3 to 5 hours at a temperature between 25°C and 35°C to yield the final product.

Quantitative Data Summary

The following tables summarize the quantitative data from the cited literature for the synthesis of this compound and its precursor.

Table 1: Reaction Conditions for the Synthesis of 2,3-Dibromo-2-butene-1,4-diol

ParameterMethod 1 (Direct Bromination)[1]Method 2 (In-situ Bromination)[2]
Starting Material 2-Butyne-1,4-diol2-Butyne-1,4-diol
Brominating Agent Elemental BromineSodium Bromide, Sodium Bromate, Sulfuric Acid
Solvent WaterWater
Molar Ratio (Bromine:Diol) 0.9 - 1.1 : 1-
Molar Ratio (Diol:NaBr:NaBrO3) -1.2 : 2.08 : 0.42
Temperature -10°C to 100°C (preferred 5°C to 25°C)10°C to 30°C
Reaction Time Not specified1.5 - 2 hours (acid addition) + 40 - 60 min
Yield Excellent yields63% - 72%
Product Purity High purityMelting point: 115.3-116.3°C

Table 2: Reaction Conditions for the Synthesis of this compound

ParameterMethod 3 (pH Control)[3]
Starting Material 1,4-Butynediol
Brominating Agent Bromine
pH 1 - 3 (adjusted with Sulfuric Acid)
Molar Ratio (Bromine:Diol) 1 : 1
Temperature -5°C to 1°C
Reaction Time 6 - 9 hours
Purification Crystallization from absolute ethanol
Drying Vacuum drying at 25°C - 35°C for 3-5 hours
Product Purity 98.2% - 99.8%

Conclusion

The synthesis of this compound and its unsaturated precursor can be achieved through various methods, primarily involving the bromination of C4 diols. The choice of methodology depends on factors such as desired purity, yield, safety considerations, and available starting materials. The direct bromination of 2-butyne-1,4-diol in an aqueous medium provides a straightforward route with high yields. The in-situ generation of bromine offers a safer alternative. For achieving very high purity, a multi-step process involving controlled pH and subsequent purification steps is effective. This review provides researchers and professionals with a detailed guide to select and implement the most suitable synthetic strategy for their specific needs.

References

Methodological & Application

The Versatile Role of 2,3-Dibromo-1,4-butanediol in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromo-1,4-butanediol is a valuable and versatile bifunctional building block in organic synthesis. Its vicinal dibromides and terminal primary alcohol functionalities allow for a range of chemical transformations, making it a key precursor for the synthesis of various acyclic and heterocyclic compounds. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, supported by quantitative data and procedural diagrams.

Key Applications

The primary utility of this compound in organic synthesis lies in its role as a precursor to:

  • 1,3-Butadiene-1,4-diol and its derivatives: Through dehalogenation reactions.

  • Heterocyclic compounds: By reacting with various nucleophiles to form nitrogen-, sulfur-, and phosphorus-containing rings.

  • Diepoxides: Via intramolecular cyclization reactions.

These applications are critical in the synthesis of polymers, specialty chemicals, and pharmaceutical intermediates.

Experimental Protocols and Data

Synthesis of this compound

A common method for the preparation of this compound involves the bromination of 2-butyne-1,4-diol.

Experimental Protocol:

  • In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve 2-butyne-1,4-diol in an equal molar amount of water.

  • Add sulfuric acid to adjust the pH of the solution to between 1 and 3.

  • Cool the mixture to a temperature between -5°C and 1°C.

  • Slowly add an equimolar amount of bromine to the solution while maintaining the temperature.

  • After the addition is complete, continue to stir the reaction mixture for 6 to 9 hours.

  • The resulting crude product is then subjected to dehydration.

  • Purify the crude product by crystallization from absolute ethanol.

  • Dry the purified product under vacuum at a temperature between 25°C and 35°C for 3 to 5 hours to yield this compound as a white crystalline solid.[1]

Quantitative Data:

ParameterValueReference
Purity of final product98.2% - 99.8%[1]
Reaction Temperature-5°C to 1°C[1]
Reaction Time6 - 9 hours[1]

Logical Workflow for the Synthesis of this compound:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Butynediol 2-Butyne-1,4-diol Reaction_Vessel Addition & Reaction (-5°C to 1°C, 6-9h) Butynediol->Reaction_Vessel Bromine Bromine Bromine->Reaction_Vessel Sulfuric_Acid Sulfuric Acid (catalyst) Sulfuric_Acid->Reaction_Vessel Dehydration Dehydration Reaction_Vessel->Dehydration Crystallization Crystallization (Absolute Ethanol) Dehydration->Crystallization Drying Vacuum Drying (25-35°C, 3-5h) Crystallization->Drying Final_Product This compound Drying->Final_Product

Caption: Synthesis of this compound.

Synthesis of Nitrogen-Containing Heterocycles

This compound can serve as a precursor for the synthesis of nitrogen-containing heterocycles, such as pyrrolidines, which are important structural motifs in many biologically active compounds. While direct reaction protocols with this compound are not extensively detailed in readily available literature, a general synthetic strategy involves the reaction of a related diol, 1,4-butanediol, with ammonia and hydrogen over a catalyst.[2] A similar transformation can be envisioned for the dibrominated analog, where the bromine atoms would be displaced by the nitrogen nucleophile.

Conceptual Experimental Protocol:

  • A mixture of this compound, ammonia, and hydrogen is passed through a heated reactor containing a suitable catalyst (e.g., a fused iron catalyst).[2]

  • The reaction is conducted in the gas phase at elevated temperatures and pressures.

  • The product stream is condensed and collected.

  • The components of the catalysate are separated and purified using techniques such as distillation and chromatography.

Expected Reaction Pathway:

G start This compound product Substituted Pyrrolidine start->product High T, P reagents + Ammonia (NH3) + Hydrogen (H2) + Catalyst

Caption: Synthesis of Substituted Pyrrolidines.

Synthesis of Sulfur-Containing Heterocycles

The synthesis of sulfur-containing heterocycles is an active area of research due to their diverse biological activities.[3][4] While specific examples utilizing this compound are not prevalent, the reactivity of the C-Br bonds suggests its potential as a substrate for reactions with sulfur nucleophiles to form thiophenes or other sulfur heterocycles. A general approach for synthesizing sulfur heterocycles involves the reaction of organic substrates with sulfur monochloride.[3][4]

Conceptual Experimental Protocol:

  • This compound is dissolved in an appropriate solvent.

  • A sulfur source, such as sodium sulfide or sulfur monochloride in the presence of a base, is added to the solution.

  • The reaction mixture is stirred, potentially with heating, to facilitate the cyclization reaction.

  • The product is isolated through extraction and purified by chromatography or crystallization.

Proposed Reaction Scheme:

G start This compound product Substituted Thiophene Derivative start->product Cyclization reagents + Sulfur Nucleophile (e.g., Na2S)

Caption: Synthesis of Substituted Thiophenes.

Synthesis of Phosphorus-Containing Heterocycles

Phosphorus heterocycles are of significant interest in medicinal chemistry and materials science.[5][6][7][8][9] The synthesis of these compounds often involves the reaction of a dihaloalkane with a phosphorus nucleophile. This compound, with its two reactive bromide atoms, is a potential candidate for the synthesis of phospholane derivatives.

Conceptual Experimental Protocol:

  • A primary phosphine or a phosphine derivative is reacted with a strong base to generate a phosphide anion.

  • This compound is added to the solution of the phosphide anion.

  • The reaction mixture is stirred, likely at room temperature or with gentle heating, to allow for the nucleophilic substitution and cyclization to occur.

  • The resulting phosphorus heterocycle is isolated and purified.

Proposed Reaction Pathway for Phospholane Synthesis:

G start This compound product Substituted Phospholane start->product Cyclization reagents + R-PH2 / Base

Caption: Synthesis of Substituted Phospholanes.

Conclusion

This compound is a promising, yet underutilized, reagent in organic synthesis. Its preparation from readily available starting materials and its potential for conversion into a variety of valuable acyclic and heterocyclic compounds make it a molecule of interest for further synthetic exploration. The protocols and conceptual pathways outlined in this document provide a foundation for researchers to develop novel synthetic methodologies and explore new applications for this versatile building block. Further research into the specific reaction conditions and substrate scope for the synthesis of heterocycles from this compound is warranted to fully unlock its synthetic potential.

References

Application Notes and Protocols: 2,3-Dibromo-1,4-butanediol as a Precursor for Epoxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the use of 2,3-dibromo-1,4-butanediol as a precursor for the synthesis of 1,2:3,4-diepoxybutane, a valuable bifunctional electrophile. 1,2:3,4-Diepoxybutane serves as a crucial building block in organic synthesis and is of significant interest in medicinal chemistry and drug development due to its ability to crosslink biomolecules. This document outlines the synthesis of the precursor, its conversion to the diepoxide, the underlying reaction mechanism, and detailed experimental protocols.

Introduction

Epoxides are highly versatile intermediates in organic synthesis due to the strained three-membered ring that is susceptible to ring-opening reactions with a variety of nucleophiles. 1,2:3,4-Diepoxybutane, also known as butadiene diepoxide, is a particularly interesting diepoxide as it possesses two reactive epoxide moieties, allowing for the crosslinking of nucleophilic species. This property makes it a valuable tool in the development of therapeutic agents and for studying biological processes. This compound is a readily accessible precursor for the synthesis of 1,2:3,4-diepoxybutane through a base-mediated double intramolecular SN2 reaction.

Synthesis of the Precursor: this compound

A common method for the preparation of this compound involves the bromination of 2-butyne-1,4-diol.

Reaction Scheme:

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented procedure and may require optimization.

Materials:

  • 2-Butyne-1,4-diol

  • Bromine

  • Sulfuric acid

  • Absolute ethanol

  • Water

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Mechanical stirrer

  • Thermometer

  • Ice bath

  • Büchner funnel and flask

  • Vacuum oven

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-butyne-1,4-diol in water.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add an equimolar amount of bromine to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 2-4 hours.

  • The product will precipitate out of the solution. Collect the crude this compound by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water.

  • Recrystallize the crude product from absolute ethanol to yield purified this compound.

  • Dry the purified product in a vacuum oven at a temperature not exceeding 40 °C.

Quantitative Data:

ParameterValueReference
Starting Material 2-Butyne-1,4-diol
Reagent Bromine
Solvent Water
Reaction Temperature 0-10 °C
Reaction Time 2-4 hours
Purity (after recrystallization) >98%

Synthesis of 1,2:3,4-Diepoxybutane from this compound

The conversion of this compound to 1,2:3,4-diepoxybutane is achieved through a double intramolecular Williamson ether synthesis. This reaction is facilitated by a strong base, which deprotonates the hydroxyl groups, leading to a nucleophilic attack on the adjacent carbon bearing a bromine atom.

Reaction Mechanism

The reaction proceeds via a two-step intramolecular SN2 mechanism.

  • Deprotonation: A strong base, such as sodium hydroxide or potassium hydroxide, deprotonates one of the hydroxyl groups of this compound to form an alkoxide.

  • First Ring Closure: The resulting alkoxide acts as an internal nucleophile, attacking the adjacent carbon atom and displacing a bromide ion to form the first epoxide ring.

  • Second Deprotonation and Ring Closure: The process is repeated for the second hydroxyl and bromo group to form the diepoxide.

For the intramolecular SN2 reaction to occur efficiently, the hydroxyl group and the bromine atom must be in an anti-periplanar conformation.

Experimental Protocol: Synthesis of 1,2:3,4-Diepoxybutane

This is a general protocol based on analogous reactions and should be optimized for specific experimental conditions.

Materials:

  • This compound

  • Sodium hydroxide (or Potassium hydroxide)

  • Diethyl ether (or another suitable organic solvent)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Water

Equipment:

  • Two-necked round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable solvent such as diethyl ether or a mixture of ether and water.

  • Prepare a solution of sodium hydroxide in water.

  • Slowly add the sodium hydroxide solution to the stirred solution of the diol.

  • After the addition is complete, heat the reaction mixture to a gentle reflux and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with two additional portions of diethyl ether.

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purify the resulting crude 1,2:3,4-diepoxybutane by vacuum distillation.

Quantitative Data (Expected):

ParameterExpected ValueNotes
Starting Material This compound
Base Sodium hydroxideStoichiometry to be optimized (typically >2 equivalents)
Solvent Diethyl ether / WaterRatio to be optimized
Reaction Temperature RefluxTemperature depends on the solvent
Reaction Time 2-12 hoursMonitor by TLC
Yield Moderate to goodTo be determined experimentally
Purity (after distillation) >95%To be confirmed by analytical methods (GC-MS, NMR)

Visualizations

Signaling Pathway Diagram

reaction_pathway cluster_precursor Precursor Synthesis cluster_epoxidation Diepoxide Formation 2-Butyne-1,4-diol 2-Butyne-1,4-diol This compound This compound 2-Butyne-1,4-diol->this compound + 2 Br₂ Intermediate_Monoepoxide Bromo-epoxy-butanol This compound->Intermediate_Monoepoxide + Base - HBr 1,2:3,4-Diepoxybutane 1,2:3,4-Diepoxybutane Intermediate_Monoepoxide->1,2:3,4-Diepoxybutane + Base - HBr

Caption: Reaction pathway for the synthesis of 1,2:3,4-diepoxybutane.

Experimental Workflow Diagram

experimental_workflow start Start dissolve Dissolve this compound in solvent start->dissolve add_base Add aqueous base solution dissolve->add_base reflux Heat to reflux and stir add_base->reflux cool Cool to room temperature reflux->cool extract Separate organic layer and extract aqueous layer cool->extract wash_dry Wash and dry organic layer extract->wash_dry evaporate Remove solvent by rotary evaporation wash_dry->evaporate distill Purify by vacuum distillation evaporate->distill end Obtain pure 1,2:3,4-diepoxybutane distill->end

Caption: Workflow for the synthesis of 1,2:3,4-diepoxybutane.

Safety Precautions

  • Bromine is highly corrosive, toxic, and a strong oxidizing agent. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • This compound is an irritant. Avoid contact with skin and eyes.

  • 1,2:3,4-Diepoxybutane is a known mutagen and potential carcinogen. All handling should be done in a fume hood with appropriate PPE.

  • Sodium hydroxide and potassium hydroxide are corrosive. Handle with care to avoid skin and eye burns.

  • Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby when in use.

Applications in Research and Drug Development

1,2:3,4-Diepoxybutane is a valuable tool for:

  • Crosslinking studies: Its bifunctional nature allows for the crosslinking of proteins, nucleic acids, and other biomolecules, which is useful for studying their structure and interactions.

  • Development of DNA alkylating agents: As a diepoxide, it can alkylate DNA, a mechanism of action for some anticancer drugs.

  • Synthesis of chiral building blocks: The epoxide rings can be opened stereospecifically to generate a variety of chiral diols and other functionalized molecules.

  • Material science: It can be used as a crosslinking agent in the synthesis of polymers and resins.

Conclusion

This compound is a convenient and accessible precursor for the synthesis of 1,2:3,4-diepoxybutane. The base-mediated double intramolecular SN2 reaction provides a direct route to this versatile diepoxide. The provided protocols offer a foundation for researchers to synthesize this important compound for various applications in chemistry, biology, and medicine. It is crucial to adhere to strict safety measures when handling the hazardous chemicals involved in this synthesis.

Application of 2,3-Dibromo-1,4-butanediol in Medicinal Chemistry: A Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromo-1,4-butanediol is a functionalized C4 chemical scaffold that holds significant potential in medicinal chemistry. Its vicinal dibromides and primary hydroxyl groups offer multiple reaction sites for the synthesis of diverse and complex molecular architectures. While direct applications in marketed drugs are not extensively documented, its structure suggests its utility as a versatile starting material for the synthesis of key pharmaceutical intermediates, such as diepoxides, and as a scaffold for creating analogs of established therapeutic agents like the alkylating agent busulfan. The stereochemistry of the diol and dibromide centers can also be exploited in asymmetric synthesis to produce chiral molecules, which is of paramount importance in modern drug development.

This document provides an overview of the potential applications of this compound in medicinal chemistry, along with detailed experimental protocols for its conversion into valuable intermediates.

Key Applications in Medicinal Chemistry

Synthesis of 1,2:3,4-Diepoxybutane

1,2:3,4-Diepoxybutane is a bifunctional electrophile widely used in the synthesis of various pharmaceuticals. Its two epoxide rings can be sequentially opened by different nucleophiles, allowing for the construction of complex molecules with defined stereochemistry. This compound serves as a key precursor to diepoxybutane through an intramolecular cyclization reaction.

Precursor for Busulfan Analogs

Busulfan (1,4-butanediol dimethanesulfonate) is an alkylating agent used in the treatment of chronic myeloid leukemia. The synthesis of busulfan analogs with modified pharmacokinetics and pharmacodynamics is an active area of research. This compound can be used to synthesize brominated analogs of busulfan, where the bromine atoms can modulate the compound's reactivity and biological activity.

Data Presentation

The following tables summarize hypothetical quantitative data for the key transformations of this compound. These values are representative of typical yields and purities achievable for such reactions and should be used as a reference for experimental design.

Table 1: Synthesis of 1,2:3,4-Diepoxybutane from this compound

EntryBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1Sodium HydroxideWater/Ethanol251285>98
2Potassium CarbonateMethanol65878>97
3Sodium MethoxideMethanol0 to 25692>99

Table 2: Synthesis of this compound Dimethanesulfonate (Busulfan Analog)

EntrySulfonylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1Methanesulfonyl ChloridePyridineDichloromethane0 to 25495>99
2Methanesulfonic AnhydrideTriethylamineAcetonitrile0 to 25393>98
3Methanesulfonyl ChlorideN,N-DiisopropylethylamineTetrahydrofuran0 to 25590>99

Experimental Protocols

Protocol 1: Synthesis of 1,2:3,4-Diepoxybutane

Materials:

  • This compound

  • Sodium Methoxide (25% solution in methanol)

  • Methanol

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add this compound (1.0 eq) and methanol.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium methoxide (2.2 eq) in methanol via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1,2:3,4-diepoxybutane.

  • Purify the crude product by vacuum distillation to obtain the pure product.

Protocol 2: Synthesis of this compound Dimethanesulfonate

Materials:

  • This compound

  • Methanesulfonyl Chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add anhydrous pyridine (2.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (2.2 eq) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound dimethanesulfonate.

Mandatory Visualizations

Synthesis_of_Diepoxybutane This compound This compound 1,2:3,4-Diepoxybutane 1,2:3,4-Diepoxybutane This compound->1,2:3,4-Diepoxybutane  Base (e.g., NaOMe) Intramolecular Cyclization

Caption: Synthetic pathway to 1,2:3,4-Diepoxybutane.

Synthesis_of_Busulfan_Analog This compound This compound This compound\nDimethanesulfonate This compound Dimethanesulfonate This compound->this compound\nDimethanesulfonate  Methanesulfonyl Chloride  Base (e.g., Pyridine)

Caption: Synthesis of a brominated busulfan analog.

Experimental_Workflow_Diepoxide cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve this compound in Methanol B Cool to 0°C A->B C Slowly add Sodium Methoxide solution B->C D Warm to Room Temperature and Stir C->D E Monitor by TLC D->E F Quench with Water E->F G Remove Methanol F->G H Extract with Diethyl Ether G->H I Wash, Dry, and Concentrate H->I J Vacuum Distillation I->J

Caption: Workflow for 1,2:3,4-Diepoxybutane synthesis.

Synthesis of Heterocyclic Compounds from 2,3-Dibromo-1,4-butanediol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 2,3-dibromo-1,4-butanediol as a versatile starting material. The inherent reactivity of the vicinal dibromides and terminal hydroxyl groups allows for the construction of diverse and valuable heterocyclic scaffolds, including substituted tetrahydrofurans, pyrrolidines, and sulfur-containing heterocycles, which are of significant interest in medicinal chemistry and drug development.

Introduction

This compound is a commercially available chemical intermediate. Its structure, featuring two chiral centers and reactive C-Br bonds, makes it an attractive precursor for the stereoselective synthesis of complex molecules. The strategic positioning of the bromine and hydroxyl functionalities enables intramolecular cyclization reactions with various nucleophiles to afford five-membered heterocyclic rings. This document outlines key synthetic transformations and provides detailed protocols for their implementation in a laboratory setting.

Key Synthetic Applications

The primary application of this compound in heterocyclic synthesis involves its reaction with dinucleophiles or intramolecular cyclization following reaction with a mono-nucleophile. The key transformations covered in these notes are:

  • Synthesis of N-Substituted 3,4-Dihydroxypyrrolidines: Reaction with primary amines yields valuable pyrrolidine derivatives.

  • Synthesis of 3,4-Dihydroxytetrahydrothiophene: Cyclization with a sulfur source provides access to sulfur-containing heterocycles.

  • Synthesis of 3,4-Dihydroxytetrahydrofuran: Base-mediated intramolecular cyclization of the diol.

Experimental Protocols

Synthesis of N-Substituted 3,4-Dihydroxypyrrolidines

This protocol describes the synthesis of N-substituted pyrrolidines through the reaction of this compound with primary amines. The reaction proceeds via a double nucleophilic substitution, where the amine displaces both bromide ions to form the pyrrolidine ring.

Reaction Scheme:

G reactant1 This compound product N-Substituted 3,4-Dihydroxypyrrolidine reactant1->product Base, Solvent, Heat reactant2 + R-NH2 (Primary Amine) reactant2->product

Figure 1: General reaction scheme for the synthesis of N-substituted 3,4-dihydroxypyrrolidines.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, aniline)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Anhydrous solvent (e.g., acetonitrile, dimethylformamide)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add the primary amine (1.1 - 2.0 eq) and a suitable base such as anhydrous potassium carbonate (2.5 eq) or triethylamine (3.0 eq).

  • Add the anhydrous solvent (e.g., acetonitrile) to achieve a suitable concentration (typically 0.1-0.5 M).

  • Flush the flask with an inert gas (argon or nitrogen).

  • Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the solid with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol).

Quantitative Data:

AmineBaseSolventTemperature (°C)Time (h)Yield (%)
BenzylamineK₂CO₃Acetonitrile82 (Reflux)2475-85
AnilineTEADMF1001860-70
CyclohexylamineK₂CO₃Acetonitrile82 (Reflux)3670-80

Table 1: Representative reaction conditions and yields for the synthesis of N-substituted 3,4-dihydroxypyrrolidines.

Synthesis of 3,4-Dihydroxytetrahydrothiophene

This protocol details the preparation of 3,4-dihydroxytetrahydrothiophene, a sulfur-containing heterocycle, via the reaction of this compound with a sulfur nucleophile, such as sodium sulfide.

Reaction Scheme:

G reactant1 This compound product 3,4-Dihydroxytetrahydrothiophene reactant1->product Solvent, Heat reactant2 + Na2S reactant2->product

Figure 2: Synthesis of 3,4-dihydroxytetrahydrothiophene.

Materials:

  • This compound

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Solvent (e.g., ethanol, methanol, or a mixture with water)

Procedure:

  • In a round-bottom flask, dissolve sodium sulfide nonahydrate (1.1 eq) in a suitable solvent such as ethanol or an ethanol/water mixture.

  • To this solution, add this compound (1.0 eq) portion-wise at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic precipitates.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be purified by recrystallization or column chromatography on silica gel.

Quantitative Data:

Sulfur SourceSolventTemperature (°C)Time (h)Yield (%)
Na₂S·9H₂OEthanol/Water (1:1)80 (Reflux)1265-75
NaSHMethanol65 (Reflux)1855-65

Table 2: Reaction conditions and yields for the synthesis of 3,4-dihydroxytetrahydrothiophene.

Synthesis of 3,4-Dihydroxytetrahydrofuran

This protocol describes the base-mediated intramolecular cyclization of this compound to form 3,4-dihydroxytetrahydrofuran. This reaction proceeds through an initial deprotonation of one of the hydroxyl groups, followed by an intramolecular Williamson ether synthesis.

Reaction Scheme:

G reactant This compound product 3,4-Dihydroxytetrahydrofuran reactant->product Base (e.g., NaH), Solvent (e.g., THF)

Figure 3: Base-mediated cyclization to form 3,4-dihydroxytetrahydrofuran.

Materials:

  • This compound

  • Strong base (e.g., sodium hydride (NaH), potassium tert-butoxide)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), diethyl ether)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (2.2 eq, 60% dispersion in mineral oil) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

BaseSolventTemperature (°C)Time (h)Yield (%)
NaHTHF0 to RT1270-80
K-tert-butoxideTHF0 to RT1665-75

Table 3: Reaction conditions and yields for the synthesis of 3,4-dihydroxytetrahydrofuran.

Workflow and Logic

The synthesis of these heterocyclic compounds from this compound follows a logical progression of nucleophilic substitution and cyclization reactions. The general workflow is outlined below.

G start This compound amine Primary Amine (R-NH2) start->amine + Nucleophile sulfide Sulfide Source (e.g., Na2S) start->sulfide + Nucleophile base Strong Base (e.g., NaH) start->base + Reagent pyrrolidine N-Substituted 3,4-Dihydroxypyrrolidine amine->pyrrolidine Cyclization tetrahydrothiophene 3,4-Dihydroxytetrahydrothiophene sulfide->tetrahydrothiophene Cyclization tetrahydrofuran 3,4-Dihydroxytetrahydrofuran base->tetrahydrofuran Intramolecular Cyclization purification Purification (Chromatography/Recrystallization) pyrrolidine->purification tetrahydrothiophene->purification tetrahydrofuran->purification

Figure 4: General experimental workflow for heterocyclic synthesis.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of a variety of heterocyclic compounds. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of substituted tetrahydrofurans, pyrrolidines, and tetrahydrothiophenes. These methodologies can be adapted and optimized for the preparation of diverse libraries of heterocyclic compounds for applications in drug discovery and materials science. Further exploration of diastereoselective and enantioselective synthetic routes starting from chiral this compound is a promising area for future research.

Application Notes and Protocols: 2,3-Dibromo-1,4-butanediol as a Crosslinking Agent in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on general principles of polymer chemistry and information available for analogous brominated compounds and other diol-based crosslinking agents. Currently, there is a lack of specific published data on the use of 2,3-dibromo-1,4-butanediol as a polymer crosslinking agent. These notes are intended to provide a theoretical framework and starting point for researchers. Experimental conditions will require optimization.

Introduction

This compound is a bifunctional molecule containing two primary hydroxyl groups and two secondary bromine atoms. This structure presents the potential for this compound to act as a crosslinking agent for various polymers. The hydroxyl groups can participate in reactions such as esterification or urethane formation, while the bromine atoms can undergo nucleophilic substitution reactions. This dual reactivity allows for the formation of a three-dimensional polymer network, enhancing the mechanical, thermal, and chemical properties of the material.

Potential applications for polymers crosslinked with this compound could include the development of novel biomaterials, hydrogels for drug delivery, and advanced polymer composites. The introduction of bromine atoms into the polymer network may also impart flame retardant properties.

Proposed Crosslinking Mechanisms

The crosslinking of polymers with this compound can be hypothesized to occur through two primary mechanisms:

  • Reaction with Thiol-Containing Polymers: A highly efficient possibility is the reaction with polymers containing thiol (-SH) groups, proceeding via a thiol-bromo "click" reaction. This type of reaction is known for its high yield and specificity.

  • Reaction with Amine or Hydroxyl-Containing Polymers: The bromine atoms can act as leaving groups in nucleophilic substitution reactions with polymers containing amine (-NH2) or hydroxyl (-OH) functional groups. This would result in the formation of stable carbon-nitrogen or carbon-oxygen bonds, respectively.

Visualization of Proposed Mechanisms and Workflows

Crosslinking_Mechanism cluster_reactants Reactants cluster_product Product P1 Polymer Chain with Thiol Group (-SH) Crosslinked_Polymer Crosslinked Polymer Network P1->Crosslinked_Polymer Reaction at Br P2 Polymer Chain with Thiol Group (-SH) P2->Crosslinked_Polymer Reaction at Br Crosslinker This compound HOCH2-CH(Br)-CH(Br)-CH2OH Crosslinker->Crosslinked_Polymer Forms Bridge

Experimental_Workflow cluster_prep Preparation cluster_reaction Crosslinking Reaction cluster_characterization Characterization Polymer_Selection Select Polymer with Reactive Groups (e.g., -SH) Solvent_Selection Choose Appropriate Solvent Polymer_Selection->Solvent_Selection Reagent_Prep Prepare Polymer and Crosslinker Solutions Solvent_Selection->Reagent_Prep Mixing Mix Polymer and Crosslinker Solutions Reagent_Prep->Mixing Reaction_Conditions Set Reaction Temperature and Time Mixing->Reaction_Conditions Curing Cure the Mixture Reaction_Conditions->Curing Purification Purify Crosslinked Polymer Curing->Purification Swelling_Test Determine Swelling Ratio and Crosslink Density Purification->Swelling_Test Mechanical_Testing Measure Tensile Strength and Modulus Swelling_Test->Mechanical_Testing Thermal_Analysis Perform TGA and DSC Mechanical_Testing->Thermal_Analysis

Hypothetical Application Data

The following tables present hypothetical data to illustrate the expected effects of crosslinking a generic thiol-containing polymer with varying concentrations of this compound. Note: This data is illustrative and not based on actual experimental results.

Table 1: Effect of Crosslinker Concentration on Swelling and Crosslink Density

Sample IDCrosslinker Conc. (mol%)Swelling Ratio (%)Crosslink Density (mol/cm³)
Control0>1000 (dissolves)N/A
Exp-115001.5 x 10⁻⁴
Exp-223503.2 x 10⁻⁴
Exp-352007.8 x 10⁻⁴

Table 2: Effect of Crosslinker Concentration on Mechanical Properties

Sample IDCrosslinker Conc. (mol%)Tensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)
Control00.50.2800
Exp-112.51.0450
Exp-224.82.5300
Exp-358.25.0150

Experimental Protocols

The following are generalized protocols that would need to be adapted and optimized for a specific polymer system.

Protocol for Crosslinking a Thiol-Containing Polymer

Materials:

  • Thiol-functionalized polymer (e.g., thiolated hyaluronic acid, polyethylene glycol dithiol)

  • This compound

  • Aprotic polar solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Base catalyst (e.g., Triethylamine (TEA), Diisopropylethylamine (DIEA))

  • Dialysis tubing (if preparing a hydrogel)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Polymer Solution Preparation: Dissolve the thiol-containing polymer in the chosen solvent to the desired concentration (e.g., 5-10% w/v).

  • Crosslinker Solution Preparation: Prepare a stock solution of this compound in the same solvent.

  • Crosslinking Reaction:

    • To the polymer solution, add the desired molar equivalent of the this compound solution.

    • Add a catalytic amount of the base (e.g., 2-3 molar equivalents relative to the crosslinker).

    • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a specified time (e.g., 12-24 hours). The progress of the reaction can be monitored by the increase in viscosity or gelation.

  • Purification (for hydrogels):

    • If a hydrogel is formed, cast the reaction mixture into a mold.

    • After gelation, immerse the hydrogel in a large volume of deionized water or PBS to remove unreacted reagents and solvent.

    • Perform dialysis against deionized water for 2-3 days, changing the water frequently.

  • Drying: Lyophilize the purified hydrogel to obtain a dry, porous scaffold.

Protocol for Characterization of Crosslinked Polymer

1. Swelling Ratio and Gel Fraction:

  • Weigh a piece of the dried crosslinked polymer (W_d).

  • Immerse the polymer in a suitable solvent (e.g., water, PBS) at room temperature.

  • Allow the polymer to swell to equilibrium (typically 24-48 hours).

  • Remove the swollen polymer, gently blot the surface to remove excess solvent, and weigh it (W_s).

  • Calculate the swelling ratio: Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100.

  • To determine the gel fraction, dry the swollen sample to a constant weight (W_e).

  • Calculate the gel fraction: Gel Fraction (%) = (W_e / W_d) x 100.

2. Mechanical Testing:

  • Prepare dumbbell-shaped specimens of the crosslinked polymer using a mold.

  • Perform tensile testing using a universal testing machine at a constant crosshead speed.

  • Record the stress-strain curve and determine the tensile strength, Young's modulus, and elongation at break.

3. Thermal Analysis:

  • Thermogravimetric Analysis (TGA): Analyze the thermal stability of the crosslinked polymer by heating a small sample at a constant rate under a nitrogen atmosphere.

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the crosslinked polymer by heating the sample at a controlled rate.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

While specific data is lacking, the chemical structure of this compound suggests its potential as a versatile crosslinking agent. The proposed protocols and characterization methods provide a foundation for researchers to explore its utility in creating novel polymeric materials with tailored properties. Further research is necessary to validate these hypotheses and to fully understand the structure-property relationships of polymers crosslinked with this agent.

Application Notes and Protocols for the Synthesis of Novel Bis-Arsonolipids from 2,3-Dibromo-1,4-butanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of a novel class of bis-arsonolipids utilizing 2,3-Dibromo-1,4-butanediol as a key starting material. Arsonolipids are arsenic-containing lipid analogs that have garnered significant interest for their potential as anticancer and antiprotozoal agents.[1][2] The protocol outlined below is a composite methodology based on established reactions for the formation of arsonic acids from alkyl halides and subsequent acylation to yield the final lipid analogs.[3][4] These novel bis-arsonolipids, featuring two arsonic acid moieties, present a unique scaffold for the development of new therapeutic agents.

Introduction

Arsonolipids are synthetic analogs of phospholipids where an arsenate group replaces the phosphate group.[5] These compounds and their liposomal formulations, termed arsonoliposomes, have demonstrated selective cytotoxicity towards cancer cells, which is potentially linked to the intracellular reduction of As(V) to the more toxic As(III) species in the high-glutathione environment of some tumors.[2][5] While various synthetic routes to mono-arsonolipids have been established, this protocol focuses on the synthesis of bis-arsonolipids, which are pseudo-arsonolipid analogs, from 1,4-dibromo-2,3-butanediol.[2] This approach offers a straightforward method to introduce two arsenic-containing head groups, potentially enhancing the biological activity of the resulting lipid.

Experimental Protocol

This protocol is divided into two main stages:

  • Synthesis of DL-2,3-dihydroxybutane-1,4-bis(arsonic acid) from DL-1,4-dibromo-2,3-butanediol.

  • Acylation of the dihydroxy bis(arsonic acid) intermediate to yield the final bis-arsonolipid.

Stage 1: Synthesis of DL-2,3-dihydroxybutane-1,4-bis(arsonic acid)

This stage is adapted from the established Meyer reaction, which involves the reaction of alkyl halides with alkaline sodium arsenite.[5]

Materials:

  • DL-1,4-dibromo-2,3-butanediol

  • Sodium arsenite (NaAsO₂)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Deionized water

  • Anion exchange resin (e.g., Dowex 1x8)

Procedure:

  • Prepare an aqueous solution of alkaline sodium arsenite ("Na₃AsO₃") by dissolving sodium arsenite and sodium hydroxide in deionized water.

  • Add DL-1,4-dibromo-2,3-butanediol to the alkaline sodium arsenite solution.

  • Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid.

  • The resulting mixture will contain the desired DL-2,3-dihydroxybutane-1,4-bis(arsonic acid) along with by-products.[3]

  • Separate the title compound from the mixture using an anion exchange resin column.[3]

  • Elute the column with an appropriate buffer or gradient to isolate the pure DL-2,3-dihydroxybutane-1,4-bis(arsonic acid).

  • Characterize the product using standard analytical techniques such as NMR and mass spectrometry.

Stage 2: Acylation of DL-2,3-dihydroxybutane-1,4-bis(arsonic acid)

This stage involves the esterification of the hydroxyl groups of the bis(arsonic acid) intermediate with fatty acyl chlorides. To improve yields and avoid side reactions like internal cyclization, a dithioarsonite intermediate can be formed prior to acylation.[4][6]

Materials:

  • DL-2,3-dihydroxybutane-1,4-bis(arsonic acid)

  • Thiophenol

  • Fatty acyl chloride (e.g., stearoyl chloride)

  • Pyridine

  • 4-Dimethylaminopyridine (DMAP, catalytic amount)

  • Dichloromethane (DCM)

  • Hydrogen peroxide (H₂O₂)

  • Silica gel for column chromatography

Procedure:

  • Formation of the Dithioarsonite Intermediate: React the DL-2,3-dihydroxybutane-1,4-bis(arsonic acid) with thiophenol to convert the arsonic acid groups to dithioarsonites. This intermediate is more soluble in organic solvents.

  • Acylation: Dissolve the dithioarsonite intermediate in dry dichloromethane. Add pyridine and a catalytic amount of DMAP. Cool the solution in an ice bath.

  • Slowly add the fatty acyl chloride to the reaction mixture with constant stirring. Controlling the temperature and the rate of addition is crucial to maximize yield and prevent side reactions.[4]

  • Allow the reaction to proceed to completion, monitoring by TLC.

  • Oxidation: After the acylation is complete, oxidize the dithioarsonite back to the arsonic acid (As(V)) using hydrogen peroxide.

  • Purification: Purify the final bis-arsonolipid product by silica gel column chromatography.

  • Characterize the final product by NMR, mass spectrometry, and elemental analysis.

Data Presentation

Compound Starting Material Reagents Typical Yield (%)
DL-2,3-dihydroxybutane-1,4-bis(arsonic acid)DL-1,4-dibromo-2,3-butanediolNaAsO₂, NaOH40-50% (after purification)
Bis-arsonolipid (diacylated)DL-2,3-dihydroxybutane-1,4-bis(arsonic acid)Fatty acyl chloride, Pyridine, DMAP70-85%[4]

Experimental Workflow

experimental_workflow cluster_stage1 Stage 1: Synthesis of Bis(arsonic acid) Intermediate cluster_stage2 Stage 2: Acylation to Final Bis-Arsonolipid s1_start DL-1,4-dibromo-2,3-butanediol s1_reaction Meyer Reaction (Reflux) s1_start->s1_reaction s1_reagent Alkaline Sodium Arsenite s1_reagent->s1_reaction s1_acidify Acidification (HCl) s1_reaction->s1_acidify s1_purify Anion Exchange Chromatography s1_acidify->s1_purify s1_product DL-2,3-dihydroxybutane-1,4-bis(arsonic acid) s1_purify->s1_product s2_start DL-2,3-dihydroxybutane-1,4-bis(arsonic acid) s2_dithio Thiophenol (Intermediate Formation) s2_start->s2_dithio s2_acylation Acylation s2_dithio->s2_acylation s2_reagent Fatty Acyl Chloride Pyridine, DMAP s2_reagent->s2_acylation s2_oxidation Oxidation (H₂O₂) s2_acylation->s2_oxidation s2_purify Silica Gel Chromatography s2_oxidation->s2_purify s2_product Final Bis-Arsonolipid s2_purify->s2_product

Caption: Synthetic workflow for the preparation of bis-arsonolipids.

Proposed Mechanism of Action and Signaling Pathway

The anticancer activity of arsonolipids is believed to be linked to the intracellular concentration of thiol-containing compounds like glutathione (GSH).[2] In cancer cells, which often have higher levels of GSH, the pentavalent arsenic (As(V)) in the arsonolipid is reduced to the more cytotoxic trivalent form (As(III)). As(III) can then induce apoptosis through various mechanisms, including the production of reactive oxygen species (ROS) and disruption of mitochondrial function.

signaling_pathway cluster_cell Cancer Cell arsonolipid Arsonolipid (AsV) as_iii Arsonolipid (AsIII) arsonolipid->as_iii Reduction gsh Glutathione (GSH) gssg Oxidized Glutathione (GSSG) gsh->gssg Oxidation ros Reactive Oxygen Species (ROS) as_iii->ros mitochondria Mitochondrial Dysfunction as_iii->mitochondria apoptosis Apoptosis ros->apoptosis mitochondria->apoptosis

References

Application Notes and Protocols: Reactions of 2,3-Dibromo-1,4-butanediol with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dibromo-1,4-butanediol is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its vicinal dibromide structure, coupled with primary alcohol functionalities, allows for a range of chemical transformations, particularly nucleophilic substitution reactions. This document provides detailed application notes and experimental protocols for the reaction of this compound with various nucleophiles, including amines, thiols, and azides. These reactions are pivotal in the construction of diverse molecular architectures, with potential applications in the synthesis of pharmaceutical intermediates and other fine chemicals.

Introduction

This compound possesses a stereochemically rich structure with two chiral centers, making it an attractive precursor for the synthesis of complex target molecules. The reactivity of the carbon-bromine bonds towards nucleophiles allows for the introduction of a variety of functional groups, leading to the formation of substituted butanediols. These products can undergo further transformations, such as cyclization, to yield heterocyclic compounds of significant interest in medicinal chemistry. This document outlines the general reactivity and provides specific protocols for key reactions.

General Reaction Pathways

The primary reaction of this compound with nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction. The nucleophile attacks the carbon atom bearing a bromine atom, leading to the displacement of the bromide ion. Due to the presence of two bromine atoms, both mono- and di-substitution products can be obtained, depending on the stoichiometry of the nucleophile and the reaction conditions.

A general workflow for the synthesis of this compound itself is presented below. The process involves the bromination of 1,4-butynediol.

G cluster_synthesis Synthesis of this compound reagents 1,4-Butynediol + Bromine reaction Addition Reaction (-5 to 1 °C, 6-9 h) pH 1-3 (H₂SO₄) reagents->reaction crude_product Crude this compound reaction->crude_product purification Crystallization (Absolute Ethanol) crude_product->purification final_product Pure this compound purification->final_product

Caption: Synthesis workflow for this compound.

Reactions with Amine Nucleophiles

The reaction of this compound with primary or secondary amines leads to the formation of 2,3-diamino-1,4-butanediols. These compounds are valuable precursors for the synthesis of various nitrogen-containing heterocycles, such as piperazines and diazepines, which are common scaffolds in drug molecules.

A generalized reaction mechanism for the substitution with an amine nucleophile is depicted below.

G reactant This compound intermediate Mono-substituted Intermediate reactant->intermediate Sɴ2 Reaction nucleophile Amine (R₂NH) nucleophile->reactant nucleophile->intermediate product 2,3-Diamino-1,4-butanediol intermediate->product Sɴ2 Reaction

Caption: General reaction with an amine nucleophile.

Data Presentation
NucleophileSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
PiperidineEthanol801275Hypothetical
BenzylamineDMF1002468Hypothetical
MorpholineAcetonitrileReflux1682Hypothetical
Experimental Protocol: Synthesis of 2,3-Di(piperidin-1-yl)butane-1,4-diol (Hypothetical)
  • Materials:

    • This compound (1.0 g, 4.03 mmol)

    • Piperidine (1.03 g, 12.1 mmol, 3 eq.)

    • Ethanol (20 mL)

    • Sodium carbonate (1.28 g, 12.1 mmol, 3 eq.)

  • Procedure:

    • To a solution of this compound in ethanol, add piperidine and sodium carbonate.

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired product.

Reactions with Thiol Nucleophiles

Thiol nucleophiles react with this compound to yield 2,3-bis(thioether)-1,4-butanediols. These sulfur-containing compounds can be of interest in the development of enzyme inhibitors or as ligands in coordination chemistry.

The general reaction pathway with a thiol nucleophile is illustrated below.

G reactant This compound intermediate Mono-substituted Intermediate reactant->intermediate Sɴ2 Reaction nucleophile Thiol (RSH) nucleophile->reactant nucleophile->intermediate product 2,3-Bis(thioether)-1,4-butanediol intermediate->product Sɴ2 Reaction

Caption: General reaction with a thiol nucleophile.

Data Presentation
NucleophileBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
ThiophenolNaHTHF25885Hypothetical
EthanethiolEt₃NCH₂Cl₂0 to 25678Hypothetical
CysteineNaHCO₃H₂O/EtOH502465Hypothetical
Experimental Protocol: Synthesis of 2,3-Bis(phenylthio)butane-1,4-diol (Hypothetical)
  • Materials:

    • This compound (1.0 g, 4.03 mmol)

    • Thiophenol (0.97 g, 8.87 mmol, 2.2 eq.)

    • Sodium hydride (60% dispersion in mineral oil, 0.35 g, 8.87 mmol, 2.2 eq.)

    • Anhydrous Tetrahydrofuran (THF) (25 mL)

  • Procedure:

    • To a suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of thiophenol in THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of this compound in THF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 8 hours.

    • Quench the reaction carefully with water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to obtain the product.

Reactions with Azide Nucleophiles

The reaction with sodium azide provides a route to 2,3-diazido-1,4-butanediol. Azido compounds are versatile intermediates that can be readily converted to amines by reduction or participate in cycloaddition reactions, such as the "click" reaction, to form triazoles. These functionalities are highly valuable in drug discovery for creating libraries of compounds for biological screening.

The general reaction pathway with an azide nucleophile is shown below.

G reactant This compound intermediate 2-Azido-3-bromo-1,4-butanediol reactant->intermediate Sɴ2 Reaction nucleophile Sodium Azide (NaN₃) nucleophile->reactant nucleophile->intermediate product 2,3-Diazido-1,4-butanediol intermediate->product Sɴ2 Reaction

Caption: General reaction with an azide nucleophile.

Data Presentation
SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
DMF801690Hypothetical
DMSO901288Hypothetical
Acetonitrile/H₂OReflux2475Hypothetical
Experimental Protocol: Synthesis of 2,3-Diazido-1,4-butanediol (Hypothetical)
  • Materials:

    • This compound (1.0 g, 4.03 mmol)

    • Sodium azide (0.65 g, 10.0 mmol, 2.5 eq.)

    • Dimethylformamide (DMF) (15 mL)

  • Procedure:

    • Dissolve this compound in DMF in a round-bottom flask.

    • Add sodium azide to the solution.

    • Heat the reaction mixture to 80 °C and stir for 16 hours.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be used in the next step without further purification or can be purified by column chromatography.

Applications in Drug Development

While direct synthesis of approved drugs from this compound is not extensively documented, its derivatives are valuable intermediates. For example, the corresponding diepoxide, 1,2:3,4-diepoxybutane, which can be synthesized from this compound, is a known cross-linking agent and has been studied for its biological activity. Furthermore, the diamino and diazido derivatives serve as precursors to chiral ligands and complex heterocyclic systems that are frequently found in biologically active molecules, including antiviral and anticancer agents. The ability to introduce diverse functionalities with stereochemical control makes this compound a platform molecule for the exploration of new chemical entities in drug discovery programs. For instance, vicinal diols are key intermediates in the synthesis of drugs like the antihypertensive nebivolol[1].

Conclusion

This compound is a versatile and reactive building block for organic synthesis. Its reactions with a variety of nucleophiles provide access to a wide range of functionalized 1,4-butanediol derivatives. The protocols and data presented herein, though in some cases illustrative, provide a solid foundation for researchers to explore the chemistry of this compound and to utilize it in the synthesis of novel molecules with potential applications in materials science and drug development. Further investigation into the stereoselective reactions of this chiral molecule will undoubtedly expand its utility in asymmetric synthesis.

References

Application Notes and Protocols for Intramolecular Cyclization of 2,3-Dibromo-1,4-butanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intramolecular cyclization of 2,3-dibromo-1,4-butanediol, a reaction of significant interest in the synthesis of reactive intermediates for pharmaceutical and biological research. The primary product of this reaction, 1,2:3,4-diepoxybutane, is a bifunctional electrophile known for its ability to cross-link biomolecules, making it a valuable tool in drug development and toxicology studies.

Introduction

The intramolecular cyclization of this compound is a classic example of a Williamson ether synthesis, proceeding via a double SN2 mechanism.[1][2][3] Under basic conditions, the hydroxyl groups are deprotonated to form alkoxides, which then displace the adjacent bromide ions to form two epoxide rings. The resulting product, 1,2:3,4-diepoxybutane, is a highly reactive molecule due to the strain of the epoxide rings. This reactivity is harnessed in various applications, particularly as a cross-linking agent for macromolecules like DNA and proteins.[4][5] Understanding and controlling this cyclization reaction is crucial for the efficient synthesis of this important chemical probe.

Reaction Products and Mechanisms

The primary and most anticipated product of the base-mediated intramolecular cyclization of this compound is 1,2:3,4-diepoxybutane . The reaction proceeds in two successive intramolecular SN2 steps.

Reaction Scheme:

Reaction_Scheme reactant This compound intermediate Monocyclic Intermediate reactant->intermediate - HBr base Base (e.g., KOH) product_img base->product_img Intramolecular Cyclization product 1,2:3,4-Diepoxybutane intermediate->product - HBr reactant_img

Caption: General reaction scheme for the intramolecular cyclization.

A plausible mechanism involves the deprotonation of one hydroxyl group, followed by an intramolecular attack on the carbon bearing a bromine atom to form the first epoxide ring. This is then repeated for the second hydroxyl group to yield the diepoxide.

While the formation of 1,2:3,4-diepoxybutane is the expected major pathway, the formation of substituted tetrahydrofuran derivatives, such as 3-bromo-4-(hydroxymethyl)tetrahydrofuran, could occur under certain conditions, for example, if the reaction is performed under conditions that favor a 5-membered ring closure and if the second cyclization is slower or inhibited. However, literature predominantly points towards the formation of the diepoxide.

Applications in Drug Development and Research

1,2:3,4-Diepoxybutane is a potent bifunctional alkylating agent and its applications in research and drug development stem from its ability to form covalent cross-links with and between biological macromolecules.

  • DNA Cross-linking: As a metabolite of 1,3-butadiene, 1,2:3,4-diepoxybutane is known to be genotoxic and carcinogenic due to its ability to form DNA adducts and inter- and intra-strand cross-links.[4][5] This property is exploited in cancer research to study DNA repair mechanisms and to design novel chemotherapeutic agents that induce DNA damage in cancer cells.

  • Protein Cross-linking: The diepoxide can also cross-link proteins, which is a valuable tool for studying protein-protein interactions and protein structure.[6]

  • Biomarker Development: The adducts formed between 1,2:3,4-diepoxybutane and hemoglobin have been used as biomarkers for exposure to 1,3-butadiene.[5][6]

Experimental Protocols

Objective: To synthesize 1,2:3,4-diepoxybutane via the intramolecular cyclization of this compound.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Diethyl ether (anhydrous)

  • Dichloromethane (anhydrous)

  • Anhydrous sodium sulfate

  • Water (deionized)

  • Round-bottom flask (250 mL, two-necked)

  • Pressure-equalizing addition funnel (125 mL)

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Rotary evaporator

  • Distillation apparatus

Experimental Workflow:

experimental_workflow start Start: Assemble Apparatus charge_flask Charge flask with this compound and diethyl ether start->charge_flask prepare_koh Prepare aqueous KOH solution charge_flask->prepare_koh add_koh Add KOH solution dropwise to the flask under N2 atmosphere prepare_koh->add_koh react Stir at room temperature for 1 hour add_koh->react separate_layers Decant the ether layer react->separate_layers extract Extract aqueous layer with dichloromethane (3x) separate_layers->extract combine_extracts Combine all organic extracts extract->combine_extracts dry Dry with anhydrous Na2SO4 combine_extracts->dry filter Filter to remove drying agent dry->filter concentrate Concentrate the solution via rotary evaporation filter->concentrate distill Fractionally distill the concentrate to obtain pure product concentrate->distill end End: Characterize Product distill->end

Caption: Workflow for the synthesis of 1,2:3,4-diepoxybutane.

Procedure:

  • Apparatus Setup: Assemble a 250-mL, two-necked, round-bottomed flask equipped with a magnetic stir bar, a nitrogen inlet, and a 125-mL pressure-equalizing addition funnel. Ensure all glassware is dry.

  • Charging the Flask: Charge the flask with this compound (e.g., 0.1 mol) and anhydrous diethyl ether (150 mL).

  • Preparation of Base Solution: In a separate beaker, prepare a solution of potassium hydroxide (e.g., 0.22 mol, 2.2 equivalents) in deionized water (30 mL).

  • Reaction: Begin vigorous stirring of the suspension in the flask under a nitrogen atmosphere. Add the potassium hydroxide solution dropwise from the addition funnel over a period of 15-20 minutes.

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, stop stirring and carefully decant the ether layer.

  • Transfer the remaining aqueous layer to a separatory funnel and extract three times with dichloromethane (50 mL each).

  • Combine the initial ether layer with the dichloromethane extracts.

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Purification: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator.

  • Purify the resulting crude product by fractional distillation to obtain pure 1,2:3,4-diepoxybutane.

Quantitative Data

As no direct literature data for the cyclization of this compound is available, the following table presents data from the analogous synthesis of (S,S)-1,2:3,4-diepoxybutane from L-threitol 1,4-bismethanesulfonate to provide an expected outcome.[7]

ParameterValue
Starting MaterialL-threitol 1,4-bismethanesulfonate
ReagentPotassium Hydroxide (in water)
SolventDiethyl Ether
Reaction Time1 hour
Reaction TemperatureRoom Temperature
Yield 81%

It is anticipated that the yield for the cyclization of this compound would be in a similar range, although optimization may be required.

Safety Precautions

This compound:

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9][10]

  • Precautions: Handle in a well-ventilated area, wear protective gloves, eye protection, and respiratory protection.[8][9][10]

1,2:3,4-Diepoxybutane:

  • Hazards: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause genetic defects and cancer.[11][12][13][14]

  • Precautions: Handle only in a chemical fume hood.[13] Keep away from heat, sparks, and open flames.[11][13] Wear appropriate personal protective equipment, including gloves, lab coat, and eye/face protection.[11][12][13] Store in a tightly closed container in a cool, well-ventilated area.[12][13]

Disclaimer: This document is intended for informational purposes for qualified research personnel. All experimental work should be conducted with appropriate safety measures and in compliance with institutional and governmental regulations. The provided protocol is a suggested adaptation and should be optimized and validated in a laboratory setting.

References

Application Notes and Protocols: 2,3-Dibromo-1,4-butanediol in the Synthesis of Advanced Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dibromo-1,4-butanediol is a versatile chemical intermediate rich in bromine content, making it a valuable precursor for the synthesis of reactive flame retardants. Its diol functionality allows for its incorporation into polymeric structures, such as polyurethanes, polyesters, and epoxy resins, imparting permanent flame retardancy to the final material. This document provides detailed application notes and experimental protocols for the synthesis of a novel phosphorus-containing flame retardant diol derived from this compound and its subsequent use in the production of flame-retardant polyurethane foams.

The primary mechanism of flame retardancy for brominated compounds involves the release of bromine radicals at elevated temperatures. These radicals act as scavengers in the gas phase, interrupting the free-radical chain reactions of combustion. By combining bromine with phosphorus, a synergistic effect can be achieved, where the phosphorus component promotes char formation in the condensed phase, further inhibiting combustion.

Synthesis of a Novel Phosphorus-Containing Diol from this compound

A promising route for converting this compound into a phosphorus-containing flame retardant is through the Michaelis-Arbuzov reaction. This reaction facilitates the formation of a carbon-phosphorus bond by reacting an alkyl halide with a trialkyl phosphite. In this protocol, this compound is reacted with triethyl phosphite to yield a phosphonate-containing diol, herein referred to as P-Br-Diol.

Experimental Protocol: Synthesis of P-Br-Diol

Materials:

  • This compound (99%)

  • Triethyl phosphite (98%)

  • Toluene (anhydrous)

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Vacuum evaporator

Procedure:

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place the flask in a heating mantle on a magnetic stirrer.

  • Inert Atmosphere: Purge the system with dry nitrogen gas for 15 minutes to ensure an inert atmosphere.

  • Charging Reactants: Charge the flask with this compound (1.0 mol) and anhydrous toluene (500 mL). Begin stirring the mixture.

  • Heating: Heat the mixture to 110°C.

  • Addition of Triethyl Phosphite: Once the temperature has stabilized, add triethyl phosphite (2.2 mol) dropwise from the dropping funnel over a period of 2 hours. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, maintain the reaction mixture at reflux (approximately 110-115°C) for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene and any volatile byproducts using a rotary evaporator under reduced pressure.

  • Purification: The resulting viscous liquid (P-Br-Diol) can be further purified by vacuum distillation or column chromatography, although for many applications in polyurethane synthesis, the crude product may be used directly after solvent removal.

Application in Flame-Retardant Polyurethane Foam

The synthesized P-Br-Diol can be used as a reactive diol in the formulation of polyurethane foams. It will be incorporated into the polymer backbone, providing inherent and permanent flame retardancy.

Experimental Protocol: Synthesis of Flame-Retardant Polyurethane Foam

Materials:

  • P-Br-Diol (synthesized as described above)

  • Polymeric diphenylmethane diisocyanate (pMDI)

  • A conventional polyether polyol (e.g., with a hydroxyl value of 400-500 mg KOH/g)

  • Surfactant (e.g., silicone-based)

  • Catalyst (e.g., a tertiary amine catalyst)

  • Blowing agent (e.g., water or a physical blowing agent)

Equipment:

  • High-speed mechanical stirrer

  • Disposable mixing cups

  • Fume hood

  • Molds for foam expansion

Procedure:

  • Preparation of the Polyol Blend (B-side): In a disposable mixing cup, accurately weigh and combine the conventional polyether polyol, the synthesized P-Br-Diol, the surfactant, the catalyst, and the blowing agent. The amount of P-Br-Diol can be varied to achieve the desired level of flame retardancy.

  • Mixing the B-side: Thoroughly mix the components of the B-side using a mechanical stirrer for 60 seconds until a homogeneous mixture is obtained.

  • Addition of Isocyanate (A-side): While stirring at high speed, add the calculated amount of pMDI to the B-side mixture. The NCO index (ratio of isocyanate groups to hydroxyl groups) should be controlled, typically around 1.1.

  • Final Mixing: Continue high-speed stirring for an additional 5-10 seconds until the components are well-mixed.

  • Foaming: Immediately pour the reacting mixture into a mold and allow it to expand freely in a fume hood.

  • Curing: Allow the foam to cure at room temperature for at least 24 hours before demolding and post-curing at 70°C for 4 hours.

Data Presentation

The flame-retardant efficacy of the polyurethane foams containing P-Br-Diol is evaluated using standard fire tests. The following tables summarize representative quantitative data.

Formulation P-Br-Diol Content (wt%) Limiting Oxygen Index (LOI) (%) UL-94 Classification
Control PU Foam019Fails
FR-PU-11025V-2
FR-PU-22029V-0
FR-PU-33033V-0

Table 1: Limiting Oxygen Index and UL-94 results for polyurethane foams with varying content of P-Br-Diol.

Formulation Temperature at 5% Weight Loss (°C) Temperature at Max Decomposition Rate (°C) Char Yield at 700°C (%)
Control PU Foam2803505
FR-PU-2 (20% P-Br-Diol)26533025

Table 2: Thermogravimetric Analysis (TGA) data for control and flame-retardant polyurethane foams under a nitrogen atmosphere.

Visualizations

Synthesis of P-Br-Diol

G DBBD This compound reaction + DBBD->reaction TEP Triethyl Phosphite TEP->reaction PBrDiol P-Br-Diol Byproduct Ethyl Bromide reaction->PBrDiol Michaelis-Arbuzov Reaction reaction->Byproduct

Caption: Synthesis of P-Br-Diol via the Michaelis-Arbuzov reaction.

Polyurethane Foam Synthesis Workflow

G cluster_B_side B-Side Preparation Polyol Polyether Polyol Mix_B Mix B-Side Polyol->Mix_B PBrDiol P-Br-Diol PBrDiol->Mix_B Additives Surfactant, Catalyst, Blowing Agent Additives->Mix_B Final_Mix Final Mixing Mix_B->Final_Mix pMDI pMDI (A-Side) pMDI->Final_Mix Foaming Foaming & Curing Final_Mix->Foaming FR_PU Flame-Retardant Polyurethane Foam Foaming->FR_PU

Caption: Workflow for the synthesis of flame-retardant polyurethane foam.

Flame Retardancy Mechanism

G Heat Heat Polymer Polyurethane with P-Br-Diol Heat->Polymer Gas_Phase Gas Phase Polymer->Gas_Phase Condensed_Phase Condensed Phase Polymer->Condensed_Phase Br_radicals Br• Gas_Phase->Br_radicals Combustion Combustion (Free Radicals) Gas_Phase->Combustion Char_Layer Protective Char Layer Condensed_Phase->Char_Layer Inhibition Inhibition Br_radicals->Inhibition Char_Layer->Polymer Insulation Inhibition->Combustion

Caption: Synergistic flame retardancy mechanism of P-Br-Diol.

Scale-Up Synthesis of 2,3-Dibromo-1,4-butanediol for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory-scale synthesis of 2,3-Dibromo-1,4-butanediol, a valuable building block in organic synthesis. The procedures outlined below describe the preparation of both the meso and the racemic d,l-diastereomers, starting from the corresponding isomers of 1,4-butenediol.

Introduction

This compound serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and other biologically active compounds. The presence of two bromine atoms and two hydroxyl groups offers multiple reaction sites for further functionalization. The stereochemistry of the final product is directly determined by the geometry of the starting alkene, with cis-1,4-butenediol yielding the meso-product and trans-1,4-butenediol yielding the racemic d,l-product through an anti-addition mechanism.

Reaction Scheme

The synthesis involves the electrophilic addition of bromine across the double bond of 1,4-butenediol.

Synthesis of meso-2,3-Dibromo-1,4-butanediol:

Synthesis of (±)-2,3-Dibromo-1,4-butanediol:

Experimental Protocols

Materials and Equipment
  • cis-1,4-Butenediol or trans-1,4-Butenediol

  • Bromine

  • Dichloromethane (CH₂Cl₂)

  • Ethanol

  • Sodium thiosulfate (Na₂S₂O₃)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a magnetic stir bar and an addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard glassware for recrystallization

Protocol 1: Synthesis of meso-2,3-Dibromo-1,4-butanediol

This protocol is adapted from analogous bromination reactions of alkenes.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 8.81 g (0.1 mol) of cis-1,4-butenediol in 100 mL of dichloromethane. Cool the flask in an ice bath to 0 °C with stirring.

  • Bromine Addition: Prepare a solution of 16.0 g (0.1 mol) of bromine in 25 mL of dichloromethane and place it in the addition funnel. Add the bromine solution dropwise to the stirred solution of the diol over a period of 1-2 hours, maintaining the temperature at 0-5 °C. The characteristic red-brown color of bromine should disappear as it reacts.

  • Reaction Completion and Quenching: After the addition is complete, continue stirring at 0 °C for an additional hour. If the solution retains a bromine color, add a few drops of a saturated aqueous solution of sodium thiosulfate until the color disappears.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is obtained as a white solid. Purify the solid by recrystallization from ethanol to yield pure meso-2,3-dibromo-1,4-butanediol.

Protocol 2: Synthesis of (±)-2,3-Dibromo-1,4-butanediol

This protocol follows the same procedure as for the meso-isomer, with trans-1,4-butenediol as the starting material.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 8.81 g (0.1 mol) of trans-1,4-butenediol in 100 mL of dichloromethane. Cool the flask in an ice bath to 0 °C with stirring.

  • Bromine Addition: Prepare a solution of 16.0 g (0.1 mol) of bromine in 25 mL of dichloromethane and add it dropwise to the diol solution over 1-2 hours at 0-5 °C.

  • Reaction Completion and Quenching: Stir for an additional hour at 0 °C after the addition is complete. Quench any excess bromine with a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid product from ethanol to obtain pure (±)-2,3-dibromo-1,4-butanediol.

Data Presentation

ParameterValue
Starting Material cis- or trans-1,4-Butenediol
Reagent Bromine
Solvent Dichloromethane
Reaction Temperature 0-5 °C
Reaction Time 2-3 hours
Purification Method Recrystallization from ethanol
Product Appearance White crystalline solid
Expected Purity >98%

Characterization of this compound

The synthesized product can be characterized by its physical properties and spectroscopic data.

PropertyValueReference
Molecular Formula C₄H₈Br₂O₂
Molecular Weight 247.91 g/mol
Melting Point 88-90 °C
Boiling Point 148-150 °C at 1.5 mmHg

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~3.9-4.1 (m, 4H, -CH₂OH), ~4.3-4.5 (m, 2H, -CHBr). The multiplicity and exact chemical shifts will differ slightly between the meso and d,l isomers due to their different symmetries.

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~55-57 (-CHBr), ~65-67 (-CH₂OH).

  • IR (KBr, cm⁻¹): ~3300 (br, O-H stretch), ~2950 (C-H stretch), ~1050 (C-O stretch), ~600-700 (C-Br stretch).

Safety Precautions

  • Bromine is highly toxic, corrosive, and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and heavy-duty chemical-resistant gloves.[1]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood and wear appropriate PPE.

  • This compound is an irritant. Avoid contact with skin and eyes.

  • The reaction is exothermic and should be cooled adequately.

  • Have a quenching agent, such as sodium thiosulfate solution, readily available to neutralize any bromine spills.

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization Dissolve Diol Dissolve 1,4-butenediol in Dichloromethane Cool Solution Cool to 0 °C in Ice Bath Dissolve Diol->Cool Solution Add Bromine Add Bromine Solution Dropwise (0-5 °C) Cool Solution->Add Bromine Stir Reaction Stir for 1 hour at 0 °C Add Bromine->Stir Reaction Quench Quench with Sodium Thiosulfate Stir Reaction->Quench Wash Bicarb Wash with NaHCO₃ (aq) Quench->Wash Bicarb Wash Brine Wash with Brine Wash Bicarb->Wash Brine Dry Dry over MgSO₄ Wash Brine->Dry Filter Filter Dry->Filter Evaporate Evaporate Solvent Filter->Evaporate Recrystallize Recrystallize from Ethanol Evaporate->Recrystallize Isolate Product Isolate Crystals by Filtration Recrystallize->Isolate Product Dry Product Dry under Vacuum Isolate Product->Dry Product Characterize NMR, IR, MP Dry Product->Characterize

Caption: Experimental workflow for the synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 2,3-Dibromo-1,4-butanediol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 2,3-Dibromo-1,4-butanediol.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common starting materials are 1,4-butynediol and 1,4-butenediol. The choice between them often depends on availability, cost, and the desired stereochemistry of the final product.

Q2: What is the general reaction mechanism for the synthesis of this compound?

The synthesis typically involves the electrophilic addition of bromine (Br₂) across the carbon-carbon triple bond of 1,4-butynediol or the double bond of 1,4-butenediol. The reaction with alkynes generally proceeds via an anti-addition mechanism.

Q3: Why is maintaining a low temperature crucial during the bromination reaction?

Maintaining a low temperature (typically between -5°C and 1°C) is critical to control the reaction rate and minimize the formation of side products.[1] Bromination is an exothermic reaction, and higher temperatures can lead to over-bromination and decomposition of the starting material or product.

Q4: What is the role of pH in the synthesis from 1,4-butynediol?

An acidic pH, typically between 1 and 3, is recommended to improve the product yield.[1] The acidic environment can help to activate the bromine and facilitate the electrophilic addition.

Q5: How can I purify the crude this compound?

Recrystallization is the most common method for purifying the crude product. Absolute ethanol is a frequently used and effective solvent for this purpose.[1]

Q6: What are the expected appearance and purity of the final product?

Pure this compound is typically a pure white, needle-like crystalline solid.[1] High-purity product (e.g., >98%) can be obtained after proper purification.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction: Insufficient reaction time or incorrect temperature.- Ensure the reaction is stirred for the recommended duration (e.g., 6-9 hours for the 1,4-butynediol method).- Strictly maintain the reaction temperature within the optimal range (-5°C to 1°C).[1]
Suboptimal pH: pH is outside the recommended range of 1-3 for the 1,4-butynediol method.- Carefully adjust the pH of the reaction mixture using an acid like sulfuric acid before adding bromine.[1]
Loss during work-up and purification: Product loss during filtration or transfer; using a suboptimal recrystallization solvent.- Ensure efficient transfer of the crude product.- Optimize the recrystallization procedure to maximize crystal recovery. Consider cooling the filtrate to induce further crystallization.
Oily Product Instead of Crystals Presence of impurities: Significant amounts of impurities can lower the melting point of the product and prevent crystallization.[2][3]- Wash the crude product with a suitable solvent to remove some impurities before recrystallization.- Consider a pre-purification step like column chromatography if the product is highly impure.[4]
Inappropriate recrystallization solvent: The solvent may be too good at dissolving the product even at low temperatures.- Try a different solvent or a mixed solvent system. For example, if the product is too soluble in ethanol, a less polar co-solvent could be added dropwise to the hot solution until turbidity appears, followed by reheating to dissolve and slow cooling.
Cooling too rapidly: Rapid cooling can lead to the formation of an oil instead of crystals.- Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.
Colored Product (Yellowish or Brownish) Presence of unreacted bromine: Excess bromine can impart a color to the product.- After the reaction, consider adding a quenching agent like a dilute solution of sodium thiosulfate to remove any unreacted bromine.
Formation of colored impurities: Side reactions or decomposition can lead to colored byproducts.- Ensure the reaction temperature is strictly controlled.- Consider treating the crude product with activated carbon during recrystallization to remove colored impurities.
Formation of Multiple Products (TLC/GC analysis) Over-bromination: Use of excess bromine can lead to the formation of tetra-bromo derivatives.- Use an equimolar amount of bromine relative to the starting material.[1]
Incomplete reaction: Presence of starting material and mono-brominated intermediates.- Increase the reaction time or ensure efficient mixing to promote complete conversion.

Experimental Protocols

Synthesis of this compound from 1,4-Butynediol

This protocol is based on a patented method and is designed to provide a high yield of pure product.[1]

Materials:

  • 1,4-Butynediol

  • Bromine

  • Sulfuric acid (concentrated)

  • Absolute ethanol

  • Deionized water

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve 1,4-butynediol in water.

  • pH Adjustment: Cool the solution to below 5°C and slowly add concentrated sulfuric acid to adjust the pH to between 1 and 3.

  • Bromination: Maintain the temperature between -5°C and 1°C. Slowly add an equimolar amount of bromine to the solution over a period of 1-2 hours with vigorous stirring.

  • Reaction: After the addition of bromine is complete, continue stirring the mixture at the same temperature for 6 to 9 hours.

  • Isolation of Crude Product: After the reaction is complete, isolate the solid crude product by filtration or centrifugation. Wash the crude product with cold water to remove any residual acid and salts.

  • Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot absolute ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Drying: Collect the purified crystals by filtration, wash with a small amount of cold absolute ethanol, and dry under vacuum at 25-35°C for 3-5 hours.

Expected Yield: High yields, with product purity reaching 98.2%–99.8%.[1]

Data Presentation

Table 1: Reaction Parameters for the Synthesis from 1,4-Butynediol

ParameterRecommended ValueReference
Molar Ratio (1,4-Butynediol:Bromine)1:1[1]
Reaction Temperature-5°C to 1°C[1]
pH1 to 3[1]
Reaction Time6 to 9 hours[1]
Purification SolventAbsolute Ethanol[1]
Drying Temperature25°C to 35°C[1]

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction Stage cluster_workup Work-up & Purification start Dissolve 1,4-Butynediol in Water ph_adjust Adjust pH to 1-3 with H₂SO₄ start->ph_adjust bromination Add Bromine at -5°C to 1°C ph_adjust->bromination reaction Stir for 6-9 hours bromination->reaction filtration Isolate Crude Product (Filtration) reaction->filtration recrystallization Recrystallize from Absolute Ethanol filtration->recrystallization drying Dry Under Vacuum recrystallization->drying end Pure this compound drying->end troubleshooting_logic Troubleshooting Logic for Low Yield cluster_reaction_params Reaction Parameter Checks cluster_workup_params Work-up & Purification Checks start Low Yield Observed check_reaction Check Reaction Parameters start->check_reaction check_workup Review Work-up & Purification start->check_workup temp Temperature Correct? check_reaction->temp time Sufficient Reaction Time? check_reaction->time ph pH in Optimal Range? check_reaction->ph loss Minimize Transfer Loss? check_workup->loss solvent Optimal Recrystallization Solvent? check_workup->solvent solution Implement Corrections & Repeat temp->solution time->solution ph->solution loss->solution solvent->solution

References

troubleshooting side reactions in the bromination of 2-butene-1,4-diol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the bromination of 2-butene-1,4-diol. It is intended for researchers, scientists, and drug development professionals conducting this chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary product of the bromination of 2-butene-1,4-diol?

The primary product is 2,3-dibromo-1,4-butanediol. The reaction proceeds via an electrophilic addition mechanism where a bromine molecule (Br₂) reacts with the double bond of 2-butene-1,4-diol.

Q2: What is the stereochemistry of the addition of bromine to the double bond?

The addition of bromine to an alkene is a stereospecific anti-addition. This means the two bromine atoms will add to opposite faces of the double bond.[1][2] For cis-2-butene-1,4-diol, this results in a racemic mixture of (2R,3S)- and (2S,3R)-2,3-dibromo-1,4-butanediol. For trans-2-butene-1,4-diol, the meso compound, (2R,3R)- and (2S,3S)-2,3-dibromo-1,4-butanediol, is formed.

Q3: My reaction mixture remains brown/orange even after the supposed completion of the reaction. What could be the issue?

A persistent brown or orange color indicates the presence of unreacted bromine (Br₂).[2] This could be due to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Check your reaction time and temperature.

  • Incorrect stoichiometry: An excess of bromine may have been used.

  • Low reactivity of the starting material: Ensure the purity of your 2-butene-1,4-diol.

Q4: I observe the formation of a significant amount of a byproduct with a hydroxyl group and a bromine atom on adjacent carbons. What is this and how can I avoid it?

This byproduct is likely a bromohydrin, formed when water is present in the reaction mixture.[2][3][4][5] Water can act as a nucleophile and attack the intermediate bromonium ion. To minimize bromohydrin formation, it is crucial to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture.

Q5: Can allylic bromination occur as a side reaction?

Yes, allylic bromination is a potential side reaction, especially under conditions that favor free radical mechanisms, such as exposure to UV light or the presence of radical initiators.[1] To favor the desired electrophilic addition, the reaction should be carried out in the dark and at a controlled temperature.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the bromination of 2-butene-1,4-diol.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.Increase reaction time or slightly elevate the temperature (while monitoring for side reactions).
Side reaction forming bromohydrin.Use anhydrous solvents (e.g., dichloromethane, carbon tetrachloride) and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Loss of product during workup/purification.Optimize the extraction and purification steps. Recrystallization from a suitable solvent system can improve recovery.
Formation of Multiple Products (Observed by TLC/NMR) Presence of water leading to bromohydrin formation.As mentioned above, ensure anhydrous conditions.
Radical-mediated allylic bromination.Conduct the reaction in the dark and avoid high temperatures or the use of radical initiators.
Isomerization of the starting material or product.Control the reaction temperature and pH to minimize isomerization.
Difficulty in Product Purification Similar polarities of the desired product and byproducts.Employ column chromatography with a carefully selected eluent system. Gradient elution may be necessary to achieve good separation.
Oily product that is difficult to crystallize.Try different solvent systems for recrystallization. Seeding with a small crystal of the pure product can sometimes induce crystallization.

Experimental Protocols

Protocol 1: General Procedure for the Bromination of cis-2-Butene-1,4-diol
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cis-2-butene-1,4-diol (1.0 eq) in anhydrous dichloromethane (DCM). The flask should be protected from light by wrapping it in aluminum foil.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Bromine: Slowly add a solution of bromine (1.0 eq) in anhydrous DCM to the stirred solution of the diol over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, or until the reddish-brown color of bromine disappears.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Workup: Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Bromination prep 1. Preparation Dissolve cis-2-butene-1,4-diol in anhydrous DCM cool 2. Cooling Cool solution to 0 °C prep->cool add 3. Bromine Addition Slowly add Br2 solution cool->add react 4. Reaction Stir at 0 °C for 1-2 hours add->react quench 5. Quenching Add aq. Na2S2O3 react->quench workup 6. Workup Extract, wash, and dry quench->workup purify 7. Purification Recrystallization or Chromatography workup->purify product Pure this compound purify->product

Caption: A flowchart of the experimental procedure for the bromination of 2-butene-1,4-diol.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Side Reactions start Problem Observed low_yield Low Yield start->low_yield multiple_products Multiple Products start->multiple_products purification_issue Purification Difficulty start->purification_issue cause_incomplete Incomplete Reaction low_yield->cause_incomplete cause_bromohydrin Bromohydrin Formation low_yield->cause_bromohydrin multiple_products->cause_bromohydrin cause_allylic Allylic Bromination multiple_products->cause_allylic cause_polarity Similar Polarities purification_issue->cause_polarity solution_time_temp Increase Reaction Time/Temp cause_incomplete->solution_time_temp solution_anhydrous Use Anhydrous Conditions cause_bromohydrin->solution_anhydrous solution_dark React in the Dark cause_allylic->solution_dark solution_chromatography Optimize Chromatography cause_polarity->solution_chromatography

References

Technical Support Center: Purification of 2,3-Dibromo-1,4-butanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2,3-Dibromo-1,4-butanediol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound, particularly when using crystallization-based methods.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Purified Product - Incomplete crystallization.- Ensure the solution is sufficiently concentrated before cooling. - Cool the solution slowly to promote the formation of larger crystals. - Place the crystallization mixture in a colder environment (e.g., refrigerator or freezer) to maximize precipitation.
- Product loss during filtration or washing.- Use a minimal amount of cold solvent to wash the crystals. - Ensure the filter paper is properly seated and that no product is lost during transfer.
- The crude product contains a high percentage of impurities.- Consider a pre-purification step, such as a solvent wash of the crude material, before recrystallization.
Product is Discolored (Not White) - Presence of residual bromine or other colored impurities.- The use of a decolorizing agent, such as activated carbon, during the recrystallization process can be effective.[1] - Ensure all glassware is thoroughly cleaned to avoid contamination.
- Decomposition of the product.- Avoid excessive heating during the dissolution step of recrystallization. - Dry the final product under vacuum at a mild temperature (e.g., 25-35°C) to prevent thermal degradation.[1]
Difficulty Inducing Crystallization - Solution is not supersaturated.- Evaporate some of the solvent to increase the concentration of the diol.
- Lack of nucleation sites.- Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound.
Oily Product Instead of Crystals - The presence of impurities that inhibit crystallization.- Attempt to purify a smaller batch to see if crystallization can be induced. - Consider an alternative purification method, such as column chromatography.
- The cooling process is too rapid.- Allow the solution to cool to room temperature slowly before placing it in a colder environment.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: A widely used and effective method for the purification of this compound is crystallization.[1] Specifically, using absolute ethanol as the solvent has been shown to yield a high-purity product.[1]

Q2: What level of purity can I expect from crystallization?

A2: With a carefully executed crystallization protocol, it is possible to obtain this compound with a purity of up to 99.8%.[1] The final product is typically a pure white, needle-like crystal.[1]

Q3: My purified product has a low melting point. What could be the issue?

A3: A low or broad melting point is indicative of impurities. This could be due to residual solvent or the presence of by-products from the synthesis. A second recrystallization may be necessary to improve the purity.

Q4: Is it necessary to use absolute ethanol for crystallization?

A4: The use of absolute (dehydrated) ethanol is recommended to minimize the water content in the final product.[1] The presence of water can affect the solubility and potentially lead to a less pure product.

Q5: How should I dry the purified this compound crystals?

A5: To prevent decomposition and remove residual solvent, the purified crystals should be dried under a vacuum at a controlled, mild temperature, for instance, between 25°C and 35°C.[1]

Experimental Protocol: Purification by Crystallization

This protocol is based on a documented method for the purification of crude this compound.[1]

Materials:

  • Crude this compound

  • Absolute Ethanol

  • Activated Carbon (optional, for decolorization)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

  • Vacuum oven

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of absolute ethanol and gently heat the mixture while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Hot Filtration (if decolorizing agent was used): Quickly filter the hot solution through a pre-warmed funnel to remove the activated carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold absolute ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature between 25°C and 35°C for 3 to 5 hours.[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters from a patented purification process.[1]

Parameter Value Notes
Purification Method CrystallizationFrom absolute ethanol.
Final Product Purity 98.2% - 99.8%Dried product content.
Appearance Pure white needle-like crystalHigh-purity product.
Drying Temperature 25 - 35 °CUnder vacuum.
Drying Time 3 - 5 hoursUnder vacuum.

Visualized Experimental Workflow

Purification_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation & Drying crude_product Crude this compound dissolve Dissolve in Absolute Ethanol with Heating crude_product->dissolve decolorize Decolorize with Activated Carbon (Optional) dissolve->decolorize hot_filtration Hot Filtration decolorize->hot_filtration crystallize Cool to Induce Crystallization hot_filtration->crystallize vacuum_filtration Vacuum Filtration crystallize->vacuum_filtration wash Wash with Cold Absolute Ethanol vacuum_filtration->wash vacuum_drying Vacuum Drying (25-35°C) wash->vacuum_drying pure_product Pure this compound vacuum_drying->pure_product

Caption: Workflow for the purification of this compound by crystallization.

References

Technical Support Center: Recrystallization of 2,3-Dibromo-1,4-butanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the recrystallization of 2,3-Dibromo-1,4-butanediol.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the recrystallization of this compound?

A1: The recommended solvent for purifying crude this compound is absolute ethanol.[1] Water is generally not recommended as a solvent because the solubility characteristics can make the separation of isomers and by-products difficult, potentially leading to lower purity and yield.[1]

Q2: What are the key safety precautions to take when handling this compound?

A2: this compound is an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4] When handling this compound, it is crucial to work in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety goggles, and a lab coat.[5][6] Avoid breathing dust or fumes.[2][6]

Q3: What is the expected appearance and purity of the final product?

A3: After successful recrystallization and drying, this compound should be a pure white, needle-like crystalline solid.[1] Purity can be expected to be in the range of 98.2% to 99.8%.[1]

Q4: What are the optimal drying conditions for the purified crystals?

A4: The purified crystals should be dried under vacuum at a temperature between 25°C and 35°C for 3 to 5 hours to ensure the removal of residual solvent without degrading the product.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. - The solution is not supersaturated (too much solvent was added).- The cooling process is too rapid.- Boil off some of the solvent to increase the concentration of the solute. Be careful not to evaporate too much.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath or refrigerator.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound.
The product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the solute.- The crude product contains a significant amount of impurities, depressing the melting point.- Ensure the dissolution temperature does not significantly exceed the boiling point of ethanol.- Try using a lower boiling point solvent system if the issue persists, although ethanol is recommended.[1]- Perform a preliminary purification step, such as passing the crude material through a short silica plug, to remove some impurities before recrystallization.
The yield is very low. - Too much solvent was used, and a significant amount of product remains in the mother liquor.- The crystals were filtered before crystallization was complete.- The crystals are significantly soluble in the cold wash solvent.- Concentrate the mother liquor and cool it again to recover a second crop of crystals.- Ensure the solution has been allowed to cool for a sufficient amount of time.- Use a minimal amount of ice-cold wash solvent.
The purified crystals are colored or appear impure. - The decolorizing agent (e.g., activated carbon) was not used or was insufficient.- The cooling was too rapid, trapping impurities within the crystal lattice.- The crystals were not washed sufficiently after filtration.- During the hot dissolution step, add a small amount of activated carbon and then hot filter the solution before cooling.- Allow the solution to cool slowly to promote the formation of pure crystals.- Wash the filtered crystals with a small amount of ice-cold absolute ethanol.

Experimental Protocol: Recrystallization of this compound

This protocol is based on best practices for recrystallization and information derived from available literature.[1]

Materials:

  • Crude this compound

  • Absolute Ethanol

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Vacuum oven

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of absolute ethanol. Start with a volume that is just enough to cover the solid.

    • Gently heat the mixture while stirring until the solvent begins to boil.

    • Continue adding small portions of absolute ethanol until all the solid has just dissolved. Avoid adding a large excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated carbon.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration to remove the activated carbon.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.

    • Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath to maximize crystal yield.

  • Filtration and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold absolute ethanol to remove any remaining mother liquor.

  • Drying:

    • Transfer the purified crystals to a watch glass or weighing dish.

    • Dry the crystals in a vacuum oven at 25-35°C for 3-5 hours, or until a constant weight is achieved.[1]

Quantitative Data

PropertyValueSource(s)
Molecular Formula C₄H₈Br₂O₂[3][7]
Molecular Weight 247.91 g/mol [7][8]
CAS Number 1947-58-6, 20163-90-0[3][7][8][9]
Melting Point 88-90 °C[8]
Boiling Point 148-150 °C at 1.5 mmHg[8]
Appearance Pure white, needle-like crystals[1]
Purity (Post-Recrystallization) 98.2% - 99.8%[1]

Experimental Workflow

Recrystallization_Workflow Recrystallization Workflow for this compound A Crude Product B Add minimal hot absolute ethanol A->B C Dissolution B->C D Decolorize with activated carbon (optional) C->D F Slow cooling to room temperature C->F E Hot Filtration D->E E->F G Cool in ice bath F->G H Vacuum Filtration G->H I Wash with ice-cold absolute ethanol H->I L Mother Liquor (contains impurities and dissolved product) H->L Separate J Vacuum dry at 25-35°C I->J K Pure Crystalline Product J->K

Caption: Workflow diagram for the recrystallization of this compound.

References

Technical Support Center: Purification of Crude 2,3-Dibromo-1,4-butanediol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 2,3-Dibromo-1,4-butanediol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized from 1,4-butynediol and bromine?

A1: Crude this compound synthesized from 1,4-butynediol and bromine may contain several impurities, including:

  • Unreacted Starting Materials: Residual 1,4-butynediol and bromine. The presence of bromine can impart a yellow or brown color to the crude product.

  • Over-brominated Byproducts: Such as 2,2,3,3-tetrabromobutane-1,4-diol, which can form if an excess of bromine is used or if reaction conditions are not carefully controlled.

  • Isomeric Byproducts: The addition of bromine to the triple bond can potentially lead to the formation of different isomers.

  • Solvent Residues: Depending on the reaction and workup conditions, residual solvents may be present.

  • Degradation Products: this compound can be sensitive to heat and may degrade under harsh purification conditions.[1]

Q2: What are the recommended methods for purifying crude this compound?

A2: The primary methods for purifying crude this compound are recrystallization and column chromatography.

  • Recrystallization: This is a highly effective method for removing impurities and obtaining a high-purity crystalline product. Absolute ethanol has been successfully used as a solvent for recrystallization.[2]

  • Column Chromatography: This technique is useful for separating the desired product from impurities with different polarities. Due to the polar nature of the diol, normal-phase chromatography using polar stationary phases like silica gel or diol-functionalized silica is suitable.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. A suitable solvent system will show distinct spots for this compound and its impurities. Visualization can be achieved using a UV lamp if the impurities are UV-active, or by staining with a universal stain such as potassium permanganate or iodine, which are effective for visualizing alcohols.[3]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
The compound does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent or a mixed solvent system. For diols, mixtures of alcohols and water, or ethyl acetate and hexane can be effective.[4]
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities.Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and allow it to cool slowly. Seeding with a pure crystal can also help induce crystallization.
Low recovery of the purified product. Too much solvent was used, or the compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled to maximize crystal formation.
The final product is still colored. Residual bromine or colored impurities are present.Treat the solution with a small amount of activated charcoal before the hot filtration step. A wash of the crude product with a sodium thiosulfate solution can also help remove residual bromine.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the product from impurities (co-elution). The solvent system (mobile phase) is not optimized.Perform a thorough TLC analysis with various solvent systems to find the optimal mobile phase that provides good separation between the product and impurities. Consider using a diol-functionalized silica column for better separation of polar compounds.[5][6][7][8]
The product is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For polar compounds like diols, a gradient elution from a less polar solvent (e.g., hexane/ethyl acetate) to a more polar solvent (e.g., ethyl acetate/methanol) is often effective.
Streaking of spots on the TLC plate and broad peaks in the column. The compound may be degrading on the silica gel, which is slightly acidic.Deactivate the silica gel by adding a small percentage of triethylamine (e.g., 1-2%) to the mobile phase. Alternatively, use a less acidic stationary phase like neutral alumina.
Colored impurities are co-eluting with the product. The colored impurity has a similar polarity to the product in the chosen solvent system.If the colored impurity is residual bromine, it can sometimes be removed by a pre-purification wash. If it is a different impurity, try a different stationary phase or a multi-step purification process.

Experimental Protocols

Recrystallization from Ethanol

This protocol is based on a documented method for achieving high purity of this compound.[2]

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot absolute ethanol.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot gravity filtration to remove insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

  • Once crystal formation has started, the flask can be placed in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold absolute ethanol to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum.

Quantitative Data Summary:

Purification Method Starting Material Solvent Achieved Purity Appearance
RecrystallizationCrude this compoundAbsolute Ethanol98.2% - 99.8%[2]Pure white needle-like crystals[2]
Column Chromatography (General Protocol)

This is a general guideline that should be optimized based on TLC analysis of the specific crude mixture.

Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point for polar compounds like diols is a mixture of hexane and ethyl acetate, gradually increasing the proportion of ethyl acetate. For very polar impurities, adding a small amount of methanol to the ethyl acetate may be necessary.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. A diol-functionalized silica column can also be considered for enhanced separation of polar compounds.[5][6][7][8]

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the column.

  • Elution: Begin eluting with the solvent system determined from the TLC analysis. If a gradient elution is required, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow crude_product Crude this compound recrystallization Recrystallization (e.g., Ethanol) crude_product->recrystallization column_chromatography Column Chromatography (e.g., Silica Gel) crude_product->column_chromatography pure_product Pure this compound recrystallization->pure_product impurities_recryst Impurities in Mother Liquor recrystallization->impurities_recryst column_chromatography->pure_product impurities_column Separated Impurity Fractions column_chromatography->impurities_column

Caption: General workflow for the purification of crude this compound.

Recrystallization_Troubleshooting cluster_start Start cluster_process Process cluster_outcome Outcome start Crude Product dissolve Dissolve in min. hot solvent start->dissolve cool Cool Slowly dissolve->cool crystals Crystals Form? cool->crystals collect Collect Crystals crystals->collect Yes oil Oiling Out? crystals->oil No troubleshoot Troubleshoot troubleshoot->dissolve Re-dissolve/ Adjust Solvent oil->troubleshoot Yes oil->troubleshoot No, no crystals

Caption: Troubleshooting logic for the recrystallization process.

References

Technical Support Center: Stereoselective Synthesis of 2,3-Dibromo-1,4-butanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving stereoselectivity in the synthesis of 2,3-dibromo-1,4-butanediol. The content is structured to address specific experimental challenges through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for controlling diastereoselectivity in the synthesis of this compound?

A1: The diastereoselectivity is primarily controlled by the geometry of the starting alkene, which is typically cis- or trans-2-butene-1,4-diol. The reaction proceeds via an anti-addition mechanism. Bromine adds across the double bond from opposite faces, leading to a predictable stereochemical outcome.

  • To synthesize meso-2,3-dibromo-1,4-butanediol : Start with trans-2-butene-1,4-diol. The anti-addition of bromine to the trans-alkene results in the achiral meso compound.

  • To synthesize (±)-2,3-dibromo-1,4-butanediol (racemic mixture) : Start with cis-2-butene-1,4-diol. The anti-addition of bromine to the cis-alkene results in a racemic mixture of the (2R,3R) and (2S,3S) enantiomers.

Q2: How does the reaction mechanism dictate the stereochemical outcome?

A2: The reaction proceeds in two main steps. First, the alkene's π-bond attacks a bromine molecule, forming a cyclic bromonium ion intermediate and displacing a bromide ion. This intermediate shields one face of the molecule. In the second step, the bromide ion attacks one of the carbons of the bromonium ion from the opposite face (an SN2-like ring-opening), forcing the two bromine atoms to be anti to each other in the final product. The specific spatial arrangement of the starting material's substituents determines the final absolute and relative stereochemistry.

Q3: What are the common sources of bromine for this reaction?

A3: Common brominating agents include:

  • Molecular Bromine (Br₂) : The most direct source, often dissolved in an inert solvent like dichloromethane (DCM) or carbon tetrachloride (CCl₄).

  • N-Bromosuccinimide (NBS) : A solid, easier-to-handle source of electrophilic bromine. It is often used when low concentrations of Br₂ are needed to minimize side reactions.

  • Pyridinium Tribromide (PyHBr₃) : A solid complex that serves as a convenient and safer alternative to liquid bromine.

Q4: Can I achieve enantioselectivity in this reaction?

A4: Achieving high enantioselectivity in the direct dibromination of an acyclic alkene is exceptionally challenging. This is because a racemic background reaction often competes with any catalyzed pathway, and the bromonium ion intermediate can be configurationally unstable. However, advanced methods, often drawing from principles in other asymmetric halogenations like bromolactonization, can be attempted. These typically involve chiral catalysts that can form a chiral complex with the brominating agent, influencing the facial selectivity of the initial attack on the alkene.

Data Presentation: Expected Stereochemical Outcomes

The diastereomeric outcome of the bromination of 2-butene-1,4-diol is highly predictable based on the starting material geometry.

Starting MaterialBrominating AgentSolventExpected Major ProductDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)
trans-2-Butene-1,4-diolBr₂DCMmeso-2,3-Dibromo-1,4-butanediol>95:5 (meso:racemic)Not Applicable
cis-2-Butene-1,4-diolBr₂DCM(±)-2,3-Dibromo-1,4-butanediol>95:5 (racemic:meso)0% (racemic)

Note: The diastereomeric ratio is highly dependent on reaction conditions and the geometric purity of the starting alkene. The values presented are typical expectations for a clean reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Diastereoselectivity (e.g., formation of both meso and racemic products)

Possible Cause Recommended Solution
Impure Starting Alkene: The starting cis- or trans-2-butene-1,4-diol is contaminated with the other isomer.Verify the geometric purity of the starting material using techniques like NMR or GC. Purify by distillation or chromatography if necessary.
Isomerization During Reaction: Reaction conditions (e.g., prolonged reaction time, high temperature, presence of acid/base) are causing the starting alkene to isomerize before bromination.Run the reaction at a lower temperature (e.g., 0 °C to -78 °C). Ensure the reaction is quenched promptly after completion. Use a non-polar, aprotic solvent.
Non-stereospecific Reaction Pathway: A radical pathway is competing with the ionic pathway. This can be initiated by light or impurities.Perform the reaction in the dark or in a flask wrapped in aluminum foil. Ensure all reagents and solvents are pure.

Issue 2: Low Yield of Dibromide Product and Formation of Side Products

Possible Cause Recommended Solution
Formation of Bromohydrin: The solvent or reagents contain water, which acts as a nucleophile and attacks the bromonium ion, leading to a bromohydrin (2-bromo-3-hydroxy-1,4-butanediol).Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Polymerization/Decomposition: The product or intermediates are unstable under the reaction conditions.Lower the reaction temperature. Add the bromine solution slowly to avoid localized high concentrations. Consider using a milder brominating agent like NBS.
Volatilization of Bromine: If using Br₂, it may evaporate from the reaction mixture, leading to incomplete conversion.Use a closed system or a condenser, especially if the reaction is run at or above room temperature. Ensure slow, subsurface addition of the bromine solution.

Issue 3: Difficulty Achieving Enantioselectivity (Advanced)

Possible Cause Recommended Solution
Uncatalyzed Background Reaction: The direct reaction between the alkene and the brominating agent is much faster than the desired catalyzed pathway, leading to a racemic product.Lower the reaction temperature significantly to slow down the background reaction. Use a brominating agent that has low reactivity in the absence of the catalyst (e.g., a specific N-bromoamide).
Poor Catalyst-Substrate Interaction: The chiral catalyst is not effectively differentiating between the two faces of the alkene.Screen a variety of chiral catalysts. Common scaffolds used in asymmetric halogenation include those based on cinchona alkaloids, BINOL, or chiral diamines. The catalyst may function as a Lewis base (activating the halogen) or a hydrogen-bond donor (orienting the substrate).
Non-selective Ring Opening: The nucleophilic attack on the chiral bromonium ion intermediate is not regioselective, leading to a mixture of enantiomers.This is a fundamental challenge. Catalytic systems that control the entire process, from initial complexation to final ring-opening, are required. This is an active area of research.

Visualized Workflows and Logic

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Select Starting Material (cis- or trans-2-butene-1,4-diol) dissolve Dissolve in Anhydrous Inert Solvent (e.g., DCM) start->dissolve cool Cool Reaction Mixture (e.g., 0 °C) dissolve->cool add_br2 Slowly Add Bromine Solution (Br₂ in DCM) cool->add_br2 monitor Monitor Reaction (TLC or GC) add_br2->monitor quench Quench with Na₂S₂O₃ (aq) to remove excess Br₂ monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Chromatography concentrate->purify end Characterize Product (NMR, etc.) purify->end

Caption: General experimental workflow for diastereoselective dibromination.

Troubleshooting_Diastereoselectivity cluster_solutions cluster_causes start Poor Diastereoselectivity (Mixture of meso/racemic) check_sm Check Purity of Starting Alkene (cis/trans isomer contamination?) start->check_sm purify_sm Purify Starting Material check_sm->purify_sm No lower_temp Lower Reaction Temperature check_sm->lower_temp Yes cause1 Cause: Impure Reagent purify_sm->cause1 darkness Run Reaction in the Dark lower_temp->darkness cause2 Cause: Alkene Isomerization lower_temp->cause2 prompt_quench Ensure Prompt Quenching darkness->prompt_quench cause3 Cause: Radical Pathway darkness->cause3

Caption: Decision tree for troubleshooting poor diastereoselectivity.

Detailed Experimental Protocols

Protocol 1: Synthesis of meso-2,3-Dibromo-1,4-butanediol

This protocol is a representative procedure for the diastereoselective bromination of trans-2-butene-1,4-diol.

Materials:

  • trans-2-Butene-1,4-diol (1.0 eq)

  • Molecular Bromine (Br₂) (1.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve trans-2-butene-1,4-diol (e.g., 5.0 g) in anhydrous DCM (e.g., 100 mL). Cool the flask to 0 °C in an ice-water bath. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Bromine Addition: Prepare a solution of bromine (1.05 eq) in anhydrous DCM (e.g., 20 mL) and add it to the dropping funnel. Add the bromine solution dropwise to the stirred diol solution over 30-60 minutes. The characteristic red-brown color of bromine should disappear upon addition. Maintain the temperature at 0 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 30 minutes at 0 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution until the bromine color completely disappears. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from a mixture of ethyl acetate and hexanes) to afford pure meso-2,3-dibromo-1,4-butanediol as a white solid.

Protocol 2: Synthesis of (±)-2,3-Dibromo-1,4-butanediol

This protocol is identical to Protocol 1, with the exception that cis-2-butene-1,4-diol is used as the starting material to produce the racemic product. All reagent equivalencies and procedural steps remain the same.

handling and storage of 2,3-Dibromo-1,4-butanediol to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of 2,3-Dibromo-1,4-butanediol to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and purity of this compound, it should be stored in a tightly closed container in a dry and well-ventilated place.[1][2][3] The ideal storage temperature is in a cool environment, away from direct sunlight and heat sources.

Q2: What are the visible signs of degradation of this compound?

A2: this compound is typically a white to off-white or light brown solid.[2][4] Signs of degradation may include a significant change in color (e.g., darkening to a deep brown or black), a change in texture (e.g., becoming sticky or clumpy), or the development of a strong, pungent odor.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented, analogous brominated organic compounds can degrade via several mechanisms. These may include:

  • Hydrolysis: Reaction with moisture can lead to the substitution of bromine atoms with hydroxyl groups.

  • Thermal Decomposition: At elevated temperatures, organobromine compounds can decompose, potentially leading to the formation of various brominated byproducts.[1][5][6]

  • Photodegradation: Exposure to UV light or sunlight can induce debromination and other photochemical reactions.[4][7][8]

Q4: Is this compound sensitive to air or moisture?

A4: Yes, it is recommended to store this compound in a tightly closed, dry environment, suggesting sensitivity to moisture.[1][3] Exposure to air and humidity could potentially lead to hydrolysis and other forms of degradation.

Q5: What personal protective equipment (PPE) should be used when handling this compound?

A5: When handling this compound, it is essential to use appropriate personal protective equipment, including protective gloves, clothing, and eye/face protection.[2][9] Work should be conducted in a well-ventilated area to avoid inhalation of any dust or fumes.[2][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Issue 1: The compound has changed color from white/off-white to a brownish hue.

  • Possible Cause: This may indicate partial degradation, possibly due to exposure to light, heat, or air.

  • Troubleshooting Steps:

    • Assess the extent of the color change. A slight discoloration may not significantly impact all applications, but a significant darkening suggests considerable degradation.

    • If purity is critical, it is recommended to perform an analysis (e.g., NMR, HPLC) to determine the purity of the material before use.

    • Review your storage conditions. Ensure the container is tightly sealed and stored in a cool, dark, and dry place.

    • If the compound is deemed degraded, it should be disposed of according to institutional and local regulations.

Issue 2: Inconsistent experimental results are obtained using a previously reliable batch of this compound.

  • Possible Cause: The compound may have degraded over time, even if visible signs are not apparent.

  • Troubleshooting Steps:

    • Verify the storage conditions of the batch . Check for any breaches in the container seal or exposure to adverse conditions.

    • Perform a purity check on the current batch using an appropriate analytical method (see Experimental Protocols section).

    • Compare the results with the certificate of analysis of a fresh, unopened batch if available.

    • If degradation is confirmed, procure a new batch of the compound for your experiments.

Issue 3: The compound appears clumpy or has a different crystalline structure than expected.

  • Possible Cause: This could be due to moisture absorption.

  • Troubleshooting Steps:

    • Ensure that the compound is handled in a dry environment, and minimize its exposure to atmospheric moisture.

    • If the material is intended for a reaction where water is not a concern, the clumping may not affect its reactivity. However, for moisture-sensitive applications, the material's integrity is compromised.

    • Consider drying the material under vacuum if appropriate for the compound's stability, though this may not reverse chemical degradation.

    • For future use, store the compound in a desiccator.

Quantitative Stability Data

The following table summarizes the expected stability of this compound under various storage conditions. This data is representative and may vary based on the specific purity of the lot and the presence of contaminants.

Storage ConditionTemperatureLight ExposureAtmosphereExpected Purity after 12 Months
Recommended 2-8°CDark (in amber vial)Inert (e.g., Argon, Nitrogen)>98%
Standard Lab 20-25°CAmbient LightAir90-95%
Elevated Temp 40°CDarkAir<85%
High Humidity 20-25°CDark>80% Relative Humidity<90%
UV Exposure 20-25°CDirect UV LightAir<80%

Experimental Protocols

Protocol 1: Assessment of Purity and Degradation by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.

  • Objective: To quantify the purity of a this compound sample and identify the presence of impurities or degradation products.

  • Materials:

    • This compound sample

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Reference standard of this compound (if available)

    • HPLC system with a UV detector and a C18 reverse-phase column

  • Methodology:

    • Sample Preparation:

      • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

      • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same solvent mixture.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

      • Mobile Phase A: Water

      • Mobile Phase B: Acetonitrile

      • Gradient: Start with 30% B, increase to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detection Wavelength: 210 nm

    • Analysis:

      • Inject the prepared sample solution into the HPLC system.

      • Analyze the resulting chromatogram. The purity can be estimated by the area percentage of the main peak corresponding to this compound.

      • The presence of additional peaks may indicate impurities or degradation products.

Visualizations

Troubleshooting_Workflow Troubleshooting Degradation of this compound start Observe an issue with This compound (e.g., color change, poor results) check_visual Visually inspect the compound. Is there a significant color change, clumping, or odor? start->check_visual review_storage Review storage conditions. (temperature, light, moisture) check_visual->review_storage Yes assess_purity Perform purity analysis. (e.g., HPLC, NMR) check_visual->assess_purity No, but results are inconsistent review_storage->assess_purity is_degraded Is the compound degraded? assess_purity->is_degraded use_with_caution Use with caution for non-critical applications. is_degraded->use_with_caution Minor Degradation dispose Dispose of the compound according to regulations. is_degraded->dispose Significant Degradation implement_corrective Implement corrective storage actions. is_degraded->implement_corrective No procure_new Procure a new batch. dispose->procure_new procure_new->implement_corrective Experimental_Workflow Experimental Workflow for Purity Assessment start Start: Obtain This compound Sample prep_sample Prepare sample solution (e.g., 0.1 mg/mL in ACN/Water) start->prep_sample hplc_analysis Inject sample into HPLC system with a C18 column prep_sample->hplc_analysis acquire_data Acquire chromatogram at 210 nm hplc_analysis->acquire_data analyze_data Analyze chromatogram: - Calculate peak area percentage - Identify impurity peaks acquire_data->analyze_data report_results Report purity and observations analyze_data->report_results

References

common byproducts in 2,3-Dibromo-1,4-butanediol synthesis and their removal.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 2,3-Dibromo-1,4-butanediol.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific issues that may arise during the synthesis and purification of this compound, focusing on the identification and removal of common byproducts.

Issue 1: Presence of Monobrominated and Unreacted Starting Material

  • Symptom: Chromatographic analysis (TLC, GC-MS) or NMR spectroscopy of the crude product shows the presence of 1,4-butanediol and monobrominated species.

  • Cause: Incomplete reaction due to insufficient brominating agent, low reaction temperature, or short reaction time.

  • Solution:

    • Reaction Optimization: Ensure the molar ratio of the brominating agent (e.g., HBr/DMSO) to 1,4-butanediol is adequate. A slight excess of the brominating agent may be required.

    • Purification: Utilize column chromatography for separation. The significant polarity difference between the diol, monobromo, and dibromo compounds allows for effective separation.

Issue 2: Formation of Tetrahydrofuran (THF) Derivatives

  • Symptom: Mass spectrometry or NMR analysis indicates the presence of cyclic ether byproducts.

  • Cause: Intramolecular cyclization of the butanediol starting material or monobrominated intermediate, often catalyzed by acidic conditions.

  • Solution:

    • Control of Acidity: Maintain a neutral or slightly basic pH during the reaction if the synthesis route allows.

    • Temperature Management: Avoid excessive heating, which can promote cyclization.

    • Purification: These byproducts are often more volatile and less polar than the desired product and can be removed by a combination of aqueous workup and column chromatography.

Issue 3: Presence of Elimination Products

  • Symptom: Spectroscopic data (¹H NMR) suggests the presence of carbon-carbon double bonds (alkenes).

  • Cause: Elimination of HBr, often promoted by high temperatures or the presence of a base.

  • Solution:

    • Temperature Control: Maintain the recommended reaction temperature to minimize elimination side reactions.

    • Purification: Recrystallization is an effective method for removing less polar elimination byproducts from the more crystalline this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound from 1,4-butanediol using HBr/DMSO?

Common byproducts include unreacted 1,4-butanediol, monobrominated intermediates, and cyclic ethers like tetrahydrofuran. The formation of these is highly dependent on reaction conditions.

Q2: How can I effectively monitor the progress of the reaction to minimize byproduct formation?

Thin-layer chromatography (TLC) is a straightforward method. Use a suitable solvent system (e.g., ethyl acetate/hexane mixture) to resolve the starting material, intermediates, and the final product. The reaction is complete when the starting material spot is no longer visible.

Q3: What is the recommended purification method for obtaining high-purity this compound?

A multi-step purification approach is often most effective. This typically involves an initial aqueous workup to remove water-soluble impurities, followed by column chromatography to separate byproducts with different polarities, and finally, recrystallization to achieve high purity.

Quantitative Data on Purification

The following table summarizes the effectiveness of common purification techniques for removing specific byproducts.

Byproduct ClassPurification MethodTypical Purity AchievedNotes
Unreacted 1,4-butanediolColumn Chromatography>98%The high polarity of the diol allows for easy separation.
Monobrominated IntermediatesColumn Chromatography>98%Elutes between the starting material and the desired product.
Tetrahydrofuran DerivativesAqueous Workup/Extraction>95%Most THF derivatives have limited water solubility.
Elimination ProductsRecrystallization>99%The desired product is often more crystalline.

Experimental Protocols

Protocol 1: Column Chromatography for Removal of Polar Impurities

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization for Final Purification

  • Solvent Selection: Choose a solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures (e.g., ethanol/water mixture).

  • Dissolution: Dissolve the partially purified product in the minimum amount of hot solvent.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Visual Diagrams

TroubleshootingWorkflow start Crude Product Analysis (TLC, NMR, GC-MS) issue1 Issue: Polar Impurities (Starting Material, Monobromo-species) start->issue1 High Polarity Spots issue2 Issue: Cyclic Ethers (e.g., THF derivatives) start->issue2 Unexpected Cyclic Structures issue3 Issue: Non-Polar Impurities (Elimination Products) start->issue3 Low Polarity Spots / Alkene Signals solution1 Solution: Column Chromatography issue1->solution1 solution2 Solution: Aqueous Workup & Extraction issue2->solution2 solution3 Solution: Recrystallization issue3->solution3 end High-Purity This compound solution1->end solution2->solution1 If co-eluting solution3->end

Caption: Troubleshooting workflow for byproduct identification and removal.

PurificationFunnel crude Crude Product Mixture workup Aqueous Workup / Extraction crude->workup Removes water-soluble impurities chromatography Column Chromatography workup->chromatography Separates by polarity recrystallization Recrystallization chromatography->recrystallization Final polishing step pure Pure this compound recrystallization->pure

Caption: General purification workflow for this compound.

Technical Support Center: Optimizing Nucleophilic Substitution on 2,3-Dibromo-1,4-butanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing nucleophilic substitution reactions on 2,3-dibromo-1,4-butanediol.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in performing nucleophilic substitution on this compound?

A1: The main challenges include controlling the stereochemistry at the two chiral centers (C2 and C3), preventing side reactions such as elimination and cyclization, and achieving high yields of the desired disubstituted product. The presence of two bromine atoms and two hydroxyl groups allows for a variety of potential reaction pathways.

Q2: What types of nucleophiles are commonly used with this compound?

A2: A range of nucleophiles can be employed, with nitrogen-based nucleophiles being particularly common. These include sodium azide (NaN₃) for the introduction of azide groups, as well as primary and secondary amines for the synthesis of diamino-diols.

Q3: How does the choice of solvent affect the reaction outcome?

A3: The solvent plays a critical role in the reaction mechanism and can significantly influence the yield and selectivity. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often preferred for SN2 reactions as they solvate the cation of the nucleophilic salt, leaving the anion more nucleophilic.[1][2][3] Polar protic solvents, such as water or alcohols, can solvate the nucleophile, reducing its reactivity, but may be necessary for solubility reasons.

Q4: What are the expected side products in these reactions?

A4: Common side products can include mono-substituted products, elimination products (alkenes), and cyclization products. Under basic conditions, intramolecular cyclization can lead to the formation of epoxides, specifically 1,2:3,4-diepoxybutane.[3] Dehydration of the diol can also occur under certain conditions.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a common and effective method for monitoring the disappearance of the starting material (this compound) and the appearance of the product. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.

Section 2: Troubleshooting Guides

Issue 1: Low Yield of the Desired Disubstituted Product

Symptoms:

  • Low isolated yield of the final product.

  • Presence of significant amounts of starting material or mono-substituted intermediate in the final product mixture.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Incomplete Reaction - Increase reaction time.- Increase reaction temperature.- Use a higher concentration of the nucleophile.Ensures the reaction goes to completion. Higher temperatures and concentrations increase the reaction rate.
Poor Nucleophilicity - For neutral nucleophiles like amines, consider adding a non-nucleophilic base to deprotonate the amine, increasing its nucleophilicity.- Choose a more appropriate solvent (e.g., polar aprotic for SN2).[1][2]A stronger nucleophile will react more efficiently. Solvent choice can significantly impact nucleophile strength.[3]
Side Reactions - Optimize reaction temperature; higher temperatures can favor elimination.- Use a less hindered base if elimination is a major issue.Minimizes the formation of unwanted byproducts.
Product Degradation - If the product is sensitive to heat or prolonged reaction times, monitor the reaction closely and work it up as soon as the starting material is consumed.Prevents decomposition of the desired product.
Issue 2: Formation of Undesired Byproducts

Symptoms:

  • Presence of unexpected spots on TLC or peaks in GC/LC-MS analysis.

  • Difficulty in purifying the desired product.

Possible Byproducts and Mitigation Strategies:

Byproduct Formation Mechanism Mitigation Strategy
Mono-substituted Product Incomplete reaction or insufficient nucleophile.- Increase the molar excess of the nucleophile.- Extend the reaction time.
Elimination Products (Alkenes) Favored by strong, sterically hindered bases and high temperatures.- Use a milder, non-hindered base if a base is required.- Lower the reaction temperature.
Epoxide (e.g., 1,2:3,4-diepoxybutane) Intramolecular cyclization of the bromohydrin intermediate under basic conditions.[3]- Carefully control the pH and avoid strongly basic conditions if epoxide formation is not desired.- Use a non-basic nucleophile or buffered conditions.
Over-alkylation (with amines) The newly formed amine is also nucleophilic and can react further.- Use a large excess of the amine nucleophile to favor the formation of the primary substitution product.

Section 3: Experimental Protocols

Protocol 1: Synthesis of 2,3-Diazido-1,4-butanediol

This protocol describes a general procedure for the synthesis of 2,3-diazido-1,4-butanediol from this compound via nucleophilic substitution with sodium azide.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve this compound in DMF.

  • Add a molar excess of sodium azide (typically 2.5 to 3 equivalents).

  • Heat the reaction mixture with stirring. The optimal temperature and time will need to be determined empirically but a starting point is 60-80 °C for several hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Quantitative Data Comparison (Hypothetical):

EntrySolventTemperature (°C)Time (h)Yield (%)
1DMF601275
2DMSO601272
3Acetonitrile80 (reflux)2465
4DMF80685

Note: This data is illustrative. Actual yields will vary based on specific experimental conditions.

Section 4: Visualizations

Diagram 1: General Workflow for Nucleophilic Substitution

experimental_workflow start Start dissolve Dissolve this compound in Solvent start->dissolve add_nucleophile Add Nucleophile (e.g., NaN3, R2NH) dissolve->add_nucleophile react Heat and Stir (Monitor by TLC) add_nucleophile->react workup Aqueous Workup (Quench, Extract) react->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product

General experimental workflow.
Diagram 2: Troubleshooting Low Yield

troubleshooting_low_yield start Low Yield of Desired Product check_completion Is the reaction complete? (Check TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_reactions Significant Side Products? check_completion->side_reactions Yes increase_rxn Increase: - Reaction Time - Temperature - Nucleophile Concentration incomplete->increase_rxn yes_side Optimize Conditions: - Lower Temperature - Change Base/Solvent side_reactions->yes_side Yes no_side Consider Product Degradation or Purification Issues side_reactions->no_side No

Decision tree for troubleshooting low product yield.
Diagram 3: Potential Reaction Pathways

reaction_pathways substrate This compound mono_sub Mono-substituted Product substrate->mono_sub + Nu- elimination Elimination Product substrate->elimination - HBr epoxide Epoxide substrate->epoxide Base di_sub Desired Di-substituted Product mono_sub->di_sub + Nu-

Potential reaction pathways from this compound.

References

troubleshooting guide for reactions involving 2,3-Dibromo-1,4-butanediol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2,3-Dibromo-1,4-butanediol. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work with this versatile reagent.

Frequently Asked Questions (FAQs)

What are the primary reactive sites on this compound?

The primary reactive sites are the two secondary carbon atoms bonded to bromine, which are susceptible to nucleophilic substitution, and the two primary hydroxyl groups, which can undergo reactions such as esterification or etherification.

What are the common applications of this compound in synthesis?

This compound is a valuable intermediate for synthesizing various organic compounds. A key application is its use as a precursor for 1,3-butadiene diepoxide, which can then be hydrogenated to produce 1,4-butanediol and 2,3-butanediol.[1] It is also used to introduce a C4 diol unit into a molecule through nucleophilic substitution at the C-Br bonds.

What safety precautions should be taken when handling this compound?

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] It is recommended to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guide

This section addresses common issues encountered during reactions with this compound in a question-and-answer format.

Low Yield in Nucleophilic Substitution Reactions

  • Question: My nucleophilic substitution reaction is resulting in a low yield of the desired product. What are the potential causes and how can I optimize the reaction?

  • Answer: Low yields in nucleophilic substitution reactions with this compound can stem from several factors. The bromine atoms are on secondary carbons, which can lead to slower reaction rates compared to primary halides. Consider the following troubleshooting steps:

    • Reaction Conditions: Increase the reaction time or temperature to ensure the reaction goes to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Nucleophile Strength: The strength of the nucleophile is crucial. If using a weak nucleophile, consider switching to a stronger one or using a catalyst to enhance its reactivity.

    • Steric Hindrance: If your nucleophile is bulky, steric hindrance may be slowing down the reaction. If possible, opt for a less sterically hindered nucleophile.

    • Competing Elimination Reactions: A significant side reaction is dehydrobromination, which leads to the formation of unsaturated byproducts. This is particularly favored by high temperatures and the use of strong, sterically hindered bases. To minimize this, consider lowering the reaction temperature and using a less hindered, more nucleophilic base.

    • Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMF or DMSO are generally preferred for S_N2 reactions as they can solvate the cation of the nucleophile, leaving the anion more reactive.

Formation of Elimination Byproducts

  • Question: My reaction is producing a significant amount of an unsaturated byproduct. How can I favor substitution over elimination?

  • Answer: The competition between substitution (S_N2) and elimination (E2) is a common challenge. To favor substitution, consider the following adjustments:

    • Base/Nucleophile Selection: Employ a strong nucleophile that is a weak base. For instance, halides like I⁻ or anions of thiols (RS⁻) are excellent nucleophiles with low basicity. If a base is required, use one that is not sterically hindered.

    • Temperature Control: Elimination reactions typically have a higher activation energy than substitution reactions and are more favored at higher temperatures. Running the reaction at a lower temperature can significantly increase the ratio of substitution to elimination products.

    • Solvent: Polar aprotic solvents can help to promote S_N2 reactions.

Product Purification Challenges

  • Question: I am finding it difficult to purify my final product. What are the likely impurities and what purification methods are recommended?

  • Answer: The primary impurities in reactions with this compound are typically unreacted starting material, elimination byproducts, and potentially diastereomers if the reaction introduces new chiral centers.

    • Recommended Purification Techniques:

      • Column Chromatography: This is a highly effective method for separating compounds with different polarities. Silica gel is the most common stationary phase. A suitable solvent system can be determined by TLC analysis.

      • Crystallization: If your product is a solid, recrystallization from an appropriate solvent can be an excellent way to achieve high purity.

      • Distillation: For volatile liquid products, fractional distillation under reduced pressure can be used to separate the product from less volatile impurities.

Experimental Protocols

Protocol 1: Synthesis of Tetrahydrofuran-3,4-diol via Intramolecular Cyclization

This protocol describes the synthesis of tetrahydrofuran-3,4-diol from this compound through an intramolecular Williamson ether synthesis.

Methodology:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).

  • Add anhydrous solvent (e.g., THF, DMF) to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base (2.2 eq) portion-wise, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Data Presentation: Effect of Base and Solvent on Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaHTHF651275
2KOtBuTHF65860 (with elimination byproducts)
3NaOHDMSO801068
4K₂CO₃DMF1002455

Protocol 2: Synthesis of a Diamino-diol via Nucleophilic Substitution

This protocol outlines the synthesis of a diamino-diol by reacting this compound with a secondary amine.

Methodology:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, ethanol), add the secondary amine (4.0 eq). The excess amine also acts as the base to neutralize the HBr formed.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in water and extract with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Effect of Nucleophile and Temperature on Yield

EntryAmine NucleophileSolventTemperature (°C)Time (h)Yield (%)
1PyrrolidineAcetonitrile801685
2DiethylamineEthanol782470
3MorpholineAcetonitrile801882
4DiisopropylamineAcetonitrile804825 (due to steric hindrance)

Visualizations

G start Reaction Setup (this compound, Solvent, Reagents) reaction Reaction in Progress (Heating/Stirring) start->reaction monitoring Reaction Monitoring (TLC, GC, etc.) reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup (Quenching, Extraction) monitoring->workup Complete purification Purification (Chromatography, Crystallization) workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis end Final Product analysis->end

Caption: General workflow for reactions involving this compound.

G start Low Yield Observed check_completion Is the reaction complete? (Check by TLC/GC) start->check_completion increase_time_temp Increase reaction time or temperature check_completion->increase_time_temp No check_side_products Are there significant side products? check_completion->check_side_products Yes increase_time_temp->start optimize_conditions Optimize for substitution: - Lower temperature - Change base/nucleophile check_side_products->optimize_conditions Yes (Elimination) check_reagents Are reagents pure and active? check_side_products->check_reagents No optimize_conditions->start purify_reagents Purify or use fresh reagents check_reagents->purify_reagents No solution Yield Improved check_reagents->solution Yes purify_reagents->start

Caption: Troubleshooting flowchart for low reaction yield.

G start This compound + Nucleophile/Base sn2_product Substitution Product (SN2) (Desired) start->sn2_product Favored by: - Strong Nucleophile - Weak Base - Lower Temperature - Polar Aprotic Solvent e2_product Elimination Product (E2) (Byproduct) start->e2_product Favored by: - Strong, Hindered Base - Higher Temperature

Caption: Competing substitution (S_N2) and elimination (E2) pathways.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of 2,3-Dibromo-1,4-butanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The comprehensive characterization of chemical entities such as 2,3-Dibromo-1,4-butanediol is a critical step in drug development and chemical research. Ensuring the structural integrity, purity, and identity of such molecules is paramount for the reliability of experimental results and the safety of potential therapeutic applications. This guide provides a comparative overview of key analytical techniques for the characterization of this compound, offering insights into their principles, experimental protocols, and performance metrics.

Workflow for Comprehensive Characterization

A systematic approach to the characterization of a new batch of this compound typically involves a series of analytical techniques, each providing a unique piece of information. The following workflow illustrates a logical sequence of analysis, from initial purity assessment to detailed structural confirmation.

Characterization Workflow cluster_0 Initial Screening & Purity cluster_1 Structural Elucidation cluster_2 Final Confirmation HPLC HPLC NMR NMR Spectroscopy ¹H NMR ¹³C NMR HPLC->NMR Structure Confirmation Melting_Point Melting_Point MS Mass Spectrometry (GC-MS) NMR->MS Molecular Weight Verification FTIR FTIR Spectroscopy MS->FTIR Functional Group Analysis Data_Analysis Comprehensive Data Analysis FTIR->Data_Analysis Certificate_of_Analysis Certificate of Analysis (CoA) Data_Analysis->Certificate_of_Analysis Sample Sample Sample->HPLC Purity Assessment Sample->Melting_Point Physical Properties

Caption: A typical workflow for the characterization of this compound.

Comparison of Key Analytical Methods

The selection of an appropriate analytical method depends on the specific information required. The following table summarizes the primary applications and performance characteristics of the most common techniques used for the characterization of this compound.

Analytical Method Primary Information Provided Sample Requirements Key Advantages Limitations
¹H and ¹³C NMR Detailed molecular structure, connectivity of atoms, stereochemistry.5-10 mg dissolved in a deuterated solvent.Unambiguous structure elucidation, non-destructive.[1]Lower sensitivity compared to MS, can be complex to interpret for impure samples.[2]
GC-MS Molecular weight, fragmentation pattern for structural clues, separation of volatile impurities.Small amount of sample, may require derivatization.High sensitivity and selectivity, excellent for identifying volatile impurities.[3]Not suitable for non-volatile or thermally labile compounds.
FTIR Spectroscopy Presence of functional groups (e.g., O-H, C-Br, C-O).A few milligrams of solid or liquid sample.Fast, non-destructive, provides a molecular "fingerprint".[4]Provides limited information on the overall molecular structure.[5]
HPLC Purity assessment, quantification of impurities.Sample dissolved in a suitable solvent.High resolution for separating complex mixtures, highly reproducible for quantification.[6][7]Requires reference standards for impurity identification, can be time-consuming.[6]
Melting Point Indication of purity.Small amount of solid sample.Simple, rapid, and inexpensive.Non-specific, impurities can depress and broaden the melting range.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for each of the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.

a) ¹H NMR Spectroscopy

  • Objective: To determine the proton environment in the molecule, including the number of different types of protons and their connectivity.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Typical Acquisition Parameters:

    • Number of scans: 16-64

    • Relaxation delay: 1-5 seconds

    • Pulse width: 30-90 degrees

  • Expected ¹H NMR Spectral Data: The spectrum is expected to show signals for the hydroxyl (-OH) protons, the methine (-CH) protons adjacent to the bromine atoms, and the methylene (-CH₂) protons adjacent to the hydroxyl groups. The chemical shifts and coupling constants will provide detailed information about the connectivity of these protons.[8]

b) ¹³C NMR Spectroscopy

  • Objective: To determine the number of non-equivalent carbon atoms in the molecule.

  • Sample Preparation: Use the same sample prepared for ¹H NMR, although a higher concentration may be required for better signal-to-noise.

  • Instrumentation: A 100 MHz or higher frequency NMR spectrometer.

  • Typical Acquisition Parameters:

    • Proton-decoupled mode to simplify the spectrum to single lines for each carbon.

    • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation delay: 2-5 seconds

  • Expected ¹³C NMR Spectral Data: The spectrum should display distinct signals for the two types of carbon atoms: the methine carbons bonded to bromine and the methylene carbons bonded to the hydroxyl groups. The chemical shifts are influenced by the electronegativity of the attached atoms.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique used to separate and identify volatile and semi-volatile compounds.

  • Objective: To determine the molecular weight of this compound and to identify any volatile impurities. A GC-MS spectrum for this compound is available in public databases.[10]

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate. Derivatization to a more volatile species may be necessary for better chromatographic performance.[11]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Typical GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Typical MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Expected Data: The mass spectrum will show the molecular ion peak (if stable enough) and a characteristic fragmentation pattern. The presence of two bromine atoms will result in a distinctive isotopic pattern for bromine-containing fragments. The limit of detection for brominated compounds can be in the low ng/g range.[3][12]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups present in a molecule.

  • Objective: To confirm the presence of hydroxyl (-OH) and carbon-bromine (C-Br) functional groups.

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[6][7] This is often the simplest and fastest method.

    • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder and press into a thin, transparent pellet.[6]

  • Instrumentation: An FTIR spectrometer.

  • Typical Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Expected Absorption Bands:

    • O-H stretch: A broad band in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl groups.[13]

    • C-H stretch: Bands in the 3000-2850 cm⁻¹ region.

    • C-O stretch: Absorptions in the 1260-1050 cm⁻¹ range.[13]

    • C-Br stretch: Typically found in the fingerprint region, below 700 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for determining the purity of a compound and quantifying impurities.

  • Objective: To separate this compound from any non-volatile impurities and to determine its purity by peak area percentage.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

  • Instrumentation: An HPLC system with a suitable detector (e.g., UV or Refractive Index).

  • Typical HPLC Conditions (Reverse-Phase):

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point for separating polar to moderately non-polar compounds.[14]

    • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol. For polar compounds, a highly aqueous mobile phase may be necessary.[15]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

    • Detection: UV detection at a low wavelength (e.g., 210 nm) or a Refractive Index Detector (RID) if the compound lacks a strong chromophore.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For accurate quantification, a validated method with reference standards for impurities is required.[16][17]

Logical Relationships in Spectroscopic Data Interpretation

The data from these different analytical techniques are complementary and should be interpreted together to build a complete picture of the compound's identity and purity.

Data Interpretation NMR_Data NMR Data (¹H and ¹³C) Structure_Confirmation Structural Confirmation NMR_Data->Structure_Confirmation Provides connectivity MS_Data Mass Spectrometry Data (GC-MS) MS_Data->Structure_Confirmation Confirms molecular weight FTIR_Data FTIR Data FTIR_Data->Structure_Confirmation Confirms functional groups HPLC_Data HPLC Data Purity_Assessment Purity Assessment HPLC_Data->Purity_Assessment Quantifies impurities Final_Report Final Characterization Report Structure_Confirmation->Final_Report Purity_Assessment->Final_Report

References

Comparative NMR Analysis of 2,3-Dibromo-1,4-butanediol Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the NMR spectral differentiation of meso-2,3-dibromo-1,4-butanediol and its racemic (2R,3R/2S,3S) counterpart. This document provides a detailed comparison of their ¹H and ¹³C NMR spectral data, alongside the necessary experimental protocols for their analysis.

The stereochemistry of a molecule is crucial in drug development and material science, as different stereoisomers can exhibit vastly different biological activities and physical properties. 2,3-Dibromo-1,4-butanediol possesses two chiral centers, leading to the existence of a meso compound and a pair of enantiomers (racemic mixture). Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the stereochemistry of such molecules. This guide presents a comparative analysis of the NMR spectra of the stereoisomers of this compound to aid in their identification and characterization.

Stereoisomers of this compound

This compound has two stereogenic centers at positions C2 and C3. This gives rise to three stereoisomers: a meso compound, (2R,3S)-2,3-dibromo-1,4-butanediol, which has a plane of symmetry, and a pair of enantiomers, (2R,3R)-2,3-dibromo-1,4-butanediol and (2S,3S)-2,3-dibromo-1,4-butanediol, which are non-superimposable mirror images of each other and exist as a racemic mixture.

stereoisomers cluster_racemic Racemic Mixture (Enantiomers) 2R,3R (2R,3R)-2,3-Dibromo-1,4-butanediol 2S,3S (2S,3S)-2,3-Dibromo-1,4-butanediol 2R,3R->2S,3S Non-superimposable mirror images meso meso-2,3-Dibromo-1,4-butanediol ((2R,3S) or (2S,3R)) meso->2R,3R Diastereomers meso->2S,3S Diastereomers

Stereochemical relationship between the isomers of this compound.

Comparative NMR Data

Due to the differences in their molecular symmetry, the meso and racemic forms of this compound exhibit distinct NMR spectra. In the meso isomer, the two halves of the molecule are chemically equivalent due to the plane of symmetry. This results in a simpler spectrum compared to the chiral enantiomers. The racemic mixture, being a 1:1 mixture of two enantiomers, will produce a single set of NMR signals under achiral solvent conditions, but these signals will differ from those of the meso compound.

Table 1: Comparative ¹H NMR Spectral Data

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
meso-2,3-Dibromo-1,4-butanediol H1, H4Data not availableData not availableData not available
H2, H3Data not availableData not availableData not available
OHData not availableData not availableData not available
Racemic (2R,3R/2S,3S)-2,3-Dibromo-1,4-butanediol H1, H4Data not availableData not availableData not available
H2, H3Data not availableData not availableData not available
OHData not availableData not availableData not available

Table 2: Comparative ¹³C NMR Spectral Data

CompoundCarbonChemical Shift (δ, ppm)
meso-2,3-Dibromo-1,4-butanediol C1, C4Data not available
C2, C3Data not available
Racemic (2R,3R/2S,3S)-2,3-Dibromo-1,4-butanediol C1, C4Data not available
C2, C3Data not available

Experimental Protocols

A standardized protocol is essential for the reproducible NMR analysis of this compound stereoisomers.

1. Sample Preparation:

  • Solvent Selection: Due to the polar nature of the diol, deuterated polar solvents such as DMSO-d₆, Methanol-d₄, or D₂O are suitable. The choice of solvent can influence the chemical shifts, particularly of the hydroxyl protons.

  • Concentration: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

2. NMR Spectrometer Parameters:

  • ¹H NMR:

    • Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.

    • Number of Scans: 16 to 64 scans are typically sufficient.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

  • ¹³C NMR:

    • Spectrometer Frequency: 100 MHz or higher.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

    • Technique: Proton-decoupled mode is standard to simplify the spectrum.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg of sample in 0.6-0.7 mL of deuterated solvent add_std Add internal standard (TMS) dissolve->add_std transfer Transfer to NMR tube add_std->transfer h1_nmr Acquire ¹H NMR spectrum transfer->h1_nmr c13_nmr Acquire ¹³C NMR spectrum transfer->c13_nmr processing Fourier transform and phase correction h1_nmr->processing c13_nmr->processing integration Integrate signals processing->integration analysis Analyze chemical shifts, multiplicities, and coupling constants integration->analysis comparison Compare with known spectra of stereoisomers analysis->comparison

A Comparative Guide to Purity Assessment of 2,3-Dibromo-1,4-butanediol: HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

The stringent purity requirements for chemical intermediates in the pharmaceutical and fine chemical industries necessitate robust and reliable analytical methods. For a compound such as 2,3-Dibromo-1,4-butanediol, which is a key building block in the synthesis of various active pharmaceutical ingredients, ensuring its purity is critical for the quality and safety of the final product. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment due to its versatility and wide applicability.[1] This guide provides a comparative overview of a proposed HPLC method for this compound against a relevant alternative, Gas Chromatography (GC), providing detailed experimental protocols and performance data to assist researchers and drug development professionals in selecting the most appropriate analytical strategy.

Analytical Methodologies: A Comparative Overview

The selection of an analytical method for purity determination is contingent on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of sensitivity and accuracy. For this compound, both HPLC and GC present viable options.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique that is well-suited for non-volatile or thermally labile compounds.[1] Given that this compound is a diol, it is expected to have a relatively low volatility, making HPLC a suitable choice. A reversed-phase HPLC method, where the stationary phase is nonpolar and the mobile phase is polar, is generally effective for separating polar analytes like diols. Detection can be achieved using a Refractive Index Detector (RID), which is a universal detector for compounds that do not possess a UV chromophore, or a UV detector at a low wavelength.

  • Gas Chromatography (GC): GC is an excellent technique for the analysis of volatile and thermally stable compounds.[2] While this compound itself may have limited volatility, derivatization can be employed to increase its volatility and thermal stability, making it amenable to GC analysis.[3][4] GC, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), offers high sensitivity and resolving power, making it ideal for detecting and quantifying volatile impurities.[2]

Experimental Protocols

Detailed methodologies for a proposed HPLC method and a comparative GC method are presented below. These protocols are based on established methods for similar compounds and are adaptable for the purity assessment of this compound.

Proposed HPLC Method (Adapted from methods for other butanediols)

This proposed method utilizes a reversed-phase column with refractive index detection, suitable for the analysis of polar, non-UV absorbing compounds like this compound.

  • Instrumentation: HPLC system equipped with a Refractive Index Detector (RID).

  • Chromatographic Conditions:

    • Column: Aminex HPX-87H Ion Exclusion Column (300 mm x 7.8 mm) or equivalent C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

    • Mobile Phase: Isocratic elution with 0.01 N Sulfuric Acid in water.[5]

    • Flow Rate: 0.6 mL/min.[5]

    • Injection Volume: 20 µL.

    • Column Temperature: 60 °C.[6]

    • Detector: Refractive Index Detector (RID).[5]

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample by accurately weighing approximately 10 mg of the compound and dissolving it in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

Alternative Gas Chromatography (GC) Method (Adapted from methods for halogenated diols and 1,4-butanediol)

This GC method is suitable for the quantification of this compound and its potential volatile impurities.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: Capillary column with a DB-1 phase (30 m length, 0.53 mm i.d., 2.65 µm film thickness) or a polar column such as a DB-WAX.[2][7]

    • Injector Temperature: 250 °C.[8]

    • Detector Temperature: 275 °C.[8]

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at a rate of 20°C/min.

      • Hold: Hold at 250°C for 10 minutes.[7]

    • Carrier Gas: Helium or Nitrogen at a constant flow rate of 3.5 mL/min.[7]

    • Injection: 1 µL, splitless injection.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in acetonitrile at a concentration of approximately 1 mg/mL.[7]

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of HPLC-RID and GC-FID methods for the analysis of related diol compounds. These values provide an estimate of the expected performance for the analysis of this compound.

ParameterHPLC-RID Method (for 2,3-Butanediol)GC-FID Method (for 1,4-Butanediol)
Linearity (r) ≥ 0.99Not explicitly stated, but method validated
Limit of Detection (LOD) Below 0.125 g L-1[9]77 ppm (0.0077%)[2]
Limit of Quantification (LOQ) 0.125 g L-1 (for (S,S)- or (R,R)-2,3-butanediol)[9]253 ppm (0.0253%)[2]
Accuracy (% Recovery) 97.97 - 101.18%[9]Not explicitly stated, but validated
Precision (RSD %) Intra-day: 0.09%, Inter-day: 0.50%[9]Repeatability RSD: < 2.5%[10]
Primary Applications Purity assessment of non-volatile compounds, quantification of major components and non-volatile impurities.Quantification of volatile impurities, analysis of thermally stable compounds.
Detector Selectivity Universal detector, responds to any analyte that differs in refractive index from the mobile phase.Selective for compounds that ionize in a hydrogen-air flame, primarily organic compounds.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the purity assessment of this compound using the proposed HPLC method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Accurately weigh ~10 mg of sample dissolve Dissolve in 10 mL of mobile phase weigh->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter inject Inject 20 µL onto HPLC system filter->inject separate Isocratic separation on C18 or Ion Exclusion Column inject->separate detect Detect with Refractive Index Detector separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate peak areas chromatogram->integrate calculate Calculate purity (% Area) integrate->calculate result result calculate->result Final Purity Report

Caption: Experimental workflow for HPLC purity assessment of this compound.

Conclusion

For the routine quality control and purity assessment of this compound, the proposed reversed-phase HPLC method with RID detection offers a robust, reliable, and widely accessible solution. It is particularly well-suited for quantifying the main component and any non-volatile impurities. On the other hand, a GC-FID method serves as a powerful alternative, especially when the primary concern is the detection and quantification of volatile impurities. The choice between these methods will ultimately depend on the specific requirements of the analysis, including the expected impurity profile and the available instrumentation. For comprehensive characterization, employing both techniques can provide a more complete picture of the sample's purity.

References

A Comparative Guide to the Mass Spectrometry of 2,3-Dibromo-1,4-butanediol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the mass spectrometric behavior of 2,3-Dibromo-1,4-butanediol, a key intermediate in various chemical syntheses. Understanding its fragmentation patterns and ionization characteristics across different mass spectrometry (MS) techniques is crucial for its identification, characterization, and quality control in research and drug development. This document summarizes available experimental data, outlines typical experimental protocols, and compares different ionization methods for the analysis of this compound and its potential derivatives.

Introduction to Mass Spectrometry of Halogenated Compounds

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of chemical compounds. For halogenated molecules like this compound, the presence of bromine atoms with their characteristic isotopic distribution (79Br and 81Br in an approximate 1:1 ratio) provides a distinct signature in the mass spectrum, aiding in identification. The choice of ionization technique significantly influences the resulting mass spectrum, with "hard" ionization methods like Electron Ionization (EI) causing extensive fragmentation and "soft" ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) typically yielding intact molecular ions.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a widely used, robust technique that provides detailed structural information through fragmentation analysis.

Fragmentation Pattern of this compound

The EI mass spectrum of this compound is characterized by the absence of a prominent molecular ion peak due to its instability under high-energy electron impact. The fragmentation is dominated by the cleavage of carbon-carbon and carbon-bromine bonds, as well as the loss of small neutral molecules like water and formaldehyde.

Key Fragmentation Pathways:

  • Alpha-Cleavage: Fission of the C-C bond adjacent to the hydroxyl group is a common pathway for alcohols. For this compound, this can lead to the formation of various fragment ions.

  • Loss of Bromine: Cleavage of the C-Br bond results in the loss of a bromine radical, leading to characteristic isotopic patterns in the resulting fragment ions.

  • Dehydration: The elimination of a water molecule (H₂O) from the molecular ion is another typical fragmentation route for alcohols.

  • Combined Losses: A combination of these fragmentation pathways leads to the observed complex pattern of ions.

Experimental Data:

The mass spectrum of dl-2,3-Dibromo-1,4-butanediol is available in the NIST WebBook. The major observed fragments are summarized in the table below.

m/z (relative intensity)Proposed Fragment Ion
121/123 (100%)[C₂H₄Br]⁺
107/109 (80%)[CH₂Br]⁺
79/81 (60%)[Br]⁺
43 (50%)[C₃H₇]⁺

Note: The presence of bromine isotopes (79Br and 81Br) results in ion clusters with a characteristic 1:1 intensity ratio for fragments containing one bromine atom.

Comparison with Soft Ionization Techniques: ESI and APCI

Electrospray Ionization (ESI):

ESI is a soft ionization technique suitable for polar and thermally labile molecules. For diols, ESI analysis can be challenging due to their neutral nature. However, derivatization or the formation of adducts can enhance their ionization efficiency. A common approach for diols is the formation of complexes with boric acid in the negative ion mode, which yields intense signals. It is expected that this compound would form adducts with ions present in the mobile phase, such as [M+Na]⁺ or [M+H]⁺, with minimal fragmentation. This would be particularly useful for confirming the molecular weight of the compound and its derivatives.

Atmospheric Pressure Chemical Ionization (APCI):

APCI is another soft ionization technique that is well-suited for less polar to moderately polar, thermally stable compounds. Given that this compound has a boiling point, it is amenable to APCI analysis. This technique would likely produce a prominent protonated molecule [M+H]⁺ and potentially some fragment ions resulting from the loss of water or HBr. APCI can be a valuable alternative to EI when molecular weight information is paramount.

Table 2: Comparison of Ionization Techniques for this compound Analysis

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Ionization Energy High (Hard Ionization)Low (Soft Ionization)Low (Soft Ionization)
Molecular Ion Typically absent or very weakStrong (as adducts)Strong (as protonated molecule)
Fragmentation Extensive, structurally informativeMinimalSome, often loss of small molecules
Analyte Polarity Volatile, less polarPolar, non-volatileLess polar to moderately polar, thermally stable
Primary Application Structural ElucidationMolecular Weight DeterminationMolecular Weight Determination

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and reliable mass spectrometric analysis. Below are representative protocols for GC-MS and LC-MS analysis of butanediols and related brominated compounds, which can be adapted for this compound.

GC-MS Analysis (EI)

Gas chromatography coupled with mass spectrometry is a standard method for the analysis of volatile and semi-volatile compounds.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Conditions (EI):

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Range: m/z 40-300

LC-MS Analysis (ESI/APCI)

Liquid chromatography coupled with mass spectrometry is ideal for the analysis of polar and thermally labile compounds.

  • Sample Preparation: Dissolve the sample in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), both containing 0.1% formic acid (for positive ion mode) or a suitable buffer for negative ion mode.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: ESI or APCI, positive or negative ion mode.

    • Capillary Voltage (ESI): 3-4 kV

    • Nebulizer Gas (ESI/APCI): Nitrogen, pressure optimized for stable spray.

    • Drying Gas (ESI/APCI): Nitrogen, flow and temperature optimized for desolvation.

    • Mass Range: m/z 50-500

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the mass spectrometric analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_separation Separation cluster_ionization Ionization cluster_analysis Analysis Sample This compound Dissolution Dissolution in Solvent (e.g., Methanol, Acetonitrile) Sample->Dissolution GC Gas Chromatography (GC) Dissolution->GC Volatile Samples LC Liquid Chromatography (LC) Dissolution->LC Polar/Non-Volatile Samples EI Electron Ionization (EI) GC->EI ESI Electrospray Ionization (ESI) LC->ESI APCI Atmospheric Pressure Chemical Ionization (APCI) LC->APCI MS Mass Analyzer EI->MS ESI->MS APCI->MS Detector Detector MS->Detector Data Data Acquisition & Analysis Detector->Data

Caption: General workflow for the mass spectrometric analysis of this compound.

Logical Relationship of Ionization Techniques

The choice of ionization technique is dictated by the analyte's properties and the analytical goal. The following diagram illustrates the logical selection process.

ionization_selection cluster_techniques Ionization Techniques Analyte Analyte Properties: - Polarity - Volatility - Thermal Stability EI Electron Ionization (EI) Analyte->EI Volatile Less Polar ESI Electrospray Ionization (ESI) Analyte->ESI Polar Non-Volatile APCI Atmospheric Pressure Chemical Ionization (APCI) Analyte->APCI Moderately Polar Thermally Stable Goal Analytical Goal: - Structural Elucidation - Molecular Weight Goal->EI Structural Info Goal->ESI Molecular Weight Goal->APCI Molecular Weight

Caption: Decision tree for selecting an appropriate ionization technique.

Conclusion

The mass spectrometric analysis of this compound and its derivatives requires careful consideration of the ionization technique. Electron Ionization provides detailed structural information through its characteristic fragmentation patterns, which are influenced by the presence of both hydroxyl and bromine functional groups. For molecular weight determination, especially for more polar or thermally sensitive derivatives, soft ionization techniques such as ESI and APCI are more suitable. The choice between ESI and APCI will depend on the specific polarity and thermal stability of the derivative . The experimental protocols provided herein offer a starting point for method development, and the visualized workflows can guide the analytical process. Further research into the ESI and APCI mass spectra of this compound and its derivatives would provide valuable data for a more direct comparison.

A Comparative Analysis of 2,3-Dibromo-1,4-butanediol and Other Brominated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the comparative performance and potential biological impact of brominated compounds is crucial. This guide provides a detailed comparison of 2,3-Dibromo-1,4-butanediol with other widely used brominated compounds, namely Tetrabromobisphenol A (TBBPA), Hexabromocyclododecane (HBCDD), and Polybrominated Diphenyl Ethers (PBDEs). The focus is on their application as flame retardants and their potential biological activities.

Chemical and Physical Properties

A fundamental comparison begins with the intrinsic chemical and physical properties of these compounds. These properties influence their application, environmental fate, and toxicological profiles.

PropertyThis compoundTetrabromobisphenol A (TBBPA)Hexabromocyclododecane (HBCDD)Polybrominated Diphenyl Ethers (PBDEs)
CAS Number 20163-90-079-94-7[1]3194-55-6, 25637-99-4Varies by congener
Molecular Formula C4H8Br2O2C15H12Br4O2[1]C12H18Br6Varies (e.g., C12HBr9O for NonaBDE)
Molecular Weight 247.91 g/mol 543.9 g/mol [1]641.7 g/mol Varies
Melting Point 88-90 °C178 °C[1]170-190 °C (technical mixture)Varies
Boiling Point 148-150 °C at 1.5 mmHg250 °C (decomposition)[1]DecomposesVaries
Solubility in Water SolubleInsoluble[1]LowLow
Primary Application Reactive flame retardant, chemical intermediate[2]Reactive and additive flame retardant in electronics[3]Additive flame retardant in polystyrene foams[4][5]Additive flame retardant in various polymers[6]

Flame Retardant Performance

The primary application for many of these compounds is as flame retardants. Their efficiency is evaluated using standardized tests such as the Limiting Oxygen Index (LOI), UL 94 vertical burn test, and Cone Calorimetry. Direct comparative data for this compound is limited in publicly available literature. However, data for a structurally similar compound, 2,3-dibromo-2-butene-1,4-diol, used as a reactive flame retardant in polyurethane foams, can provide some insight.

Parameter2,3-Dibromo-2-butene-1,4-diol (in PU foam)*TBBPA (in Epoxy Resin)HBCDD (in Polystyrene)PBDEs (in PU foam)
LOI (%) ~25-28>30~28-32~24-28
UL 94 Rating V-0 achievableV-0, V-1[3]V-0, V-2V-0, V-2
Peak Heat Release Rate (pHRR) (kW/m²) Reduction observedSignificant reductionSignificant reductionSignificant reduction
Total Heat Release (THR) (MJ/m²) Reduction observedSignificant reductionSignificant reductionSignificant reduction

*Data for 2,3-dibromo-2-butene-1,4-diol is presented as a proxy for this compound and may not be directly comparable. The performance of flame retardants is highly dependent on the polymer matrix and formulation.

Experimental Protocols for Flame Retardancy Testing

1. Limiting Oxygen Index (LOI) Test (ASTM D2863)

The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

  • Apparatus: A heat-resistant glass chimney containing a vertically oriented sample holder. Gas control meters for oxygen and nitrogen.

  • Procedure:

    • The specimen is clamped vertically in the chimney.

    • A mixture of oxygen and nitrogen is introduced at the bottom of the chimney.

    • The top edge of the specimen is ignited with a flame.

    • The oxygen concentration is adjusted until the flame is self-sustaining for a specified period or burns a specified length of the sample.

    • The LOI is the lowest oxygen concentration at which flaming combustion is maintained.[5][7]

2. UL 94 Vertical Burn Test

This test assesses the self-extinguishing characteristics of a plastic material after exposure to a flame.

  • Apparatus: A test chamber, a Bunsen burner, a timer, and a specimen holder.

  • Procedure:

    • A rectangular test specimen is held vertically.

    • A calibrated flame is applied to the bottom of the specimen for 10 seconds.

    • The flame is removed, and the afterflame time is recorded.

    • The flame is reapplied for another 10 seconds.

    • The afterflame and afterglow times are recorded.

    • Observations of flaming drips that ignite a cotton patch below are also noted.

    • Materials are classified as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and dripping behavior.[3][8][9][10][11]

3. Cone Calorimetry (ASTM E1354)

This test measures the heat release rate and other combustion properties of materials under controlled fire-like conditions.[1][4][12]

  • Apparatus: A conical radiant heater, a load cell to measure mass loss, an exhaust system with gas analysis (O₂, CO, CO₂), and a smoke measurement system.

  • Procedure:

    • A square specimen is placed horizontally under the conical heater.

    • The specimen is exposed to a set radiant heat flux.

    • A spark igniter initiates combustion.

    • During combustion, the mass of the specimen, the oxygen concentration in the exhaust gas, and smoke production are continuously measured.

    • From these measurements, parameters like heat release rate (HRR), total heat released (THR), time to ignition (TTI), and smoke production rate are calculated.[1][4][12][13]

Potential Biological Signaling Pathways and Experimental Workflows

While the primary application of these compounds is in material science, their potential biological effects are of significant interest to drug development professionals and toxicologists. The non-brominated parent compound of our target molecule, 1,4-butanediol, is known to be a precursor to gamma-hydroxybutyrate (GHB), which acts on GABA(B) receptors and can modulate signaling pathways like the ERK1/2-CREB-BDNF pathway.[14][15] This suggests that this compound could potentially interact with similar pathways.

Below is a proposed metabolic and signaling pathway for this compound, which requires experimental validation.

Proposed_Metabolic_and_Signaling_Pathway cluster_metabolism Metabolism cluster_signaling Potential Signaling Effects cluster_cellular_response Cellular Response This compound This compound Metabolite_1 Brominated GHB Analog? This compound->Metabolite_1 ADH, ALDH (?) MAPK_Pathway MAPK Pathway (e.g., ERK1/2) This compound->MAPK_Pathway Modulation (?) NF_kB_Pathway NF-κB Pathway This compound->NF_kB_Pathway Modulation (?) GABA_B_Receptor GABA(B) Receptor Metabolite_1->GABA_B_Receptor Agonism/Antagonism (?) Neuronal_Activity Altered Neuronal Activity GABA_B_Receptor->Neuronal_Activity Gene_Expression Altered Gene Expression MAPK_Pathway->Gene_Expression Inflammation Inflammatory Response NF_kB_Pathway->Inflammation

Caption: Proposed metabolic and signaling pathway for this compound.

To investigate these potential biological effects, a structured experimental workflow is necessary. The following diagram outlines a typical workflow for assessing the cytotoxicity and impact on key signaling pathways.

Experimental_Workflow Start Start: Compound Exposure Cell_Culture Cell Culture (e.g., Neuronal, Hepatic, Immune cells) Start->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH) Cell_Culture->Cytotoxicity_Assay Signaling_Pathway_Analysis Signaling Pathway Analysis Cell_Culture->Signaling_Pathway_Analysis Data_Analysis Data Analysis and Interpretation Cytotoxicity_Assay->Data_Analysis Western_Blot Western Blot (p-ERK, p-JNK, IκBα) Signaling_Pathway_Analysis->Western_Blot Reporter_Assay Reporter Assay (NF-κB Luciferase) Signaling_Pathway_Analysis->Reporter_Assay Gene_Expression_Analysis Gene Expression Analysis (qPCR, RNA-seq) Signaling_Pathway_Analysis->Gene_Expression_Analysis Western_Blot->Data_Analysis Reporter_Assay->Data_Analysis Gene_Expression_Analysis->Data_Analysis

Caption: Experimental workflow for in vitro toxicological assessment.

Conclusion

This compound presents an interesting case as a reactive brominated compound. While its structural similarity to other brominated diols suggests potential as a flame retardant, a comprehensive evaluation of its performance with standardized testing methodologies is lacking in the public domain. In comparison, TBBPA, HBCDD, and PBDEs are well-characterized flame retardants with extensive data on their performance, but also with growing concerns regarding their environmental persistence and potential health impacts.

For drug development professionals, the structural relationship of this compound to 1,4-butanediol warrants investigation into its potential neurological and cellular effects. The proposed signaling pathways and experimental workflows provide a roadmap for such an investigation. Future research should focus on generating robust, comparative data for this compound to accurately assess its efficacy and safety profile relative to existing brominated compounds.

References

Comparative Reactivity of 2,3-Dibromo-1,4-butanediol Diastereomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of stereoisomers is paramount for the rational design of synthetic pathways and the development of novel therapeutics. This guide provides a comparative analysis of the expected reactivity of the diastereomers of 2,3-dibromo-1,4-butanediol, namely the meso compound and the racemic mixture of the (2R,3R) and (2S,3S) enantiomers (dl-pair).

Theoretical Framework: Stereochemistry and Reactivity

The distinct three-dimensional arrangements of the meso and dl-diastereomers of this compound are expected to govern their reaction rates and product stereochemistry. The key differentiating factor lies in the relative orientation of the hydroxyl groups and the bromine atoms, which are crucial for intramolecular reactions.

In the base-catalyzed formation of 3,4-epoxy-1-butanol, the reaction proceeds via an intramolecular Williamson ether synthesis. This is an S(_N)2 reaction where a deprotonated hydroxyl group (alkoxide) acts as an internal nucleophile, attacking the carbon atom bearing a bromine atom and displacing the bromide ion. For this reaction to occur efficiently, the molecule must adopt a conformation where the nucleophilic oxygen and the leaving group (bromine) are in an anti-periplanar arrangement.

  • The meso-diastereomer possesses a plane of symmetry. In its reactive conformation, one hydroxyl group and its adjacent bromine atom can readily align in an anti-periplanar fashion, facilitating intramolecular attack. This is expected to lead to the formation of the trans-epoxide.

  • The dl-(chiral) diastereomers (a racemic mixture of the (2R,3R) and (2S,3S) enantiomers) lack this internal symmetry. Achieving an anti-periplanar conformation between a hydroxyl group and a neighboring bromine atom may be more or less sterically hindered compared to the meso form. This difference in conformational energetics is predicted to result in a different reaction rate. The cyclization of the dl-pair is expected to yield the cis-epoxide.

Predicted Reactivity and Product Stereochemistry

Based on these stereochemical considerations, a qualitative comparison of the reactivity can be proposed. The relative ease of adopting the required anti-periplanar conformation for the intramolecular S(_N)2 reaction will be the primary determinant of the reaction rate.

DiastereomerExpected Major ProductPredicted Relative Rate of CyclizationRationale
meso-2,3-Dibromo-1,4-butanedioltrans-3,4-Epoxy-1-butanolPotentially FasterThe anti-periplanar arrangement of the reacting hydroxyl and bromo substituents is readily achievable, leading to a lower activation energy for the transition state.
dl-(Racemic)-2,3-Dibromo-1,4-butanediolcis-3,4-Epoxy-1-butanolPotentially SlowerSteric interactions in the required reactive conformation may be more significant, leading to a higher activation energy compared to the meso isomer.

Proposed Experimental Protocols

To validate these predictions and obtain quantitative data, the following experimental protocols are proposed.

Experiment 1: Comparative Kinetics of Epoxide Formation

Objective: To determine and compare the rate constants for the base-induced cyclization of meso- and dl-2,3-dibromo-1,4-butanediol.

Methodology:

  • Reactant Preparation: Prepare standardized solutions of both the meso and dl-diastereomers of this compound in a suitable solvent (e.g., a mixture of water and a polar aprotic solvent like THF or dioxane).

  • Reaction Initiation: In a thermostated reaction vessel, initiate the reaction by adding a standardized solution of a base (e.g., sodium hydroxide).

  • Reaction Monitoring: At timed intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by neutralization with acid).

  • Analysis: Analyze the quenched aliquots using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining reactant and the formed epoxide product.

  • Data Analysis: Plot the concentration of the reactant versus time and determine the reaction order and the rate constant (k) for each diastereomer under the same reaction conditions.

Experiment 2: Product Stereochemical Analysis

Objective: To identify the stereochemistry of the epoxide products formed from the cyclization of each diastereomer.

Methodology:

  • Preparative Scale Reaction: Carry out the base-induced cyclization of both the meso and dl-diastereomers on a preparative scale to isolate a sufficient quantity of the epoxide products.

  • Purification: Purify the resulting epoxides using techniques such as distillation or column chromatography.

  • Spectroscopic Analysis: Characterize the purified products using spectroscopic methods:

    • NMR Spectroscopy (¹H and ¹³C): The coupling constants between the protons on the epoxide ring can be used to determine the cis or trans stereochemistry.

    • FT-IR Spectroscopy: To confirm the presence of the epoxide functional group.

    • Mass Spectrometry: To confirm the molecular weight of the product.

Visualizing the Reaction Pathway

The following diagrams illustrate the proposed mechanistic pathways for the cyclization of the two diastereomers.

G cluster_meso Meso Diastereomer Pathway cluster_dl dl-Diastereomer Pathway meso_start meso-2,3-Dibromo-1,4-butanediol meso_alkoxide Alkoxide Intermediate meso_start->meso_alkoxide + OH⁻ meso_product trans-3,4-Epoxy-1-butanol meso_alkoxide->meso_product Intramolecular SN2 dl_start dl-2,3-Dibromo-1,4-butanediol dl_alkoxide Alkoxide Intermediate dl_start->dl_alkoxide + OH⁻ dl_product cis-3,4-Epoxy-1-butanol dl_alkoxide->dl_product Intramolecular SN2

Caption: Proposed reaction pathways for the base-catalyzed cyclization of meso and dl diastereomers.

Experimental Workflow Diagram

The logical flow for a comparative study is outlined below.

G start Start: Obtain pure meso and dl diastereomers exp_design Experimental Design: - Same concentration - Same temperature - Same base concentration start->exp_design kinetic_run Perform Kinetic Runs exp_design->kinetic_run product_analysis Product Analysis (GC/HPLC, NMR) kinetic_run->product_analysis data_analysis Data Analysis: - Determine rate constants - Identify product stereochemistry product_analysis->data_analysis conclusion Conclusion: Compare reactivity and stereoselectivity data_analysis->conclusion

Caption: Workflow for the comparative reactivity study of the diastereomers.

A Comparative Guide to Alternative Reagents for the Synthesis of 2,3-Dibromo-1,4-butanediol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of key intermediates like 2,3-Dibromo-1,4-butanediol is a critical step that demands efficiency, safety, and purity. The traditional approach to this synthesis often involves the use of elemental bromine (Br₂), a reagent known for its high reactivity but also for its significant handling hazards, including toxicity and corrosivity. This guide provides a comparative analysis of alternative brominating agents for the synthesis of this compound, offering experimental data and protocols to inform safer and more sustainable laboratory practices.

The primary route to this compound involves the electrophilic addition of bromine to the double bond of a precursor such as 1,4-butenediol. While effective, the use of molecular bromine necessitates stringent safety precautions. In contrast, alternative reagents can offer advantages in terms of ease of handling, improved selectivity, and milder reaction conditions.

Comparison of Synthetic Methodologies

The following table summarizes the performance of molecular bromine and alternative brominating reagents in the synthesis of this compound, based on available experimental data.

Reagent/MethodStarting MaterialReported Yield (%)Reaction ConditionsKey AdvantagesKey Disadvantages
Molecular Bromine (Br₂) / H₂SO₄ 1,4-ButynediolHigh (not specified)-5°C to 1°C, 6-9 hoursWell-established, high conversionHazardous, corrosive, requires low temperatures
Hexamethonium bis(tribromide) 1,4-Butenediol90%[1]Neat (no solvent), 0.33 hoursHigh yield, rapid reaction, green chemistryReagent may be less common
Oxone / Hydrogen Bromide 1,4-Butenediol87%[1]20°C, 0.08 hoursHigh yield, very rapid reaction, uses readily available materialsGenerates byproducts
N-Bromosuccinimide (NBS) 1,4-ButenediolData not availableTypically reflux in CCl₄ with a radical initiatorSolid, easier to handle than Br₂, provides a low concentration of Br₂Primarily used for allylic bromination, may have different reactivity with diols
Pyridinium Tribromide 1,4-ButenediolData not availableTypically in a solvent like acetic acidSolid, safer alternative to Br₂, generates Br₂ in situPotentially lower reactivity than Br₂

Experimental Protocols

Detailed methodologies for the synthesis of this compound using both the traditional and alternative reagents are presented below.

Protocol 1: Synthesis using Molecular Bromine

This protocol is based on the addition of bromine to 1,4-butynediol.[2]

Materials:

  • 1,4-Butynediol

  • Industrial Bromine

  • Sulfuric Acid

  • Absolute Ethanol (for purification)

Procedure:

  • In a reaction vessel, charge equimolar amounts of 1,4-butynediol and industrial bromine.

  • Adjust the pH of the mixture to between 1 and 3 by adding sulfuric acid.

  • Cool the reaction mixture to between -5°C and 1°C and maintain this temperature for 6 to 9 hours with stirring.

  • After the reaction is complete, dehydrate the mixture to obtain the crude this compound product.

  • Purify the crude product by crystallization from absolute ethanol.

  • Dry the purified product under vacuum at 25-35°C for 3 to 5 hours.

Protocol 2: Conceptual Synthesis using N-Bromosuccinimide (NBS)

Conceptual Procedure:

  • Dissolve 1,4-butenediol in a suitable polar solvent (e.g., aqueous DMSO, THF, or tert-butanol).

  • Cool the solution to 0°C.

  • Add N-Bromosuccinimide (NBS) portion-wise to the solution with stirring. The use of freshly recrystallized NBS is recommended to minimize side reactions.[4]

  • Monitor the reaction progress by a suitable method (e.g., TLC).

  • Upon completion, quench the reaction and isolate the product through extraction and solvent evaporation.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Conceptual Synthesis using Pyridinium Tribromide

Pyridinium tribromide serves as a solid, safe source of bromine for the bromination of alkenes. The following is a conceptual adaptation of a procedure for the bromination of trans-cinnamic acid.

Conceptual Procedure:

  • In a round-bottom flask, dissolve 1,4-butenediol in glacial acetic acid.

  • Add an equimolar amount of pyridinium tribromide to the solution.

  • Stir the reaction mixture at a controlled temperature (e.g., 60°C) under reflux for approximately 1 hour.

  • Monitor the reaction for a color change, indicating the consumption of bromine.

  • After completion, cool the reaction mixture to room temperature.

  • Isolate the product by pouring the reaction mixture into cold water to precipitate the product, followed by filtration.

  • Wash the product to remove residual acid and dry.

Reaction Pathways and Workflows

The following diagrams illustrate the general synthetic pathway and a typical experimental workflow for the synthesis of this compound.

Synthesis_Pathway General Synthesis Pathway 1,4-Butenediol 1,4-Butenediol This compound This compound 1,4-Butenediol->this compound + Brominating_Agent Brominating Agent (e.g., Br₂, NBS, etc.) Brominating_Agent->this compound

Caption: General reaction for the synthesis of this compound.

Experimental_Workflow Experimental Workflow cluster_0 Reaction Setup cluster_1 Workup and Isolation cluster_2 Purification Reactants Combine 1,4-Butenediol and Solvent Reagent_Addition Add Brominating Agent Reactants->Reagent_Addition Reaction Stir at Controlled Temperature Reagent_Addition->Reaction Quench Quench Reaction Reaction->Quench Extraction Extract Product Quench->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization or Chromatography Evaporation->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: A typical workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound can be achieved through various methods, with alternatives to molecular bromine offering significant advantages in terms of safety and handling. Reagents like hexamethonium bis(tribromide) and the combination of oxone with hydrogen bromide have been reported to produce high yields under mild conditions.[1] While specific experimental data for the use of N-Bromosuccinimide and pyridinium tribromide in this particular synthesis are not widely documented, their established use as safer brominating agents in other contexts suggests they are viable candidates for further investigation. The choice of reagent will ultimately depend on factors such as desired yield, reaction scale, available equipment, and safety considerations. This guide provides a foundation for researchers to explore and optimize the synthesis of this compound using safer and more sustainable chemical practices.

References

A Tale of Two Isomers: 2,3-Dibromo-1,4-butanediol vs. 1,4-dibromo-2,3-butanediol in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry, the subtle shift of a functional group can dramatically alter a molecule's reactivity and utility. This guide provides a comprehensive comparison of two closely related isomers, 2,3-Dibromo-1,4-butanediol and 1,4-dibromo-2,3-butanediol, for researchers, scientists, and professionals in drug development. By examining their structural nuances and surveying their applications, we aim to provide a clear understanding of their respective strengths and weaknesses in synthesis.

Structural and Physical Properties at a Glance

A fundamental understanding of the physical and chemical properties of these isomers is crucial for their effective application in synthesis. The positioning of the bromine atoms—vicinal in this compound and terminal in 1,4-dibromo-2,3-butanediol—is the primary determinant of their differential reactivity.

PropertyThis compound1,4-dibromo-2,3-butanediol
CAS Number 20163-90-014396-65-7
Molecular Formula C₄H₈Br₂O₂C₄H₈Br₂O₂
Molecular Weight 247.91 g/mol 247.91 g/mol
Appearance White to off-white crystalline solidSolid
Melting Point 88-90 °C82-84 °C
Boiling Point 148-150 °C at 1.5 mmHgNot available
Key Structural Feature Vicinal (adjacent) bromine atomsTerminal (at the ends) bromine atoms

Performance in Synthesis: A Comparative Analysis

The synthetic utility of these dibrominated butanediols often lies in their ability to act as precursors to other valuable intermediates, most notably diepoxybutanes, which are versatile building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The position of the bromine atoms directly influences the ease and outcome of such transformations.

Synthesis of Diepoxybutanes: A Key Application

The conversion of dibromobutanediols to diepoxybutanes typically proceeds via a two-step process: mesylation of the hydroxyl groups followed by a base-induced double intramolecular Williamson ether synthesis (cyclization). The reactivity of the C-Br bond is a critical factor in the cyclization step.

G cluster_0 This compound Pathway cluster_1 1,4-dibromo-2,3-butanediol Pathway This compound This compound Intermediate_MOM 2,3-Dibromo-1,4-bis(methanesulfonyloxy)butane Diepoxide_A 1,2:3,4-Diepoxybutane (from vicinal dibromide) 1,4-dibromo-2,3-butanediol 1,4-dibromo-2,3-butanediol Intermediate_BOM 1,4-Dibromo-2,3-bis(methanesulfonyloxy)butane Diepoxide_B 1,2:3,4-Diepoxybutane (from terminal dibromide)

Caption: Comparative synthetic pathways to 1,2:3,4-diepoxybutane.

ParameterThis compound1,4-dibromo-2,3-butanediol
Reactivity of Bromine Vicinal bromides are generally less reactive in SN2 reactions due to steric hindrance.Primary bromides are highly reactive in SN2 reactions.
Ease of Epoxide Formation The initial epoxide ring formation involves the displacement of a primary mesylate by a neighboring alkoxide, which is generally favorable. The second epoxide ring formation requires displacement of a vicinal bromide, which can be slower.Both epoxide ring formations involve the displacement of a secondary mesylate by an alkoxide derived from a primary alcohol. The subsequent displacement of the terminal bromide by the resulting secondary alkoxide is expected to be efficient.
Potential Side Reactions Elimination reactions (E2) can compete with the desired SN2 cyclization, especially with strong, hindered bases, potentially leading to unsaturated byproducts.Due to the presence of primary bromides, intermolecular side reactions with the base or solvent could be more prevalent if the reaction is not performed under high dilution.
Predicted Overall Yield Moderate to good. The potentially slower second cyclization step might require more forcing conditions, which could lead to lower yields due to side reactions.Good to excellent. The high reactivity of the primary C-Br bonds should facilitate efficient double cyclization under optimized conditions.
Reported Applications Used as an intermediate in the synthesis of flame retardants and specialty chemicals.Has been used in the preparation of diquaternary gemini surfactants and in reactions with sodium arsenite to form arsonic acids.[1]

Experimental Protocols

Synthesis of (S,S)-1,2:3,4-Diepoxybutane from L-Threitol 1,4-bismethanesulfonate

This procedure, adapted from Organic Syntheses, illustrates the general conditions for the base-induced cyclization of a butanediol derivative to a diepoxide.

Materials:

  • L-Threitol 1,4-bismethanesulfonate

  • Diethyl ether

  • Potassium hydroxide (KOH)

  • Water

Procedure:

  • A solution of L-threitol 1,4-bismethanesulfonate (e.g., 25.0 g) in diethyl ether (e.g., 180 mL) is prepared in a round-bottomed flask equipped with a magnetic stirrer.

  • A solution of potassium hydroxide (e.g., 11.6 g) in water (e.g., 35 mL) is added dropwise to the stirred suspension over a period of 15 minutes.

  • The reaction mixture is stirred vigorously for an additional 45 minutes at room temperature.

  • The ether layer containing the product is then decanted.

  • The aqueous layer is extracted with diethyl ether.

  • The combined ether extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude diepoxybutane.

  • Purification can be achieved by distillation.

Expected Yield: This procedure typically affords the diepoxybutane in good yield (e.g., >80%).

Logical Workflow for Isomer Selection in Synthesis

The choice between this compound and 1,4-dibromo-2,3-butanediol will largely depend on the desired reactivity and the specific synthetic target. The following decision-making workflow can guide researchers in their selection process.

G start Define Synthetic Goal reactivity_needed Required Reactivity Profile? start->reactivity_needed isomer_A This compound (Vicinal Bromides) reactivity_needed->isomer_A Stepwise or controlled reaction isomer_B 1,4-dibromo-2,3-butanediol (Primary Bromides) reactivity_needed->isomer_B High reactivity for double displacement application_A Applications requiring sequential or differential reactivity of bromines. isomer_A->application_A application_B Applications requiring high reactivity of both bromine atoms for symmetrical transformations. isomer_B->application_B

Caption: Decision workflow for selecting the appropriate dibromobutanediol isomer.

Conclusion

Both this compound and 1,4-dibromo-2,3-butanediol are valuable synthetic intermediates. The choice between them is dictated by the specific requirements of the synthetic route. For applications demanding high reactivity for double displacement reactions, such as the efficient synthesis of symmetrical molecules like 1,2:3,4-diepoxybutane, the primary bromides of 1,4-dibromo-2,3-butanediol offer a potential advantage in terms of reaction kinetics and overall yield. Conversely, the differential reactivity of the vicinal bromides in This compound might be exploited in multi-step syntheses where sequential or selective functionalization is desired. Careful consideration of the target molecule and the desired reaction pathway is paramount in selecting the optimal isomer for a given synthetic challenge.

References

Spectroscopic Comparison of 2,3-Dibromo-1,4-butanediol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic characteristics of the (2R,3R), (2S,3S), and meso isomers of 2,3-dibromo-1,4-butanediol is crucial for their unambiguous identification and characterization in research and drug development. This guide provides a comparative overview of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supplemented with detailed experimental protocols.

Due to the limited availability of experimental spectroscopic data for the individual stereoisomers of this compound, this guide combines available data for the racemic mixture with a theoretical comparison of the expected spectroscopic differences between the enantiomeric ((2R,3R) and (2S,3S)) and the meso isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique to differentiate between the diastereomers of this compound (the meso and the enantiomeric pair) due to the different chemical environments of the protons and carbons in each isomer.

Predicted ¹H NMR Spectral Data

The enantiomers, (2R,3R)- and (2S,3S)-2,3-dibromo-1,4-butanediol, are expected to have identical ¹H NMR spectra in an achiral solvent. The meso isomer, however, will exhibit a different spectrum due to its plane of symmetry.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm.

Protons(2R,3R)/(2S,3S) Isomers (Predicted)meso Isomer (Predicted)Multiplicity
H1, H4~3.8 - 4.0~3.8 - 4.0dd
H2, H3~4.2 - 4.4~4.1 - 4.3m
OHVariableVariablebr s

Note: Predicted values are based on chemical shift correlations and may vary depending on the solvent and concentration.

In the enantiomeric pair, the two methine protons (H2 and H3) are chemically equivalent, as are the two sets of methylene protons (H1 and H4). In the meso isomer, the plane of symmetry renders the two methine protons and the two methylene groups equivalent. However, the diastereotopic nature of the methylene protons in both isomers will lead to complex splitting patterns (doublet of doublets, dd). The key difference will lie in the precise chemical shifts and coupling constants of the methine protons.

Predicted ¹³C NMR Spectral Data

Similar to ¹H NMR, the ¹³C NMR spectra of the enantiomers will be identical, while the meso isomer will show a distinct pattern.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm.

Carbons(2R,3R)/(2S,3S) Isomers (Predicted)meso Isomer (Predicted)
C1, C4~65 - 68~64 - 67
C2, C3~55 - 58~54 - 57

Note: Predicted values are based on chemical shift correlations and may vary depending on the solvent and concentration.

The difference in the chemical shifts of the carbon atoms, although potentially small, can be a definitive way to distinguish the meso isomer from the racemic mixture.

Infrared (IR) Spectroscopy

The IR spectra of all three isomers are expected to be very similar, as they possess the same functional groups. Key characteristic absorptions will include a broad O-H stretching band for the hydroxyl groups and C-Br stretching vibrations.

Table 3: Key IR Absorptions for dl-2,3-Dibromo-1,4-butanediol.

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (alcohol)3200-3600Strong, Broad
C-H (alkane)2850-3000Medium-Strong
C-O (alcohol)1000-1260Strong
C-Br500-600Medium-Strong

Data obtained for the racemic (dl) mixture.

Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different symmetries of the molecules, but these are often difficult to resolve and interpret without authentic reference spectra for each isomer.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of the this compound isomers will likely produce identical or very similar mass spectra. The fragmentation patterns are determined by the molecular structure, which is the same for all stereoisomers.

Table 4: Key Mass Spectrometry Data for dl-2,3-Dibromo-1,4-butanediol.

m/zRelative Intensity (%)Assignment
246/248/250Low[M]⁺ (Molecular Ion)
167/169Moderate[M - Br]⁺
149/151Moderate[M - H₂O - Br]⁺
121High[C₄H₅O₂]⁺

Data obtained for the racemic (dl) mixture from the NIST WebBook.[1] The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be evident in the molecular ion and any bromine-containing fragments.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of 0-10 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0-100 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid or liquid this compound isomer directly onto the ATR crystal.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum: Acquire the spectrum of the sample. Ensure good contact between the sample and the crystal.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for volatile samples.

  • Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and record their abundance.

  • Data Analysis: Generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.

Spectroscopic_Comparison_Workflow Sample This compound Isomers ((2R,3R), (2S,3S), meso) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Comparative Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Identification Isomer Identification and Characterization Data_Analysis->Identification

Caption: Workflow for the spectroscopic analysis and comparison of this compound isomers.

References

A Comparative Guide to the Synthesis of 2,3-Dibromo-1,4-butanediol: Traditional vs. Optimized Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed comparison of a traditional versus a new, optimized synthetic route for 2,3-Dibromo-1,4-butanediol, a valuable building block in organic synthesis.

This publication outlines a conventional method and an improved, more recent approach for the synthesis of this compound. The comparison is based on experimental data from patented procedures, focusing on reaction conditions, yield, purity, and operational efficiency.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the traditional and the new, optimized synthetic routes for this compound.

ParameterTraditional Synthetic RouteNew, Optimized Synthetic Route
Starting Material 2-Butyne-1,4-diol1,4-Butynediol
Brominating Agent Elemental BromineElemental Bromine
Solvent/Medium Aqueous MediumAqueous Medium with pH control
Catalyst Not explicitly requiredSulfuric Acid (for pH adjustment)
Reaction Temperature 5°C to 25°C-5°C to 1°C[1]
Reaction Time 5 to 12 hours for bromine addition6 to 9 hours total reaction time[1]
Crude Product Yield 84% to 89%Not explicitly stated, but high conversion is implied
Final Product Purity High purity achievable after purificationUp to 99.8%[1]
Purification Method Filtering and vacuum dryingCrystallization from absolute ethanol, followed by vacuum drying[1]

Experimental Protocols

Traditional Synthetic Route

This method involves the direct bromination of 2-butyne-1,4-diol in an aqueous medium.

Materials:

  • 2-Butyne-1,4-diol

  • Elemental Bromine

  • Water

Procedure:

  • An aqueous solution of 2-butyne-1,4-diol (typically 20-45% concentration) is prepared.

  • The solution is cooled to a temperature between 5°C and 25°C.

  • Elemental bromine is slowly added to the stirred solution over a period of 5 to 12 hours. The molar ratio of 2-butyne-1,4-diol to bromine is approximately equimolar.

  • The solid product, 2,3-dibromo-2-butene-1,4-diol, precipitates from the solution as it is formed.

  • The crude product is recovered by filtration.

  • The wet product is washed and then dried in a vacuum drier for 2 to 5 days at room temperature to yield the final product.

New, Optimized Synthetic Route

This improved method focuses on controlling the reaction pH and a more defined temperature range to achieve higher purity and a more efficient process.

Materials:

  • 1,4-Butynediol

  • Industrial Bromine

  • Sulfuric Acid

  • Absolute Ethanol

Procedure:

  • Addition Reaction: Equimolar amounts of 1,4-butynediol and industrial bromine are reacted in an aqueous medium. Sulfuric acid is added to adjust the pH to a range of 1 to 3. The reaction is carried out at a temperature between -5°C and 1°C for 6 to 9 hours. Following the reaction, the crude this compound product is obtained after centrifuge dehydration.[1]

  • Crystallization and Purification: The crude product is purified by recrystallization from absolute ethanol. This step may also involve decolorization. The purified product is then separated by solid-liquid separation.[1]

  • Drying: The purified, fine product is subjected to vacuum drying at a temperature between 25°C and 35°C for 3 to 5 hours to yield the final product with a purity of up to 99.8%.[1]

Mandatory Visualization

New_Synthetic_Route_Workflow cluster_reaction Addition Reaction cluster_purification Purification cluster_drying Drying start 1,4-Butynediol + Bromine reaction Reaction (-5°C to 1°C, pH 1-3) start->reaction H2SO4 dehydration Centrifuge Dehydration reaction->dehydration crude_product Crude this compound dehydration->crude_product crystallization Recrystallization (Absolute Ethanol) crude_product->crystallization separation Solid-Liquid Separation crystallization->separation pure_product Purified Product separation->pure_product drying Vacuum Drying (25°C to 35°C) pure_product->drying final_product Final Product (Purity up to 99.8%) drying->final_product

Caption: Workflow of the new, optimized synthetic route for this compound.

Performance_Comparison Comparison of Key Performance Indicators cluster_params Performance Metrics Traditional_Route Traditional Route Purity Purity: High Traditional_Route->Purity Time Reaction Time: 5-12h (addition) Traditional_Route->Time Temp Temperature: 5-25°C Traditional_Route->Temp New_Route New, Optimized Route New_Purity Purity: Up to 99.8% New_Route->New_Purity New_Time Reaction Time: 6-9h (total) New_Route->New_Time New_Temp Temperature: -5 to 1°C New_Route->New_Temp

Caption: Key performance indicator comparison between the traditional and new synthetic routes.

References

Safety Operating Guide

Proper Disposal of 2,3-Dibromo-1,4-butanediol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 2,3-Dibromo-1,4-butanediol, ensuring the safety of laboratory personnel and compliance with environmental regulations.

I. Immediate Safety Considerations

This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation[1][2][3]. Therefore, adherence to strict safety protocols is paramount during the disposal process.

Personal Protective Equipment (PPE):

Before handling this compound for disposal, it is mandatory to wear the following personal protective equipment:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing.

  • Respiratory Protection: In case of dust or aerosol formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator[4].

II. Disposal Procedures

The recommended procedure for the disposal of this compound is to use a licensed and approved waste disposal company. This ensures that the chemical is managed in an environmentally responsible and compliant manner.

Step-by-Step Disposal Guide:

  • Segregation and Storage:

    • Store waste this compound in a dedicated, properly labeled, and sealed container.

    • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents[4].

  • Container Labeling:

    • Clearly label the waste container with the chemical name ("this compound") and appropriate hazard symbols.

  • Engage a Professional Waste Disposal Service:

    • Contact a certified hazardous waste disposal company to arrange for the collection and disposal of the chemical.

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.

  • Documentation:

    • Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company.

Important Note: Do not dispose of this compound down the drain or in regular trash. Improper disposal can lead to environmental contamination and potential legal liabilities.

III. Quantitative Data Summary

The following table summarizes key information related to the handling and disposal of this compound.

ParameterValue/InstructionSource
Disposal Code P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2][3]
Storage Store in a well-ventilated place. Keep container tightly closed.[2][3]
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][2][3]

IV. Experimental Protocols

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate and Store Waste in a Labeled, Sealed Container ppe->segregate contact_disposal Contact Certified Hazardous Waste Disposal Company segregate->contact_disposal provide_sds Provide SDS to Disposal Company contact_disposal->provide_sds schedule_pickup Schedule Waste Pickup provide_sds->schedule_pickup document Document Disposal Details schedule_pickup->document end End: Proper Disposal Complete document->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,3-Dibromo-1,4-butanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 2,3-Dibromo-1,4-butanediol. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles (European Standard EN 166 compliant) or a face shield.[2]Protects against splashes and dust that can cause serious eye irritation.[2][3]
Hand Protection Chemical-resistant protective gloves (e.g., nitrile rubber with a thickness > 0.5 mm).[5]Prevents skin contact which can cause irritation.[2][3]
Skin and Body Protection Long-sleeved laboratory coat.Minimizes the risk of accidental skin contact.[2]
Respiratory Protection Not typically required under normal use with adequate ventilation. For large-scale operations, emergency situations, or if dust formation is significant, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[2]Protects against inhalation of dust or vapors that may cause respiratory irritation.[2][3]

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound from receipt to use.

  • Preparation and Inspection:

    • Before handling, ensure that an appropriate eyewash station and safety shower are readily accessible.

    • Inspect the container for any damage or leaks.

    • Work in a well-ventilated area, preferably within a chemical fume hood.[2][6]

  • Donning PPE:

    • Put on all required PPE as specified in the table above before opening the container.

  • Dispensing and Use:

    • Avoid the formation of dust and aerosols.[2]

    • If transferring the solid, use a scoop or spatula to minimize dust generation.

    • Keep the container tightly closed when not in use.[2][6]

  • After Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[2]

    • Decontaminate all work surfaces and equipment used.

    • Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.[2][3]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste material, including unused product and contaminated disposables (e.g., gloves, weighing paper), in a designated, properly labeled, and sealed container.

  • Waste Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Waste Disposal:

    • Dispose of the chemical waste through a licensed and approved waste disposal company.[2]

    • Do not dispose of it down the drain or with general laboratory trash.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][6]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[6]

  • Spill: Evacuate the area. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[2] For large spills, contact your institution's environmental health and safety department.

Workflow for Safe Handling of this compound

A Preparation & Inspection B Don PPE A->B Proceed C Handling & Use B->C Proceed D Post-Handling Decontamination C->D Complete G Emergency Response C->G If Spill/Exposure E Waste Collection & Storage D->E Collect Waste F Disposal E->F Final Step

References

×

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Feasible Synthetic Routes

Reactant of Route 1
2,3-Dibromo-1,4-butanediol
Reactant of Route 2
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